Picotamide
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-methoxy-1-N,3-N-bis(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-28-19-7-6-17(20(26)24-13-15-4-2-8-22-11-15)10-18(19)21(27)25-14-16-5-3-9-23-12-16/h2-12H,13-14H2,1H3,(H,24,26)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWCWBXGRWWINE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186498 | |
| Record name | 4-Methoxy-N,N'-bis(3-pyridinylmethyl)-1,3-benzenedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32828-81-2 | |
| Record name | Picotamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32828-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picotamide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032828812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picotamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13327 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | picotamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxy-N,N'-bis(3-pyridinylmethyl)-1,3-benzenedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-N,N'-bis(3-pyridylmethyl)isophthaldiamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICOTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/654G2VCI4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dual Inhibitory Action of Picotamide on Thromboxane A2 Synthase and Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picotamide, a derivative of 4-methoxy-isophthalamide, is an antiplatelet agent with a unique dual mechanism of action.[1] It functions as both an inhibitor of thromboxane A2 (TXA2) synthase and an antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor.[2][3] This dual activity provides a comprehensive blockade of the pro-thrombotic and vasoconstrictive effects of TXA2, offering a potential therapeutic advantage over agents with a single mechanism of action. This technical guide provides an in-depth overview of the core pharmacological actions of this compound, including quantitative efficacy data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Thromboxane A2 (TXA2) is a potent bioactive lipid mediator derived from arachidonic acid.[4] It plays a critical role in hemostasis and thrombosis through its strong pro-aggregatory effects on platelets and its vasoconstrictive actions on smooth muscle cells.[1][4] The synthesis of TXA2 is catalyzed by TXA2 synthase from the precursor prostaglandin H2 (PGH2). TXA2 then exerts its effects by binding to and activating TP receptors, which are G-protein coupled receptors found on platelets and vascular smooth muscle cells.[5]
This compound distinguishes itself from other antiplatelet agents, such as aspirin, by not only inhibiting the production of TXA2 but also by blocking its action at the receptor level.[6] This dual inhibition may lead to a more complete and effective antiplatelet effect.
Quantitative Efficacy of this compound
The dual inhibitory action of this compound has been quantified through various in vitro studies. The following tables summarize the key efficacy data for its inhibition of TXA2 synthase and antagonism of the TP receptor.
Table 1: Inhibition of Thromboxane A2 Synthase by this compound
| Parameter | Value | Cell/System | Notes |
| IC50 | 0.43 - 140 µM | Platelets | The wide range may be attributed to different experimental conditions, such as agonist concentration and incubation time.[7] |
Table 2: Antagonism of Thromboxane A2 (TP) Receptor by this compound
| Parameter | Value | Radioligand | Cell/System |
| Ki | 1472 ± 321 nM | [¹²⁵I]PTA-OH | Human Platelets |
| Ki | 1648 ± 431 nM | [³H]U46619 | Human Platelets |
Signaling Pathways
The following diagrams illustrate the arachidonic acid cascade leading to TXA2 synthesis and the subsequent signaling pathway upon TP receptor activation, highlighting the points of inhibition by this compound.
Caption: Arachidonic Acid Cascade and TXA2 Synthase Inhibition by this compound.
Caption: Thromboxane A2 Receptor Signaling and Antagonism by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the dual inhibitory action of this compound.
Thromboxane A2 Synthase Inhibition Assay
This protocol describes the measurement of TXA2 synthase activity by quantifying the production of its stable metabolite, thromboxane B2 (TXB2), using an Enzyme-Linked Immunosorbent Assay (ELISA).
Objective: To determine the IC50 of this compound for the inhibition of TXA2 synthase in human platelets.
Materials:
-
Human platelet-rich plasma (PRP)
-
Arachidonic acid (agonist)
-
This compound solutions of varying concentrations
-
Phosphate-buffered saline (PBS)
-
Indomethacin (to inhibit cyclooxygenase in control experiments)
-
TXB2 ELISA kit
-
Microplate reader
Procedure:
-
Platelet Preparation: Isolate PRP from fresh human blood by centrifugation.
-
Incubation: Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Initiation of TXA2 Synthesis: Add arachidonic acid to each PRP aliquot to a final concentration that induces submaximal platelet aggregation.
-
Termination of Reaction: After a defined incubation period (e.g., 5 minutes), stop the reaction by adding an excess of indomethacin and placing the samples on ice.
-
Sample Preparation: Centrifuge the samples to pellet the platelets and collect the supernatant.
-
TXB2 Measurement: Quantify the concentration of TXB2 in the supernatant using a commercial TXB2 ELISA kit, following the manufacturer's instructions.[8][9][10][11][12]
-
Data Analysis: Plot the percentage inhibition of TXB2 production against the logarithm of the this compound concentration. Determine the IC50 value, the concentration of this compound that causes 50% inhibition of TXB2 production, using non-linear regression analysis.
Thromboxane A2 (TP) Receptor Competitive Binding Assay
This protocol details the methodology for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the TP receptor.
Objective: To determine the Ki of this compound for the TP receptor on human platelet membranes.
Materials:
-
Human platelet membranes (prepared from isolated platelets)
-
Radiolabeled TP receptor antagonist (e.g., [³H]SQ29,548)
-
This compound solutions of varying concentrations
-
Binding buffer (e.g., Tris-HCl with MgCl2)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Prepare platelet membranes from PRP by sonication and differential centrifugation. Resuspend the final membrane pellet in binding buffer.[13]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Platelet membrane suspension
-
A fixed concentration of the radiolabeled TP receptor antagonist
-
Varying concentrations of unlabeled this compound or vehicle for total binding, and a saturating concentration of an unlabeled TP receptor antagonist for non-specific binding.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each this compound concentration by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14][15]
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for evaluating a dual inhibitor of TXA2 synthase and receptor, and the logical relationship of this compound's dual action.
Caption: Experimental Workflow for Characterizing a Dual TXA2 Inhibitor.
Caption: Logical Relationship of this compound's Dual Inhibitory Action.
Conclusion
This compound's dual mechanism of inhibiting both the synthesis and the receptor-mediated effects of thromboxane A2 provides a robust approach to antiplatelet therapy. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of thrombosis and hemostasis. Further investigation into the clinical implications of this dual inhibitory profile is warranted to fully elucidate its therapeutic potential.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. "In vitro" and "ex vivo" effects of this compound, a combined thromboxane A2-synthase inhibitor and -receptor antagonist, on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thromboxane synthase inhibitors and thromboxane A2 receptor antagonists: a quantitative structure activity relationships (QSARs) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologyeducation.org [pharmacologyeducation.org]
- 6. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits a wide spectrum of agonist‐induced smooth muscle contractions in porcine renal interlobar and coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. cloud-clone.com [cloud-clone.com]
- 10. content.abcam.com [content.abcam.com]
- 11. arborassays.com [arborassays.com]
- 12. TXB2 ELISA Kit (Colorimetric) (KA0294): Novus Biologicals [novusbio.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
The Discovery and Synthesis of Picotamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picotamide, chemically known as N,N'-bis(3-picolyl)-4-methoxyisophthalamide, is a multifaceted antiplatelet agent with a unique dual mechanism of action. Developed by the pharmaceutical company Simes S.p.A., it distinguishes itself from other antiplatelet drugs by functioning as both a thromboxane A2 (TXA2) synthase inhibitor and a direct antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor.[1][2] This dual activity allows for a more comprehensive blockade of the pro-thrombotic and vasoconstrictive effects of TXA2, a key mediator in cardiovascular disease.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacological evaluation of this compound, presenting key quantitative data and detailed experimental protocols relevant to its study and development.
Discovery and Rationale
The search for more specific and effective inhibitors of thromboxane A2 (TXA2) pathways led to the development of this compound.[3] While cyclooxygenase inhibitors like aspirin were effective, their non-specific action also inhibited the production of beneficial prostaglandins, such as prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[4][5] The therapeutic goal was to develop an agent that could selectively inhibit the formation and action of TXA2 without disrupting PGI2 synthesis.[4][5] this compound emerged from this research as a novel compound that not only inhibits the enzyme responsible for TXA2 production (TXA2 synthase) but also blocks its effects at the receptor level, offering a targeted and dual-pronged therapeutic strategy.[1][3]
Synthesis of this compound
The chemical synthesis of this compound, or 4-methoxy-N,N'-bis(pyridin-3-ylmethyl)isophthalamide, is achieved through a two-step process. The core of the synthesis involves the formation of an activated diacyl chloride from 4-methoxyisophthalic acid, followed by an amidation reaction with 3-(aminomethyl)pyridine (also known as 3-picolylamine).
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Methoxyisophthaloyl dichloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyisophthalic acid.[1]
-
Add an excess of thionyl chloride (SOCl₂) to the flask (e.g., 5-10 molar equivalents).[3]
-
Heat the mixture to reflux and maintain for 2-3 hours until the reaction is complete, which can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After cooling, remove the excess thionyl chloride under reduced pressure (vacuum distillation).
-
The resulting crude solid, 4-methoxyisophthaloyl dichloride, can be used in the next step, often without further purification.[1]
Step 2: Synthesis of this compound (N,N'-bis(3-picolyl)-4-methoxyisophthalamide)
-
Dissolve 4-methoxyisophthaloyl dichloride in an anhydrous aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[3]
-
Cool the solution in an ice bath to 0°C.[3]
-
In a separate flask, dissolve 3-(aminomethyl)pyridine (2.0 molar equivalents) and triethylamine (a slight excess over 2.0 molar equivalents) in anhydrous DCM.[3]
-
Add the solution of 3-(aminomethyl)pyridine and triethylamine dropwise to the cooled solution of 4-methoxyisophthaloyl dichloride with vigorous stirring.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours to ensure the reaction goes to completion.[3]
-
Cool the mixture and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product.[3]
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or N,N-dimethylformamide) to obtain a white crystalline powder.[3]
Mechanism of Action
This compound exerts its antiplatelet effect through a unique dual mechanism that targets the thromboxane A2 (TXA2) pathway at two distinct points.
-
Thromboxane A2 Synthase Inhibition : this compound inhibits the enzyme thromboxane synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) into TXA2 in activated platelets.[1][4] By blocking this step, this compound directly reduces the production of TXA2, a potent vasoconstrictor and platelet agonist.[1]
-
Thromboxane A2 Receptor (TP) Antagonism : this compound also acts as a competitive antagonist at the thromboxane A2 receptor (TP receptor).[1][2][4] This means it directly blocks the binding of any remaining TXA2 (and its precursor PGH2) to the receptor on the surface of platelets and vascular smooth muscle cells, thereby preventing downstream signaling that leads to platelet aggregation and vasoconstriction.[1]
This dual action ensures a more complete inhibition of TXA2-mediated events than would be achieved by either mechanism alone.[1]
Caption: this compound's dual mechanism of action on the Thromboxane A2 pathway.
Pharmacological Data
In Vitro Activity
This compound's efficacy has been quantified in numerous in vitro studies. The following table summarizes its inhibitory concentrations (IC₅₀) against various platelet aggregation agonists.
| Parameter | Agonist | IC₅₀ Value | Reference |
| Platelet Aggregation | Arachidonic Acid | 1.8 x 10⁻⁵ M | [6] |
| Platelet Aggregation | Low-Dose Collagen | 3.5 x 10⁻⁴ M | [6] |
| Platelet Aggregation | U46619 (TXA₂ Mimetic) | 1.4 x 10⁻⁴ M | [6] |
| Platelet Aggregation | Authentic TXA₂ | 1.0 x 10⁻⁴ M | [6] |
| TXA₂ Synthesis | - | 1.5 x 10⁻⁴ M | [6] |
Clinical Efficacy
This compound has been evaluated in large-scale clinical trials, particularly in high-risk patient populations such as those with peripheral artery disease (PAD) and diabetes.
| Trial Name | Patient Population | Treatment Arms | Duration | Key Outcome | Reference |
| ADEP | 2304 patients with PAD | This compound (300 mg bid) vs. Placebo | 18 months | No significant reduction in overall cardiovascular events, but a post-hoc analysis showed potential benefit in diabetic patients. | [4] |
| DAVID | 1209 patients with Type 2 Diabetes and PAD | This compound (600 mg bid) vs. Aspirin (320 mg/day) | 2 years | Significant reduction in all-cause mortality in the this compound group compared to the Aspirin group. | [4][7] |
Key Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to assess the effect of this compound on platelet function.
Caption: Experimental workflow for Light Transmission Aggregometry.
Methodology:
-
Sample Preparation :
-
Collect whole blood from subjects via clean venipuncture into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood-to-anticoagulant ratio).[2]
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 100-200 x g) for 10-15 minutes at room temperature, without using a brake.[3]
-
Carefully transfer the supernatant (PRP) to a clean plastic tube.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 1600-2000 x g) for 15 minutes.[3] Transfer the supernatant (PPP) to another tube.
-
-
Assay Procedure :
-
Allow PRP to rest for at least 30 minutes at room temperature before testing.[3]
-
Pipette an aliquot of PRP (e.g., 450 µL) into an aggregometer cuvette containing a small magnetic stir bar.[3]
-
Incubate the PRP at 37°C for a minimum of 3 minutes.
-
Add the test compound (this compound at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).
-
Place the cuvette into the aggregometer. Calibrate the instrument by setting the PRP as 0% light transmission and a corresponding cuvette with PPP as 100% transmission.[2]
-
Add the platelet agonist (e.g., 50 µL of arachidonic acid solution, final concentration ~1 mM) to the cuvette to initiate aggregation.[2][3]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The maximum percentage of aggregation is determined and compared between control and this compound-treated samples.
-
Protocol 2: Quantification of Thromboxane B₂ (TXB₂) by ELISA
This protocol outlines the general procedure for measuring the stable metabolite of TXA₂, TXB₂, in serum or plasma as an index of TXA₂ synthase activity.
Methodology:
-
Sample Collection and Preparation :
-
For Serum TXB₂ (measures platelet COX-1 activity ex vivo) : Collect whole blood into a glass tube without anticoagulant.[1][4] Allow the blood to clot by incubating at 37°C for 60 minutes to ensure maximal thrombin generation and platelet activation.[7] Centrifuge at high speed to separate the serum.
-
For Plasma TXB₂ : Collect whole blood into tubes containing an anticoagulant and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo platelet activation. Centrifuge to obtain plasma.
-
-
ELISA Procedure (Competitive Assay) :
-
Use a commercial TXB₂ ELISA kit, which typically provides microplates pre-coated with a capture antibody.[8]
-
Add standards, controls, and prepared samples (serum or plasma) to the appropriate wells of the microplate.
-
Add a fixed amount of HRP-conjugated TXB₂ or biotinylated TXB₂ to each well. This will compete with the TXB₂ in the sample for binding to the capture antibody.[8]
-
Incubate the plate according to the manufacturer's instructions (e.g., 1-2 hours at 37°C).
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add a TMB substrate solution to each well. The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of TXB₂ in the sample.[8]
-
Stop the reaction with the addition of a stop solution (e.g., dilute acid), which turns the color from blue to yellow.[8]
-
Read the optical density (OD) at 450 nm using a microplate reader.
-
Calculate the concentration of TXB₂ in the samples by comparing their OD values to a standard curve generated from the standards.[8]
-
Conclusion
This compound represents a significant development in antiplatelet therapy due to its targeted, dual-action mechanism. By both inhibiting the synthesis of thromboxane A2 and blocking its receptor, it provides a robust method for mitigating pro-thrombotic signaling pathways. The synthesis is achievable through standard organic chemistry techniques, and its activity can be reliably characterized using established in vitro and ex vivo protocols. Clinical data, particularly in diabetic patients with peripheral artery disease, suggest a tangible benefit in reducing mortality, underscoring its potential as a valuable therapeutic option in the management of cardiovascular and thrombotic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. N 1,N 3-Bis(pyridin-3-ylmethyl)isophthalamide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New polycyclic pyrimidine derivatives with antiplatelet in vitro activity: synthesis and pharmacological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N,N-Bis(pyridin-3-ylmeth-yl)isophthalamide dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N,N′-Bis(pyridin-3-ylmethyl)ethanediamide monohydrate: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis routes of 4-Methoxybenzyl chloride [benchchem.com]
Picotamide: A Technical Guide to a Dual-Action Thromboxane Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Picotamide, a derivative of 4-methoxy-isophthalic acid with a unique dual mechanism of action as both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2/prostaglandin endoperoxide H2 (TXA2/PGH2) receptor antagonist. This document details its synthesis, mechanism of action, and key experimental findings. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular research. The guide includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.
Introduction
This compound, chemically known as N,N'-bis(3-picolyl)-4-methoxy-isophthalamide, is an antiplatelet agent that has been the subject of significant research due to its dual inhibitory action on the thromboxane pathway. Unlike aspirin, which irreversibly inhibits cyclooxygenase (COX) enzymes, this compound offers a more targeted approach by specifically inhibiting the synthesis of TXA2 and blocking its effects at the receptor level. This dual action may contribute to a more potent antithrombotic effect while potentially mitigating some of the gastrointestinal side effects associated with non-selective COX inhibitors. This compound has been investigated for its therapeutic potential in various cardiovascular diseases, including peripheral artery disease (PAD) and in diabetic patients with atherothrombotic risk.
Chemical Synthesis
The synthesis of this compound originates from 4-methoxyisophthalic acid. The general synthetic route involves the conversion of the carboxylic acid groups of 4-methoxyisophthalic acid into more reactive acyl chloride intermediates, followed by amidation with 3-picolylamine.
Synthesis Workflow
Caption: Synthetic pathway of this compound from 4-methoxyisophthalic acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Methoxyisophthalic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
3-Picolylamine (3-(Aminomethyl)pyridine)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate)
Procedure:
-
Formation of 4-Methoxyisophthaloyl Dichloride:
-
Suspend 4-methoxyisophthalic acid in an excess of thionyl chloride (or a solution of oxalyl chloride in an anhydrous solvent like DCM).
-
Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.
-
Reflux the mixture gently for 2-4 hours until the solid dissolves and gas evolution ceases.
-
Remove the excess thionyl chloride or solvent under reduced pressure to obtain the crude 4-methoxyisophthaloyl dichloride.
-
-
Amidation Reaction:
-
Dissolve the crude 4-methoxyisophthaloyl dichloride in an anhydrous solvent such as DCM or THF.
-
In a separate flask, dissolve 2.2 equivalents of 3-picolylamine and 2.2 equivalents of a non-nucleophilic base (e.g., triethylamine) in the same anhydrous solvent.
-
Cool the 3-picolylamine solution in an ice bath.
-
Slowly add the solution of 4-methoxyisophthaloyl dichloride to the cooled 3-picolylamine solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
-
Mechanism of Action
This compound exerts its antiplatelet effects through a dual mechanism of action, targeting two key points in the thromboxane A2 pathway.
Signaling Pathway
Pharmacological Profile of Picotamide: A Technical Guide for Antiplatelet Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picotamide is a dual-action antiplatelet agent, exhibiting both thromboxane A2 (TxA2) synthase inhibition and TxA2 receptor antagonism.[1][2][3] This unique pharmacological profile distinguishes it from other antiplatelet drugs like aspirin, which solely inhibits cyclooxygenase-1 (COX-1).[1] By targeting two key points in the thromboxane pathway, this compound effectively reduces platelet aggregation and vasoconstriction, making it a compound of significant interest in the management of atherothrombotic diseases.[2][4] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Introduction
Platelet activation and aggregation are central to the pathophysiology of cardiovascular diseases such as myocardial infarction and stroke.[5] Thromboxane A2 (TxA2), a potent mediator of platelet aggregation and vasoconstriction, is a key therapeutic target.[2] this compound (N,N'-bis(3-picolyl)-4-methoxy-isophthalamide) is an antiplatelet agent that offers a dual-pronged approach to inhibiting the TxA2 pathway. It not only blocks the synthesis of TxA2 but also antagonizes its effects at the receptor level.[4][6] This guide serves as a comprehensive resource for researchers and drug development professionals, detailing the pharmacological characteristics of this compound as an antiplatelet agent.
Mechanism of Action
This compound's antiplatelet activity stems from its ability to simultaneously inhibit thromboxane A2 synthase and block thromboxane A2/prostaglandin endoperoxide (TxA2/PGH2) receptors.[1][4]
-
Inhibition of Thromboxane A2 Synthase: By inhibiting this enzyme, this compound reduces the production of TxA2 from its precursor, prostaglandin H2 (PGH2). This action decreases the local concentration of a key platelet agonist.[2][6]
-
Antagonism of Thromboxane A2 Receptors: this compound competitively binds to TxA2 receptors on the platelet surface, preventing the binding of any remaining TxA2 and other pro-aggregatory prostanoids. This blockade mitigates the downstream signaling that leads to platelet activation and aggregation.[1][4]
This dual mechanism is illustrated in the signaling pathway diagram below.
Quantitative Efficacy Data
The antiplatelet efficacy of this compound has been quantified in numerous in vitro and ex vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibition of Platelet Aggregation by this compound
| Agonist | This compound Concentration | Species | Assay Method | % Inhibition / IC50 | Reference |
| ADP | 25 µM | Human | Whole Blood Aggregometry | Significant enhancement of ED50 | [5] |
| Arachidonic Acid | 25 µM | Human | Whole Blood Aggregometry | Significant enhancement of ED50 | [5] |
| Collagen | 25 µM | Human | Whole Blood Aggregometry | Significant enhancement of ED50 | [5] |
| ADP | 0.5 mmol/l | Human | Platelet-Rich Plasma | Inhibition of aggregation | [6] |
| Arachidonic Acid | 0.5 mmol/l | Human | Platelet-Rich Plasma | Inhibition of aggregation | [6] |
| Collagen | 0.5 mmol/l | Human | Platelet-Rich Plasma | Inhibition of aggregation | [6] |
| U46619 | 0.5 mmol/l | Human | Platelet-Rich Plasma | Inhibition of aggregation | [6] |
Table 2: Ex Vivo Inhibition of Thromboxane B2 (TxB2) Production by this compound
| Treatment | Dose | Subjects | Sample | Reduction in TxB2 | Reference |
| This compound | 900 mg (3 oral administrations for 7 days) | 8 Healthy Controls | Ex vivo platelet aggregation | From 946 +/- 141 to 285 +/- 91 ng/ml | [7] |
| This compound | 900 mg (3 oral administrations for 7 days) | 8 Patients with peripheral arteriopathy | Ex vivo platelet aggregation | From 1515 +/- 673 to 732 +/- 420 ng/ml | [7] |
| This compound | 1 g (single oral dose) | 24 Healthy Volunteers | Serum | Reduced serum levels | [4] |
| This compound | 1.2 g/day (chronic administration) | Patients with vascular disease | Plasma | Prompt and persistent fall in beta-thromboglobulin | [4] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiplatelet effects.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry (LTA), a gold standard method.
Materials:
-
Freshly drawn human venous blood
-
3.8% (w/v) trisodium citrate anticoagulant
-
Platelet agonists (e.g., ADP, arachidonic acid, collagen, U46619)
-
This compound
-
Platelet-poor plasma (PPP) for calibration
-
Light transmission aggregometer
-
Siliconized glass or plastic cuvettes with stir bars
Procedure:
-
Blood Collection and PRP Preparation:
-
Draw venous blood into tubes containing 3.8% trisodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a separate plastic tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.
-
-
Assay Performance:
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2 minutes).
-
Add the platelet agonist to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Calculate the IC50 value for this compound by testing a range of concentrations and plotting the percentage of inhibition against the log concentration of the inhibitor.
-
Measurement of Thromboxane B2 (TxB2) Production
This protocol describes the quantification of TxB2, the stable metabolite of TxA2, in serum or plasma using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).
Materials:
-
Blood samples (serum or plasma) from subjects treated with this compound or placebo.
-
TxB2 EIA or RIA kit (commercially available).
-
Indomethacin (to prevent ex vivo prostaglandin synthesis).
-
Centrifuge.
-
Microplate reader (for EIA) or gamma counter (for RIA).
Procedure:
-
Sample Collection and Preparation:
-
For serum TxB2, allow whole blood to clot at 37°C for 60 minutes before centrifugation to allow for maximum TxA2 generation.
-
For plasma TxB2, collect blood in tubes containing an anticoagulant and indomethacin. Centrifuge immediately at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Store samples at -80°C until analysis.
-
-
Immunoassay:
-
Follow the specific instructions provided with the commercial EIA or RIA kit.
-
Typically, this involves the addition of samples, standards, and a fixed amount of enzyme-labeled or radiolabeled TxB2 to antibody-coated microplates.
-
After incubation, the unbound components are washed away.
-
For EIA, a substrate is added, and the resulting colorimetric reaction is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of TxB2 in the sample.
-
For RIA, the amount of radioactivity is measured using a gamma counter. The radioactivity is inversely proportional to the amount of TxB2 in the sample.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the TxB2 standards.
-
Determine the concentration of TxB2 in the unknown samples by interpolating their absorbance or radioactivity values from the standard curve.
-
Experimental Workflows and Logical Relationships
Visualizing the experimental workflow can aid in the design and execution of studies evaluating antiplatelet agents like this compound.
Conclusion
This compound's dual mechanism of action, targeting both thromboxane A2 synthesis and its receptor, presents a compelling profile for an antiplatelet agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and understand the therapeutic potential of this compound in the context of cardiovascular disease. The detailed methodologies and structured data presentation are intended to facilitate reproducible and comparable research in this important area of pharmacology.
References
- 1. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. "In vitro" and "ex vivo" effects of this compound, a combined thromboxane A2-synthase inhibitor and -receptor antagonist, on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on in vitro effect of this compound on human platelet aggregation in platelet-rich plasma and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro effects of this compound on human platelet aggregation, the release reaction and thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on platelet aggregation and on thromboxane A2 production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Picotamide in Early Preclinical Thrombosis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early preclinical studies of Picotamide, a dual-action antiplatelet agent, in various thrombosis models. The following sections detail its mechanism of action, summarize key quantitative data from in vivo and in vitro/ex vivo studies, and provide insights into the experimental protocols used in these foundational investigations.
Core Mechanism of Action
This compound exerts its antithrombotic effects through a dual mechanism, targeting the thromboxane A2 (TxA2) pathway, a critical signaling cascade in platelet activation and aggregation.[1][2] It acts as both a thromboxane synthase inhibitor and a thromboxane A2 receptor (TP receptor) antagonist .[1][2] This dual activity provides a comprehensive blockade of the pro-thrombotic effects of TxA2. By inhibiting thromboxane synthase, this compound reduces the production of TxA2, a potent vasoconstrictor and platelet aggregator.[1] Concurrently, by antagonizing the TP receptor, it blocks the action of any remaining TxA2, preventing downstream signaling that leads to platelet activation and thrombus formation.[1]
In Vivo Preclinical Studies: Pulmonary Embolism Model
A key early in vivo assessment of this compound's efficacy was conducted using a murine model of fatal pulmonary thromboembolism induced by intravenous injection of collagen and epinephrine.
Experimental Protocol: Collagen and Epinephrine-Induced Pulmonary Thromboembolism
This model induces widespread platelet aggregation in the pulmonary vasculature, leading to acute mortality.
-
Animal Model: Mice are typically used for this acute thrombosis model.
-
Induction of Thromboembolism: A combination of collagen and epinephrine is injected intravenously (i.v.) to trigger massive platelet activation and aggregation in the lungs. While exact concentrations can vary between studies, a common approach involves a mixture of collagen (e.g., 0.4 mg/kg to 0.8 mg/kg) and epinephrine (e.g., 60 µg/kg).
-
Drug Administration: this compound or a control substance (e.g., vehicle, aspirin) is administered prior to the thrombotic challenge. Administration routes have included intraperitoneal (i.p.) injection, typically 1 hour before induction, and intravenous (i.v.) injection, often 2 minutes prior.
-
Primary Endpoint: The primary outcome measured is the mortality rate within a short timeframe (e.g., 5-15 minutes) following the collagen and epinephrine injection.
-
Secondary Endpoints: Additional parameters that can be assessed include:
-
Platelet count in circulating blood before and after the thrombotic challenge.
-
Histological analysis of lung tissue to visualize thromboemboli.
-
Measurement of serum Thromboxane B2 (TxB2), a stable metabolite of TxA2, to assess the biochemical efficacy of the inhibitor.
-
Quantitative Data Summary: In Vivo Studies
The following table summarizes the key quantitative findings from the murine pulmonary embolism model.
| Parameter | This compound | Aspirin | Control | Reference |
| Mortality Reduction (ED50) | 277 mg/kg (i.p.) | 300 mg/kg (i.p.) | N/A | [1] |
| Mortality (U46619-induced) | Reduced | Inactive | High | [1] |
| Serum TxB2 Inhibition | -84.6% (250 mg/kg, i.v.) | Not Reported | Baseline | [1] |
| Platelet Count Drop | Significantly reduced | More active than this compound | ~90% reduction | [3] |
ED50: The dose that reduces mortality by 50%.
In Vitro and Ex Vivo Platelet Aggregation Studies
The antiplatelet activity of this compound has been extensively characterized through in vitro and ex vivo platelet aggregation assays using various agonists.
Experimental Protocol: Platelet Aggregation Assays
These assays measure the extent of platelet aggregation in response to specific stimuli in either platelet-rich plasma (PRP) or whole blood (WB).
-
Sample Preparation:
-
Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant (e.g., 3.2% sodium citrate). PRP is obtained by centrifuging the blood at a low speed (e.g., 200 x g for 10-15 minutes).
-
Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed to obtain PPP, which is used to set the 100% aggregation baseline in light transmission aggregometry.
-
Whole Blood (WB): For impedance aggregometry, anticoagulated whole blood is used directly.
-
-
Instrumentation:
-
Light Transmission Aggregometry (LTA): Measures the increase in light transmission through a PRP sample as platelets aggregate.
-
Impedance Aggregometry: Measures the change in electrical impedance between two electrodes as platelets aggregate on their surface in a whole blood sample.
-
-
Assay Procedure:
-
PRP or WB is pre-warmed to 37°C with constant stirring.
-
This compound or a vehicle control is added and incubated for a specified period.
-
A platelet agonist is added to induce aggregation.
-
The change in light transmission or impedance is recorded over time (typically 4-6 minutes).
-
-
Common Agonists Used:
-
Adenosine Diphosphate (ADP): A weak agonist that induces a biphasic aggregation response.
-
Arachidonic Acid (AA): A precursor for TxA2 synthesis, its effect is dependent on COX-1 and thromboxane synthase activity.
-
Collagen: A potent agonist that mimics physiological vessel wall injury.
-
U46619: A stable TxA2 analogue that directly activates the TP receptor, bypassing the need for TxA2 synthesis.
-
Quantitative Data Summary: In Vitro/Ex Vivo Platelet Aggregation
The following tables summarize the inhibitory effects of this compound on platelet aggregation induced by various agonists.
Table 1: Effect of this compound on Agonist-Induced Platelet Aggregation in Whole Blood (WB) and Platelet-Rich Plasma (PRP)
| Agonist | This compound Concentration | Sample Type | ED50 (Control) | ED50 (with this compound) | p-value | Reference |
| ADP | 25 µM | WB | 6.6 ± 1.0 µM | 12.7 ± 1.7 µM | < 0.01 | [4] |
| ADP | 25 µM | PRP | 2.0 ± 0.1 µM | 3.1 ± 0.3 µM | < 0.01 | [4] |
| Na Arachidonate | 25 µM | WB | 740 ± 240 µM | 1080 ± 280 µM | < 0.01 | [4] |
| Na Arachidonate | 25 µM | PRP | 960 ± 80 µM | 1850 ± 260 µM | < 0.001 | [4] |
| Collagen | 25 µM | WB | 2.4 ± 0.3 µg/ml | 3.8 ± 0.15 µg/ml | < 0.01 | [4] |
| Collagen | 25 µM | PRP | 3.0 ± 0.3 µg/ml | 5.0 ± 0.8 µg/ml | < 0.01 | [4] |
ED50: The concentration of agonist required to induce 50% of the maximal aggregation response.
Table 2: Ex Vivo Inhibition of TxB2 Production by this compound
| Subject Group | Treatment | Baseline TxB2 (ng/ml) | Post-treatment TxB2 (ng/ml) | Reference |
| Normal Controls | This compound (900 mg/day for 7 days) | 946 ± 141 | 285 ± 91 | [5] |
| Patients with Arteriopathy | This compound (900 mg/day for 7 days) | 1515 ± 673 | 732 ± 420 | [5] |
TxB2 concentration was measured after arachidonic acid-induced aggregation.
Conclusion
The early preclinical studies of this compound consistently demonstrate its efficacy as a potent inhibitor of thrombosis in both in vivo and in vitro models. Its dual mechanism of action, targeting both the synthesis and the receptor of thromboxane A2, provides a robust antiplatelet effect. The quantitative data from the murine pulmonary embolism model and various platelet aggregation assays underscore its potential as an antithrombotic agent. These foundational studies have provided a strong rationale for the further clinical development of this compound in the prevention and treatment of thrombotic diseases.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. coachrom.com [coachrom.com]
- 3. helena.com [helena.com]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. diagnostica.cz [diagnostica.cz]
Picotamide's Influence on Prostaglandin Metabolism Beyond Thromboxane A2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picotamide, a dual-action antiplatelet agent, is primarily recognized for its inhibition of thromboxane A2 (TXA2) synthase and its antagonism of the TXA2 receptor. However, its pharmacological profile extends beyond this primary mechanism, significantly influencing the broader prostaglandin metabolism. By blocking the synthesis of TXA2, this compound effectively redirects the metabolic pathway of the precursor prostaglandin endoperoxides (PGG2/PGH2). This "metabolic shunting" leads to an increased synthesis of other key prostaglandins, notably prostacyclin (PGI2) and prostaglandin E2 (PGE2). This technical guide provides an in-depth analysis of these effects, presenting the available quantitative data, detailing the experimental methodologies used in key studies, and illustrating the involved biochemical pathways. Understanding these pleiotropic effects of this compound is crucial for elucidating its full therapeutic potential in cardiovascular and other diseases.
Introduction
This compound is an antiplatelet drug with a unique dual mechanism of action that distinguishes it from other agents such as aspirin. It competitively inhibits thromboxane A2 (TXA2) synthase and also acts as an antagonist at the TXA2/prostaglandin endoperoxide receptor.[1][2] This dual activity effectively blocks the pro-aggregatory and vasoconstrictive effects of TXA2. Unlike aspirin, this compound does not directly inhibit cyclooxygenase (COX) enzymes, thus preserving the production of other prostaglandins.[3] A significant consequence of TXA2 synthase inhibition is the redirection of the arachidonic acid cascade, leading to an increased synthesis of other prostaglandins, particularly prostacyclin (PGI2) and prostaglandin E2 (PGE2).[4] This guide explores the metabolic shift induced by this compound beyond its effects on TXA2, providing a comprehensive overview for researchers and drug development professionals.
Reorientation of Prostaglandin Endoperoxide Metabolism
The primary mechanism by which this compound influences prostaglandin metabolism beyond TXA2 is through the reorientation of prostaglandin endoperoxide (PGH2) metabolism. In the arachidonic acid cascade, PGH2 serves as a crucial intermediate for the synthesis of various prostaglandins, including TXA2, PGI2, and PGE2. By inhibiting TXA2 synthase, this compound leads to an accumulation of PGH2, which is then available for conversion into other prostaglandins by their respective synthases.
Enhanced Prostacyclin (PGI2) Synthesis
Several studies have demonstrated that this compound can lead to an increase in the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. This effect is particularly noted in endothelial cells. The stable, inactive metabolite of PGI2, 6-keto-prostaglandin F1α (6-keto-PGF1α), is typically measured to quantify PGI2 production.
One key study reported a significant increase in 6-keto-PGF1α generation when whole blood was activated with collagen in the presence of this compound (5 x 10-4 M), suggesting a reorientation of platelet endoperoxide metabolism.[5] Another study observed that this compound-treated platelets could favor the formation of PGI2 by endothelial cells that had been treated with aspirin.[4]
Increased Prostaglandin E2 (PGE2) Formation
In addition to its impact on PGI2, this compound has been shown to enhance the formation of prostaglandin E2 (PGE2) in platelets.[4] PGE2 has diverse physiological roles, including vasodilation and modulation of inflammation. The increased availability of the PGH2 substrate, due to the blockade of TXA2 synthase, is the likely mechanism for this enhanced PGE2 synthesis.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from key studies on the effects of this compound on prostaglandin metabolism and platelet function.
Table 1: In Vitro Effects of this compound on Prostaglandin Production
| Prostaglandin | Cell/Tissue Type | This compound Concentration | Agonist | Observed Effect | Reference |
| 6-keto-PGF1α | Human Whole Blood | 5 x 10-4 M | Collagen | Significantly increased generation | [5] |
| PGI2 | Aspirinated Endothelial Cells | Not specified | Not specified | Favored formation | [4] |
| PGE2 | Human Platelets | Not specified | Not specified | Enhanced formation | [4] |
Table 2: In Vitro Effects of this compound on Platelet Aggregation
| Agonist | This compound Concentration (µM) | Effect (Enhancement of ED50) | Sample Type | p-value | Reference |
| ADP | 25 | 6.6 ± 1 to 12.7 ± 1.7 µM | Whole Blood | < 0.01 | [6] |
| Na Arachidonate | 25 | 740 ± 240 to 1,080 ± 280 µM | Whole Blood | < 0.01 | [6] |
| Collagen | 25 | 2.4 ± 0.3 to 3.8 ± 0.15 µg/ml | Whole Blood | < 0.01 | [6] |
| ADP | 25 | 2.0 ± 0.1 to 3.1 ± 0.3 µM | Platelet-Rich Plasma | < 0.01 | [6] |
| Na Arachidonate | 25 | 960 ± 80 to 1,850 ± 260 µM | Platelet-Rich Plasma | < 0.001 | [6] |
| Collagen | 25 | 3.0 ± 0.3 to 5.0 ± 0.8 µg/ml | Platelet-Rich Plasma | < 0.01 | [6] |
Experimental Protocols
Measurement of 6-keto-PGF1α and Thromboxane B2 in Whole Blood
-
Objective: To assess the effect of this compound on the production of PGI2 (measured as 6-keto-PGF1α) and TXA2 (measured as TXB2) in collagen-stimulated whole blood.
-
Methodology (based on Berrettini et al., 1990):
-
Venous blood is collected from healthy volunteers into tubes containing an anticoagulant.
-
Whole blood is incubated with this compound (e.g., 5 x 10-4 M) or a vehicle control for a specified period.
-
Platelet activation is induced by the addition of collagen.
-
The reaction is stopped after a defined time by the addition of a solution containing a cyclooxygenase inhibitor (e.g., indomethacin) and a chelating agent (e.g., EDTA).
-
The samples are centrifuged to obtain plasma.
-
The plasma levels of 6-keto-PGF1α and TXB2 are quantified using a specific and sensitive method, typically a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[5][7]
-
In Vitro Platelet Aggregation Studies
-
Objective: To determine the effect of this compound on platelet aggregation induced by various agonists in both whole blood and platelet-rich plasma (PRP).
-
Methodology (based on studies on platelet aggregation):
-
Sample Preparation:
-
For whole blood aggregometry, venous blood is collected into tubes containing an anticoagulant (e.g., citrate).
-
For PRP aggregometry, the citrated blood is centrifuged at a low speed to obtain platelet-rich plasma.
-
-
Incubation: The whole blood or PRP is pre-incubated with various concentrations of this compound or a vehicle control.
-
Aggregation Measurement:
-
Whole Blood: Aggregation is typically measured using an impedance aggregometer. An agonist (e.g., ADP, collagen, arachidonic acid) is added to the blood sample, and the change in electrical impedance between two electrodes is recorded over time as platelets aggregate on them.
-
Platelet-Rich Plasma: Aggregation is commonly measured using light transmission aggregometry. The PRP is placed in a cuvette with a stir bar, and an agonist is added. As platelets aggregate, the turbidity of the sample decreases, and the increase in light transmission is recorded.
-
-
Data Analysis: The extent of aggregation is quantified, and dose-response curves are generated to determine parameters such as the EC50 (the concentration of agonist that produces 50% of the maximal response). The effect of this compound is assessed by the shift in these dose-response curves.[6]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Action
Caption: this compound's mechanism of action on prostaglandin metabolism.
Experimental Workflow for Prostaglandin Measurement
References
- 1. A radioimmunoassay for 6-keto-prostaglandin F1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A radioimmunoassay for 6-keto-prostaglandin F1 alpha utilizing an antiserum against 6-methoxime-prostaglandin F1 alpha. Application to study renal in vitro synthesis of prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "In vitro" and "ex vivo" effects of this compound, a combined thromboxane A2-synthase inhibitor and -receptor antagonist, on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Comparison of radioimmunoassay and high-resolution gas chromatography mass spectrometry for the quantitative determination of serum thromboxane B2 and 6-keto-PGF1 alpha after pharmacological blockade of thromboxane synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive inhibition of platelet thromboxane A2 receptor binding by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content-assets.jci.org [content-assets.jci.org]
Picotamide: A Technical Guide to its Molecular Targets and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picotamide is a dual-action antiplatelet agent with a well-established clinical profile, particularly in the management of vascular diseases in diabetic patients.[1][2] Its therapeutic efficacy stems from a unique mechanism of action that simultaneously targets two key hubs in the arachidonic acid cascade: thromboxane A2 synthase and the thromboxane A2 receptor.[1][3][4][5] This technical guide provides an in-depth exploration of the molecular targets of this compound, its impact on cellular signaling pathways, and detailed methodologies for investigating its pharmacological effects.
Core Molecular Targets
This compound exerts its primary effects through the specific inhibition of two critical components of the thromboxane A2 (TXA2) pathway.
Thromboxane A2 Synthase Inhibition
This compound directly inhibits the enzymatic activity of thromboxane A2 synthase.[1][3][4][5][6] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2, a potent vasoconstrictor and platelet agonist. By blocking this step, this compound effectively reduces the production of TXA2.[1][6][7] While a specific IC50 value for this compound's inhibition of thromboxane A2 synthase is not consistently reported in the literature, its inhibitory concentration is noted to be roughly equivalent to its receptor antagonism activity.[1]
Thromboxane A2 Receptor Antagonism
In addition to inhibiting its synthesis, this compound also acts as a competitive antagonist at the thromboxane A2 receptor (TP receptor).[3][4][5] This prevents endogenous TXA2 and other prostanoid receptor agonists from binding to and activating the receptor, thereby blocking their downstream signaling effects.
Quantitative Data on this compound's Molecular Interactions
The binding affinity of this compound for the thromboxane A2 receptor has been quantified in several studies. The following tables summarize the key quantitative data available.
| Radioligand | This compound Ki (nM) | Reference(s) |
| [125I]PTA-OH | 1472 ± 321 | [8] |
| [3H]U46619 | 1648 ± 431 | [8] |
Table 1: Inhibitory Constant (Ki) of this compound for the Thromboxane A2 Receptor. This table presents the Ki values of this compound determined by competitive radioligand binding assays using different radiolabeled thromboxane A2 receptor agonists.
| Parameter | Value | Reference(s) |
| KD | 325 nM | [9] |
| KMapp | 330 nM | [9] |
Table 2: Dissociation and Michaelis-Menten Constants of this compound. This table shows the dissociation constant (KD) and apparent Michaelis-Menten constant (KMapp) for [3H]-picotamide binding to human platelet TXA2 receptors.
Cellular Signaling Pathways Modulated by this compound
This compound's dual-action mechanism leads to the modulation of several critical cellular signaling pathways, primarily in platelets and vascular smooth muscle cells.
Thromboxane A2 Signaling Pathway in Platelets
The primary signaling cascade affected by this compound is the Gq-coupled thromboxane A2 receptor pathway in platelets. Activation of this receptor by TXA2 normally initiates a signaling cascade that leads to platelet activation and aggregation.
Caption: this compound blocks the thromboxane A2 receptor, inhibiting the Gq/PLC pathway.
By antagonizing the TP receptor, this compound prevents the activation of phospholipase C (PLC), the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), and the resulting increase in intracellular calcium concentration ([Ca²⁺]i) and activation of protein kinase C (PKC).[10] This ultimately leads to the inhibition of platelet aggregation and granule release.
Arachidonic Acid Cascade and this compound's Dual Action
This compound's dual mechanism of action can be visualized within the broader context of the arachidonic acid cascade.
Caption: this compound's dual inhibition of TXA2 synthase and receptor.
This diagram illustrates how this compound not only blocks the receptor for TXA2 but also inhibits its production from PGH2, without affecting the synthesis of the beneficial anti-aggregatory and vasodilatory prostacyclin (PGI2).[1]
Effects on Vascular Smooth Muscle Cell Proliferation and Migration
This compound has been shown to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs), processes that are crucial in the pathogenesis of atherosclerosis.[11] This effect is, at least in part, mediated through the antagonism of the thromboxane A2 receptor on VSMCs.
Caption: this compound inhibits VSMC proliferation and migration.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular and cellular effects of this compound.
Radioligand Binding Assay for Thromboxane A2 Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the thromboxane A2 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Preparation of Platelet Membranes: Isolate human platelets from whole blood by differential centrifugation. Lyse the platelets in a hypotonic buffer and prepare a membrane fraction by ultracentrifugation. Resuspend the membrane pellet in a suitable assay buffer.
-
Binding Assay: In a multi-well plate, incubate the platelet membranes with a fixed concentration of a radiolabeled thromboxane A2 receptor agonist (e.g., [³H]U46619) and a range of concentrations of this compound.
-
Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This protocol outlines the use of light transmission aggregometry to assess the inhibitory effect of this compound on platelet aggregation.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Collect whole blood into a tube containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to obtain PRP.[9]
-
Aggregation Measurement: Place a sample of PRP in a cuvette with a magnetic stir bar in a light transmission aggregometer maintained at 37°C.
-
Treatment and Stimulation: Add this compound or vehicle control to the PRP and incubate for a specified time. Initiate platelet aggregation by adding a platelet agonist such as arachidonic acid, ADP, or a thromboxane A2 analog like U46619.
-
Data Acquisition: Record the change in light transmission through the PRP over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: Quantify the extent of platelet aggregation as the maximum percentage change in light transmission. Determine the IC50 of this compound for the inhibition of aggregation induced by different agonists.
Measurement of Intracellular Calcium Mobilization
This protocol describes the use of a fluorescent calcium indicator to measure the effect of this compound on intracellular calcium levels in platelets.
Methodology:
-
Platelet Preparation and Dye Loading: Isolate platelets and load them with a calcium-sensitive fluorescent dye such as Fura-2 AM.[8][12]
-
Fluorometric Measurement: Resuspend the dye-loaded platelets in a calcium-containing buffer and place them in a cuvette in a fluorometer.
-
Treatment and Stimulation: Add this compound or vehicle control to the platelet suspension. After a pre-incubation period, add a platelet agonist (e.g., U46619) to stimulate an increase in intracellular calcium.
-
Data Acquisition: Monitor the fluorescence of the calcium indicator over time at the appropriate excitation and emission wavelengths. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation wavelengths.
-
Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio. Compare the agonist-induced calcium mobilization in the presence and absence of this compound.
Conclusion
This compound's unique dual mechanism of action, involving both the inhibition of thromboxane A2 synthase and the antagonism of the thromboxane A2 receptor, provides a powerful approach to modulating platelet function and vascular smooth muscle cell activity. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the pharmacological properties of this compound and similar dual-action antiplatelet agents. A thorough understanding of its molecular targets and cellular effects is crucial for the continued exploration of its therapeutic potential in a range of cardiovascular and related diseases.
References
- 1. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of this compound in the reduction of cardiovascular events in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "In vitro" and "ex vivo" effects of this compound, a combined thromboxane A2-synthase inhibitor and -receptor antagonist, on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. In vitro effects of this compound on human platelet aggregation, the release reaction and thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition by this compound of thromboxane production in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. This compound inhibits a wide spectrum of agonist-induced smooth muscle contractions in porcine renal interlobar and coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ionbiosciences.com [ionbiosciences.com]
The Dual-Action Mechanism of Picotamide: An In-Depth Analysis of its Binding Kinetics to Thromboxane Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picotamide is a multi-faceted antiplatelet agent that exhibits a unique dual mechanism of action, targeting both the synthesis of thromboxane A2 (TxA2) and its subsequent action at the receptor level.[1][2][3] This technical guide provides a comprehensive overview of the binding kinetics of this compound to thromboxane (TP) receptors, offering valuable insights for researchers and professionals in drug development. This document details the quantitative binding parameters, experimental methodologies, and the intricate signaling pathways involved.
This compound's therapeutic potential lies in its ability to simultaneously inhibit thromboxane A2 synthase, the enzyme responsible for producing the potent vasoconstrictor and platelet aggregator TxA2, and to act as a direct antagonist at the thromboxane A2 receptor.[1][4] This dual inhibition provides a more comprehensive blockade of the thromboxane pathway compared to agents that target only one of these components.
Quantitative Binding Kinetics of this compound and Related Ligands
The affinity of this compound and other key ligands for the thromboxane receptor has been characterized through various radioligand binding assays. The following tables summarize the key quantitative data, providing a comparative view of their binding properties.
| Ligand | Radioligand | Preparation | Kd (nM) | Bmax | Reference |
| [3H]-Picotamide | Itself | Human Platelets | 325 | - | |
| [125I]PTA-OH | Antagonist | Human Platelets | - | ~2000 sites/platelet | |
| [125I]BOP | Agonist | Human Platelets | Site 1: 0.234 ± 0.103 | Site 1: 180 ± 87 sites/platelet | [5] |
| Site 2: 2.31 ± 0.86 | Site 2: 666 ± 65 sites/platelet | [5] |
Table 1: Dissociation Constants (Kd) and Maximal Binding Capacities (Bmax) for Thromboxane Receptor Ligands. This table presents the equilibrium dissociation constants (Kd) and maximal binding capacities (Bmax) of various ligands for the thromboxane receptor.
| Competing Ligand | Radioligand | Preparation | Ki (nM) | Reference |
| This compound | [125I]PTA-OH | Human Platelets | 1472 ± 321 | [6] |
| This compound | [3H]U46619 | Human Platelets | 1648 ± 431 | [6] |
| U46619 | [3H]-Picotamide | Human Platelets | 19 | |
| ONO11120 | [3H]-Picotamide | Human Platelets | 28 | |
| U46619 | [125I]PTA-OH | Human Platelets | 17 ± 3 | [6] |
| ONO11120 | [125I]PTA-OH | Human Platelets | 19 ± 4 | [6] |
| U46619 | [3H]U46619 | Human Platelets | 16 ± 5 | [6] |
| ONO11120 | [3H]U46619 | Human Platelets | 42 ± 12 | [6] |
Table 2: Inhibitory Constants (Ki) of this compound and Other Ligands for the Thromboxane Receptor. This table details the inhibitory constants (Ki) of this compound and other compounds in displacing specific radioligands from the thromboxane receptor.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of binding kinetics data. The following sections provide detailed protocols for key experiments.
Protocol 1: Radioligand Competition Binding Assay for Thromboxane Receptors
This protocol outlines the steps for a filtration-based radioligand competition binding assay to determine the inhibitory constant (Ki) of a test compound like this compound.
1. Materials and Reagents:
-
Membrane Preparation: Human platelet membranes.
-
Radioligand: e.g., [125I]PTA-OH or [3H]U46619.
-
Unlabeled Competitor: this compound or other test compounds.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter and scintillation fluid.
2. Platelet Membrane Preparation: [7] a. Obtain human platelets from whole blood by centrifugation. b. Wash the platelets in a suitable buffer (e.g., physiological saline). c. Resuspend the washed platelets and disrupt them by repeated freeze-thaw cycles (-80°C to 25°C). d. Centrifuge the lysate to pellet the platelet ghosts (membranes). e. Wash the membrane pellet by resuspension and centrifugation. f. Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C. g. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
3. Assay Procedure: [8] a. In a 96-well plate, add the following to each well in a final volume of 250 µL:
- 150 µL of platelet membrane preparation (50-120 µg of protein).
- 50 µL of various concentrations of the unlabeled competitor (e.g., this compound). For determining non-specific binding, use a high concentration of a known thromboxane receptor antagonist. For total binding, add 50 µL of buffer.
- 50 µL of the radioligand at a concentration at or below its Kd. b. Incubate the plate for 60 minutes at 30°C with gentle agitation. c. Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester. d. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand. e. Dry the filters and measure the radioactivity using a scintillation counter.
4. Data Analysis: a. Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled antagonist) from the total binding (counts with buffer only). b. Determine IC50: Plot the specific binding as a function of the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). c. Calculate Ki: Use the Cheng-Prusoff equation to calculate the inhibitory constant (Ki):[9][10] Ki = IC50 / (1 + [L]/Kd) Where:
- [L] is the concentration of the radioligand used in the assay.
- Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Protocol 2: Thromboxane Synthase Inhibition Assay
This protocol describes an in vitro assay to measure the inhibition of thromboxane A2 synthase by this compound.
1. Materials and Reagents:
-
Enzyme Source: Rat peritoneal macrophages or other cells expressing thromboxane A2 synthase.
-
Stimulant: Lipopolysaccharide (LPS) to stimulate TxA2 synthesis.
-
Inhibitor: this compound at various concentrations.
-
Assay Medium: Appropriate cell culture medium.
-
Measurement Method: ELISA or RIA kit for Thromboxane B2 (TxB2), the stable metabolite of TxA2.
2. Assay Procedure: [11] a. Culture the cells (e.g., rat peritoneal macrophages) in appropriate conditions. b. Pre-incubate the cells with various concentrations of this compound (e.g., 0.5 mM and 1.0 mM) for a defined period. c. Stimulate the cells with LPS to induce TxA2 synthesis. Include control wells with no inhibitor and no LPS (basal). d. After a specific incubation time, collect the cell supernatant. e. Measure the concentration of TxB2 in the supernatant using a commercially available ELISA or RIA kit, following the manufacturer's instructions.
3. Data Analysis: a. Compare the levels of TxB2 produced in the presence of this compound to the levels in the stimulated control (LPS only) and the basal control. b. Calculate the percentage of inhibition of TxA2 synthesis for each concentration of this compound.
Visualizing the Molecular Interactions and Processes
To better understand the complex interactions and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Thromboxane A2 Receptor Signaling Pathway.
Caption: Radioligand Competition Binding Assay Workflow.
Conclusion
This technical guide has provided a detailed examination of the binding kinetics of this compound to thromboxane receptors. The quantitative data presented in the tables, along with the comprehensive experimental protocols, offer a solid foundation for researchers in the field. The dual-action mechanism of this compound, effectively inhibiting both thromboxane synthesis and receptor activation, underscores its potential as a robust antiplatelet therapeutic. The provided diagrams of the signaling pathway and experimental workflow serve to clarify these complex processes. Further research into the kinetic parameters, such as association (kon) and dissociation (koff) rates, would provide an even more dynamic understanding of this compound's interaction with its target and could further aid in the development of novel antiplatelet therapies.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound inhibits a wide spectrum of agonist‐induced smooth muscle contractions in porcine renal interlobar and coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand binding to thromboxane receptors on human platelets: correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. EP0815866A2 - Platelet membrane fragment preparation - Google Patents [patents.google.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Selective thromboxane synthetase inhibition by this compound and effects on endotoxin-induced lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
Picotamide's Impact on Endothelial Prostacyclin (PGI2) Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picotamide is a multifaceted antiplatelet agent distinguished by its dual mechanism of action: inhibition of thromboxane A2 (TxA2) synthase and antagonism of the thromboxane A2 receptor.[1][2] This dual activity positions it uniquely in the landscape of anti-thrombotic therapies. A critical aspect of its pharmacological profile, particularly in contrast to non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin, is its interaction with the endothelial prostacyclin (PGI2) pathway. While the prevailing understanding is that this compound does not impair and may even favor PGI2 production, in vitro evidence suggests a more complex, dose-dependent interaction.[3][4] This guide provides an in-depth analysis of the available data, detailed experimental protocols, and the underlying signaling pathways to elucidate the nuanced effects of this compound on endothelial PGI2 synthesis.
Introduction: The Thromboxane-Prostacyclin Balance
Vascular homeostasis is maintained by a delicate equilibrium between pro-thrombotic and anti-thrombotic factors. Key players in this balance are thromboxane A2 (TxA2), primarily produced by platelets, and prostacyclin (PGI2), synthesized by endothelial cells. TxA2 is a potent vasoconstrictor and promoter of platelet aggregation, while PGI2 is a vasodilator and a powerful inhibitor of platelet aggregation.[3]
Many antiplatelet therapies, such as aspirin, irreversibly inhibit cyclooxygenase (COX) enzymes, thereby blocking the production of both TxA2 in platelets and PGI2 in the endothelium.[5] The inhibition of endothelial PGI2 is an undesirable off-target effect that can potentially compromise the anti-thrombotic efficacy. This compound has been developed to selectively target the TxA2 pathway without adversely affecting the protective PGI2 synthesis.[3][6][7]
This compound's Dual Mechanism of Action
This compound's primary therapeutic effects stem from its ability to:
-
Inhibit Thromboxane A2 Synthase: By blocking this enzyme, this compound prevents the conversion of prostaglandin H2 (PGH2) into TxA2 in platelets. This leads to a redirection of the endoperoxide substrate towards the synthesis of other prostaglandins, such as PGE2 and PGD2.[8]
-
Antagonize Thromboxane A2 Receptors: this compound also directly blocks the TP receptors on platelets and vascular smooth muscle cells. This action prevents the pro-aggregatory and vasoconstrictive effects of any TxA2 that may still be produced.[8][9]
This dual inhibition provides a comprehensive blockade of the TxA2 pathway.
Impact on Endothelial PGI2 Production: A Dichotomy of Evidence
The effect of this compound on endothelial PGI2 production is a subject of some debate, with in vivo and in vitro studies presenting different perspectives.
In Vivo and Ex Vivo Evidence: Sparing or Enhancing PGI2
The majority of in vivo and ex vivo studies conclude that this compound does not inhibit, and may even enhance, PGI2 production.[3][6] One study showed that in whole blood activated with collagen, the presence of this compound led to a significant increase in 6-keto-PGF1α (the stable metabolite of PGI2), suggesting a reorientation of platelet endoperoxide metabolism towards PGI2 synthesis by endothelial cells.[9] Another study in patients with peripheral arteriopathy found no effect on in vivo PGI2 production (measured by urinary excretion of its metabolites) after 7 days of this compound treatment.[10] This sparing of PGI2 is a key differentiating feature from aspirin and is considered a significant therapeutic advantage.[3]
In Vitro Evidence: Dose-Dependent Inhibition
In contrast to the in vivo findings, a key in vitro study by Landolfi et al. (1988) demonstrated a direct, dose-dependent inhibitory effect of this compound on PGI2 production by cultured human umbilical vein endothelial cells (HUVECs).[4] This suggests that at higher local concentrations, this compound may have a direct inhibitory effect on the endothelial enzymatic machinery responsible for PGI2 synthesis.
Quantitative Data Presentation
The following table summarizes the quantitative data from the in vitro study by Landolfi et al. (1988), illustrating the dose-dependent inhibition of PGI2 production by this compound in cultured human endothelial cells.[4]
| This compound Concentration (µg/mL) | PGI2 Production (% of Control) |
| 1.5 | No significant reduction |
| 3.0 | No significant reduction |
| 6.0 | No significant reduction |
| 12.0 | ~75% |
| 24.0 | ~50% |
| 48.0 | ~50% |
| 390.0 | ~50% |
Data is approximated from the description in the source publication, which states a 50% inhibition was achieved at 24 µg/mL and higher concentrations caused a substantially similar decrease.[4]
Experimental Protocols
This section details the methodology for the key in vitro experiment that assessed the direct effect of this compound on endothelial PGI2 production.
In Vitro Assay of this compound's Effect on Endothelial PGI2 Production
This protocol is based on the methodology described by Landolfi et al. (1988).[4]
Objective: To determine the effect of various concentrations of this compound on the production of PGI2 by cultured human endothelial cells.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
24-well cluster plates
-
Dulbecco's buffered saline (DBS)
-
This compound
-
Ethanol
-
Radioimmunoassay (RIA) kit for 6-keto-PGF1α (the stable metabolite of PGI2)
Procedure:
-
Cell Culture: Human endothelial cells, obtained from umbilical cords, are grown in vitro and subcultured in 24-well cluster plates.
-
Cell Preparation: Endothelial cell monolayers are washed twice with Dulbecco's buffered saline (DBS).
-
Incubation with this compound: The cells are then incubated for 30 minutes at 37°C with 0.5 mL of DBS containing this compound at final concentrations ranging from 1.5 to 390 µg/mL.
-
Note: this compound is added to the DBS as an ethanolic solution. The final ethanol concentration should be kept constant across all wells (e.g., 0.04% w/v).
-
-
Control Group: Control experiments are performed using the same final concentration of ethanol without this compound, as ethanol itself can have a moderate stimulatory effect on PGI2 production.
-
Sample Collection: At the end of the 30-minute incubation period, the supernatants from each well are collected.
-
Sample Storage: The collected supernatants are immediately frozen and stored at -70°C until the assay is performed.
-
PGI2 Measurement: The concentration of 6-keto-PGF1α in the supernatants is measured using a radioimmunoassay (RIA).
-
Data Analysis: The results are expressed as the amount of PGI2 produced, and the effect of each this compound concentration is compared to the control group.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of Endothelial PGI2 Synthesis
Caption: Endothelial synthesis of prostacyclin (PGI2) from arachidonic acid.
Experimental Workflow for In Vitro PGI2 Assay
Caption: Workflow for assessing this compound's effect on endothelial PGI2.
Discussion and Conclusion
The evidence surrounding this compound's effect on endothelial PGI2 production presents a classic case of divergence between in vitro and in vivo findings. The prevailing in vivo data suggests that at therapeutic doses, this compound does not negatively impact, and may even promote, the beneficial production of PGI2.[3][9] This is a significant advantage over aspirin, which indiscriminately inhibits both pro-thrombotic TxA2 and anti-thrombotic PGI2.
However, the in vitro data from Landolfi et al. cannot be disregarded and suggests a potential for direct inhibition of PGI2 synthesis at higher concentrations.[4] This inhibitory effect, observed in a controlled cellular environment, hints at a more complex pharmacological profile than initially recognized. It is plausible that the in vivo concentrations of this compound at the endothelial surface do not reach the levels required for the inhibition observed in vitro, or that other in vivo factors counteract this effect.
For drug development professionals, this dichotomy underscores the importance of integrating data from multiple experimental models. While this compound's clinical profile appears to support the PGI2-sparing effect, the in vitro findings warrant consideration, particularly when exploring high-dose regimens or novel delivery systems that might lead to elevated local concentrations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, Thromboxane A2 antagonist and TXA2 synthase inhibitor (CAS 32828-81-2) | Abcam [abcam.com]
- 3. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Recovery of Endothelial Cell Prostacyclin Production after Inhibition by Low Doses of Aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition by this compound of thromboxane production in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of this compound in the reduction of cardiovascular events in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. "In vitro" and "ex vivo" effects of this compound, a combined thromboxane A2-synthase inhibitor and -receptor antagonist, on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on platelet aggregation and on thromboxane A2 production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the Anti-inflammatory Properties of Picotamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Picotamide is a well-established antiplatelet agent primarily recognized for its dual-action mechanism targeting the thromboxane A2 (TXA2) pathway.[1] While its clinical applications have historically centered on cardiovascular and cerebrovascular disorders, a growing body of foundational research has illuminated its significant anti-inflammatory properties.[2][3] Thromboxane A2 is not only a potent mediator of platelet aggregation and vasoconstriction but also a key player in inflammatory processes.[4] By comprehensively inhibiting both the synthesis and receptor-mediated effects of TXA2, this compound offers a unique therapeutic angle that bridges hemostasis and inflammation.[5][6] This technical guide provides an in-depth review of the core research defining this compound's anti-inflammatory effects, detailing its mechanism of action, summarizing key experimental findings in structured tables, outlining methodological protocols, and visualizing the critical signaling pathways involved.
Core Mechanism of Action: Dual Inhibition of the Thromboxane A2 Pathway
This compound's primary mechanism revolves around its ability to simultaneously inhibit thromboxane A2 synthase and act as an antagonist at the thromboxane A2/prostaglandin endoperoxide H2 (TXA2/PGH2) receptors.[6][7] This dual functionality ensures a more complete blockade of TXA2-mediated events compared to agents that target only one aspect of the pathway.[1][6]
-
Inhibition of Thromboxane A2 Synthase: this compound blocks the enzyme responsible for converting the precursor prostaglandin H2 (PGH2) into active TXA2. This directly reduces the production of this pro-inflammatory and pro-aggregatory mediator.[5][8]
-
Antagonism of Thromboxane A2 Receptors: Even with residual TXA2 production, this compound competitively blocks the binding of TXA2 to its receptors on platelets and other cells, preventing the initiation of downstream signaling cascades that lead to platelet activation and inflammatory responses.[5][9]
Unlike non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin, which inhibit cyclooxygenase (COX) enzymes upstream, this compound's targeted action does not interfere with the production of endothelial prostacyclin (PGI2), a vasodilator with anti-aggregatory and cytoprotective properties.[5][10][11]
Quantitative Data from Key Foundational Studies
The following tables summarize quantitative data from pivotal in vitro and clinical studies that establish the anti-inflammatory and related antiplatelet effects of this compound.
Table 1: In Vitro Inhibition and Binding Affinity
| Parameter | Model System | Value | Finding | Reference |
| IC50 | Thromboxane B2 (TXB2) Release (Colorectal Mucosa) | 890 µM | This compound reduces excessive TXB2 release in inflamed intestinal tissue. | [12] |
| KD | [3H]-picotamide binding to human platelet TXA2 receptors | 325 nM | Demonstrates direct, high-affinity binding to the target receptor. | [9] |
| Ki | Displacement of TXA2 analogue U46619 | 19 nM | Shows potent competitive antagonism at the TXA2 receptor. | [9] |
| Ki | Displacement of TXA2 analogue ONO11120 | 28 nM | Confirms competitive antagonism with another standard agonist. | [9] |
| Inhibition | Platelet Aggregation (induced by ADP, AA, Collagen, U46619) | At 0.5 mmol/l | This compound effectively inhibits platelet aggregation triggered by multiple agonists. | [8] |
Table 2: Ex Vivo and In Vivo Effects on Thromboxane Production
| Parameter | Study Population | Dosage | Result | Finding | Reference |
| TXB2 Production (ex vivo) | Healthy Controls | 900 mg/day for 7 days | Reduced from 946 ± 141 to 285 ± 91 ng/ml | Significantly inhibits the capacity of platelets to produce TXA2 upon stimulation. | [13] |
| TXB2 Production (ex vivo) | Patients with Arteriopathy | 900 mg/day for 7 days | Reduced from 1515 ± 673 to 732 ± 420 ng/ml | Demonstrates efficacy in a patient population with underlying vascular disease. | [13] |
| ADP-induced Platelet Aggregation | Healthy Controls & Patients | 900 mg/day for 7 days | Significantly reduced | Shows a functional antiplatelet effect ex vivo after oral administration. | [13] |
Table 3: Clinical Trial Outcomes with Inflammatory Relevance
| Study Name | Patient Population | Treatment Arms | Key Outcome | Result | Reference |
| DAVID Study | Type 2 Diabetics with PAD | This compound (600 mg bid) vs. Aspirin (320 mg od) | 2-Year Overall Mortality | 3.0% (this compound) vs. 5.5% (Aspirin); RRR: 0.55 (95% CI: 0.31-0.98) | [6][14] |
| ADEP Sub-analysis | Claudicant Patients with Diabetes | This compound (900 mg/day) vs. Placebo | Vascular Events | 8% (this compound) vs. 15% (Placebo); RRR: 48% (95% CI=26, 76) | [7] |
| 6-Year Follow-up | Type 2 Diabetics with Carotid Atherosclerosis | This compound (600-900 mg/day) vs. Placebo/Standard Antiplatelets | Total Vascular Events | 5 events (this compound) vs. 16 events (Placebo group) (P < 0.005) | [15] |
Detailed Experimental Protocols
Understanding the methodologies behind the foundational research is critical for replication and further investigation.
Protocol 1: In Vitro Inhibition of TXB2 Release in Colonic Biopsies
-
Objective: To assess this compound's ability to inhibit the release of TXB2, a stable metabolite of TXA2, from inflamed intestinal tissue.[12]
-
Tissue Source: Colonic biopsies were obtained from patients with active ulcerative colitis, Crohn's disease, and healthy controls.
-
Methodology:
-
Biopsies were weighed and immediately placed in an incubation medium.
-
Tissues were incubated with varying concentrations of this compound (ranging from 100 µM to 1 mM) for a specified period (e.g., 20 minutes).
-
Following incubation, the supernatant was collected.
-
The concentration of immunoreactive TXB2 in the supernatant was quantified using a validated immunoassay (e.g., ELISA or RIA).
-
An IC50 value was calculated to determine the concentration of this compound required to inhibit 50% of the excess TXB2 release.[12]
-
Protocol 2: Radioligand Binding Assay for TXA2 Receptor Affinity
-
Objective: To directly measure the binding kinetics and affinity of this compound to human platelet TXA2 receptors.[9]
-
Methodology:
-
Platelet Preparation: Human platelets were isolated from whole blood by centrifugation and washed to create a pure platelet suspension.
-
Binding Reaction: Washed platelets were incubated with [3H]-picotamide (radiolabeled this compound) at various concentrations.
-
Competition Assay: To determine specificity and competitive binding, parallel incubations were performed in the presence of excess unlabeled TXA2 analogues (e.g., U46619) or this compound itself.
-
Separation: The reaction was terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from unbound ligand.
-
Quantification: The radioactivity retained on the filters was measured using liquid scintillation counting.
-
Data Analysis: Scatchard analysis was used to determine the dissociation constant (KD) and the maximum number of binding sites (Bmax). Ki values were calculated from competition curves.[9]
-
Inflammatory Signaling and Downstream Effects
The inhibition of TXA2 synthesis and signaling by this compound has important consequences for broader inflammatory processes. TXA2 is known to contribute to inflammation by:
-
Inducing Endothelin-1 (ET-1): TXA2 stimulates the production of ET-1 in endothelial and smooth muscle cells, a potent vasoconstrictor that contributes to vascular tone and inflammation.[3][5]
-
Promoting Leukocyte Adhesion: TXA2 can promote the adhesion of leukocytes to the endothelium, a critical step in the inflammatory cascade.[4]
-
Modulating Cytokine Networks: While direct, extensive research on this compound's effect on specific cytokine pathways like NF-κB or p38 MAPK is less established, the p38 MAPK pathway is a pivotal regulator of pro-inflammatory cytokine production.[16][17][18] Given that TXA2 is an inflammatory mediator, its inhibition likely modulates the complex signaling networks that lead to the production of cytokines such as TNF-α and various interleukins.
Conclusion and Future Directions
The foundational research on this compound clearly establishes its role beyond a simple antiplatelet agent. Its dual-action inhibition of the thromboxane A2 pathway provides a potent and specific mechanism for mitigating key inflammatory processes. Quantitative data from in vitro, ex vivo, and large-scale clinical trials converge to support its efficacy in reducing both thrombotic risk and markers of inflammation, particularly in high-risk patient populations such as those with diabetes and peripheral arterial disease.[7][11][14]
Future research should aim to:
-
Further elucidate the specific impact of this compound on downstream inflammatory signaling cascades, including the NF-κB and p38 MAPK pathways.
-
Investigate its therapeutic potential in other chronic inflammatory conditions where TXA2 is a known pathological mediator, such as inflammatory bowel disease.[12]
-
Conduct head-to-head trials against newer antiplatelet agents to better define its position in the therapeutic landscape, focusing on composite endpoints that include inflammatory biomarkers.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effects of this compound, an antiplatelet agent, on cardiovascular events in 438 claudicant patients with diabetes: a retrospective analysis of the ADEP study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro effects of this compound on human platelet aggregation, the release reaction and thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding kinetics and antiplatelet activities of this compound, a thromboxane A2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Platelet Activation Pathways to Limit Tumour Progression: Current State of Affairs [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. This compound inhibition of excess in vitro thromboxane B2 release by colorectal mucosa in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on platelet aggregation and on thromboxane A2 production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a combined inhibitor of thromboxane A2 synthase and receptor, reduces 2-year mortality in diabetics with peripheral arterial disease: the DAVID study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-term safety and efficacy of this compound, a dual-action antithromboxane agent, in diabetic patients with carotid atherosclerosis: a 6-year follow-up study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Picotamide in Modulating SERPINB2 Expression: An Unexplored Avenue
A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the direct or indirect role of Picotamide in modulating the expression of Serpin Family B Member 2 (SERPINB2). Despite extensive searches, no studies have been identified that investigate a direct link between the administration of this compound and alterations in SERPINB2 gene or protein expression. Furthermore, an exploration of the primary signaling pathway of this compound—the inhibition of thromboxane A2 (TXA2) synthesis and its receptor—yields no evidence of a downstream regulatory effect on SERPINB2.
This in-depth technical guide will first elucidate the independent roles and regulatory mechanisms of both this compound and SERPINB2, as established in the current scientific landscape. Subsequently, it will highlight the absence of a known connection, thereby identifying a potential area for future research for scientists and drug development professionals.
This compound: A Dual-Action Antiplatelet Agent
This compound is primarily recognized for its role as an antiplatelet agent, exerting its effects through a dual mechanism of action.[1][2][3] It functions as both a thromboxane A2 synthase inhibitor and a thromboxane A2 (TP) receptor antagonist.[1][2][4] By inhibiting thromboxane synthase, this compound reduces the production of TXA2, a potent mediator of platelet aggregation and vasoconstriction.[1] Simultaneously, by blocking the TP receptor, it prevents any remaining TXA2 from exerting its biological effects.[1]
The signaling cascade initiated by TXA2 binding to its G-protein coupled receptor (TP receptor) is well-characterized. It primarily involves the activation of Gq and G13 proteins.[5] Activation of Gq leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium concentrations.[5][6] The G13 pathway activation stimulates Rho and Rac, influencing cytoskeletal arrangement.[5]
SERPINB2 (PAI-2): A Multifaceted Regulator in Immunity and Inflammation
The regulation of SERPINB2 expression is complex and induced by a variety of inflammatory and cellular stress stimuli.[7][9] Key transcription factors implicated in the upregulation of the SERPINB2 gene include Activator Protein-1 (AP-1), Nuclear Factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription 6 (STAT6).[6][7][10] Its expression can be induced by cytokines, growth factors, and bacterial components like lipopolysaccharide (LPS).[7][11]
The Information Void: No Established Link Between this compound and SERPINB2
Despite the involvement of both this compound's target pathway (thromboxane A2) and SERPINB2 in inflammatory processes, a direct regulatory relationship has not been established in the scientific literature. Searches for studies investigating the effect of thromboxane A2 on SERPINB2 expression have not yielded any results. Therefore, it is not possible to provide quantitative data, detailed experimental protocols, or signaling pathway diagrams illustrating a modulatory role of this compound on SERPINB2.
Future Research Directions
The absence of evidence connecting this compound and SERPINB2 presents an opportunity for novel research. Given that both entities are significant players in inflammation and cardiovascular diseases, investigating a potential interplay could yield valuable insights. Future studies could explore:
-
In vitro studies: Treating immune cells, such as macrophages, with this compound and measuring SERPINB2 mRNA and protein levels.
-
Signaling pathway analysis: Investigating whether the inhibition of the TXA2 pathway by this compound affects the activity of key transcription factors known to regulate SERPINB2, such as NF-κB or AP-1.
-
In vivo studies: Analyzing SERPINB2 expression in tissues from animal models treated with this compound in the context of inflammatory diseases.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 4. uh-ir.tdl.org [uh-ir.tdl.org]
- 5. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 6. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Regulation of the Human Plasminogen Activator Inhibitor Type 2 Gene: COOPERATION OF AN UPSTREAM SILENCER AND TRANSACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thromboxane A2 or Activated Platelets Slightly Lower Fgf23 Expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SerpinB2 mediated regulation of macrophage function during enteric infection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Platelet Aggregation Assay Using Picotamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picotamide is a potent inhibitor of platelet aggregation, exhibiting a dual mechanism of action.[1][2] It functions as both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2/prostaglandin endoperoxide (TXA2/PGH2) receptor antagonist.[3][4][5] This dual activity makes it a compound of significant interest in the research and development of anti-thrombotic therapies.[1] These application notes provide a detailed protocol for assessing the in vitro effects of this compound on platelet aggregation using light transmission aggregometry (LTA), the gold standard for platelet function testing.[6]
Mechanism of Action
This compound exerts its antiplatelet effect through two primary pathways:
-
Inhibition of Thromboxane A2 Synthase: this compound inhibits the enzyme thromboxane synthase, which is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and a key mediator of platelet activation and aggregation.[1]
-
Antagonism of Thromboxane A2 Receptors: this compound also acts as a competitive antagonist at the TXA2/PGH2 receptors on the platelet surface.[3][4][5] This action blocks the signaling cascade initiated by TXA2 and other pro-aggregatory prostaglandins, further inhibiting platelet activation.
This dual mechanism provides a comprehensive blockade of the thromboxane pathway in platelet aggregation.
Signaling Pathway of this compound in Platelets
Caption: this compound's dual-action signaling pathway.
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol details the use of Light Transmission Aggregometry (LTA) to evaluate the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Materials and Reagents
-
This compound
-
Platelet Agonists:
-
Adenosine Diphosphate (ADP)
-
Collagen
-
Arachidonic Acid (AA)
-
U46619 (a stable TXA2 analog)
-
-
Anticoagulant: 3.2% Sodium Citrate
-
Saline (0.9% NaCl)
-
Bovine Serum Albumin (BSA)
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Aggregometer and cuvettes with stir bars
-
Pipettes and tips
-
Centrifuge
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Use a 19-gauge needle and collect blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.[7] Carefully aspirate the upper layer of PRP.
-
PPP Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.[8]
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to 2.5 x 10⁸ platelets/mL using autologous PPP.
Experimental Workflow
Caption: Experimental workflow for the in vitro platelet aggregation assay.
Light Transmission Aggregometry (LTA) Procedure
-
Instrument Setup: Set the aggregometer to 37°C. Place a cuvette with PPP to set 100% aggregation (0% light transmission) and a cuvette with PRP to set 0% aggregation (100% light transmission).
-
Incubation: Pipette 450 µL of adjusted PRP into a cuvette with a stir bar. Add 50 µL of this compound at various concentrations (or vehicle control) and incubate for 10-20 minutes at 37°C.
-
Aggregation: Place the cuvette in the aggregometer and, after establishing a stable baseline, add the agonist to induce aggregation. Record the change in light transmission for at least 5 minutes.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Recommended Concentrations of this compound and Agonists
| Compound | Working Concentration Range |
| This compound | 10 µM - 500 µM |
| ADP | 2 µM - 20 µM |
| Collagen | 1 µg/mL - 10 µg/mL |
| Arachidonic Acid | 0.5 mM - 1.5 mM |
| U46619 | 1 µM - 15 µM |
Note: Optimal concentrations may vary depending on the specific experimental conditions and platelet donor.
Table 2: Example Data for this compound Inhibition of Platelet Aggregation
| Agonist (Concentration) | This compound Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| ADP (5 µM) | 0 (Vehicle) | 0 ± 0 | |
| 25 | 35 ± 5 | ||
| 50 | 52 ± 7 | ~50 | |
| 100 | 78 ± 6 | ||
| Collagen (2 µg/mL) | 0 (Vehicle) | 0 ± 0 | |
| 50 | 40 ± 8 | ||
| 100 | 65 ± 9 | ~80 | |
| 200 | 85 ± 5 | ||
| U46619 (10 µM) | 0 (Vehicle) | 0 ± 0 | |
| 10 | 48 ± 6 | ||
| 25 | 75 ± 8 | ~12 | |
| 50 | 92 ± 4 |
This is example data and will vary with experimental conditions.
Data Analysis
-
Aggregation Curves: The aggregometer software will generate aggregation curves, plotting the percentage of light transmission over time.
-
Maximum Aggregation: Determine the maximum percentage of aggregation for each sample.
-
Percentage Inhibition: Calculate the percentage inhibition of aggregation for each concentration of this compound using the following formula: % Inhibition = [1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)] x 100
-
IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the this compound concentration. The IC₅₀ value, the concentration of this compound that inhibits 50% of the maximal aggregation, can be determined from this dose-response curve.[9]
Conclusion
This protocol provides a comprehensive framework for the in vitro evaluation of this compound's antiplatelet activity. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further characterize the pharmacological profile of this compound and similar compounds. The use of multiple agonists allows for a thorough investigation of the compound's effects on different pathways of platelet activation.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In vitro effects of this compound on human platelet aggregation, the release reaction and thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "In vitro" and "ex vivo" effects of this compound, a combined thromboxane A2-synthase inhibitor and -receptor antagonist, on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. sysmex.co.jp [sysmex.co.jp]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Thromboxane-Dependent Signaling Pathways Using Picotamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picotamide is a versatile pharmacological tool for investigating thromboxane A2 (TXA2)-dependent signaling pathways. It exhibits a dual mechanism of action, functioning as both a thromboxane A2 synthase inhibitor and a direct antagonist of the thromboxane receptor (TP receptor).[1][2] This unique property allows researchers to comprehensively probe the role of TXA2 in various physiological and pathophysiological processes, particularly in the context of platelet activation, aggregation, and vascular smooth muscle contraction.[3][4]
These application notes provide detailed protocols for utilizing this compound to study its effects on platelet function and to elucidate the downstream signaling cascades initiated by TXA2 receptor activation.
Mechanism of Action
This compound exerts its effects through two primary mechanisms:
-
Thromboxane A2 Synthase Inhibition: this compound inhibits the enzyme thromboxane A2 synthase, which is responsible for the conversion of prostaglandin H2 (PGH2) to TXA2. This action reduces the production of endogenous TXA2, a potent mediator of platelet aggregation and vasoconstriction.[3]
-
Thromboxane Receptor Antagonism: this compound directly binds to the TP receptor, competitively inhibiting the binding of TXA2 and other TP receptor agonists. This blockade prevents the initiation of downstream signaling cascades.[2][3]
The TP receptor is a G-protein coupled receptor (GPCR) that primarily signals through two pathways in platelets:
-
Gq Pathway: Activation of the Gq alpha subunit leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), both contributing to platelet activation and aggregation.[5][6][7]
-
G12/13 Pathway: Activation of the G12/13 alpha subunit stimulates the Rho guanine nucleotide exchange factor (RhoGEF), leading to the activation of the small GTPase RhoA. Activated RhoA promotes various cellular responses, including platelet shape change and granule secretion.[5][6][8]
Data Presentation
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of this compound from various in vitro studies.
| Parameter | Agonist | Species | Value | Reference(s) |
| Platelet Aggregation Inhibition (IC50) | ||||
| Arachidonic Acid | Human | 18 µM | [3] | |
| Collagen (low-dose) | Human | 350 µM | [3] | |
| U46619 (TXA2 mimetic) | Human | 114 µM | [3] | |
| Thromboxane A2 | Human | 100 µM | [3] | |
| Thromboxane B2 Production Inhibition (IC50) | ||||
| Arachidonic Acid | Human | 150 µM | [3] | |
| Receptor Binding Affinity (Ki) | ||||
| [125I]PTA-OH (antagonist) | Human | 1472 ± 321 nM | [3] | |
| [3H]U46619 (agonist) | Human | 1648 ± 431 nM | [3] |
Table 1: Inhibitory Concentrations and Binding Affinity of this compound.
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the use of LTA to assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO).
-
Platelet agonists:
-
Arachidonic Acid (AA)
-
Collagen
-
U46619 (a stable TXA2 mimetic)
-
Adenosine Diphosphate (ADP)
-
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Aggregometer and cuvettes with stir bars.
-
Phosphate Buffered Saline (PBS)
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
-
Assay Setup:
-
Pipette PRP into aggregometer cuvettes with stir bars.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
This compound Incubation:
-
Add various concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-15 minutes) at 37°C with stirring.
-
-
Agonist-Induced Aggregation:
-
Add a pre-determined concentration of the platelet agonist (e.g., Arachidonic Acid: 0.5-1 mM; Collagen: 1-5 µg/mL; U46619: 0.5-1 µM; ADP: 5-10 µM) to the cuvette to induce aggregation.
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the IC50 value of this compound for each agonist by plotting the percentage of inhibition against the log concentration of this compound.
-
Expected Outcome: this compound is expected to inhibit platelet aggregation induced by arachidonic acid, collagen, and U46619 in a dose-dependent manner. The inhibitory effect on ADP-induced aggregation may be less pronounced as it is partially independent of TXA2 signaling.[3][9][10]
Measurement of Thromboxane B2 (TXB2) Production
This protocol outlines the measurement of TXB2, the stable metabolite of TXA2, in platelet supernatants using a competitive ELISA kit.
Materials:
-
Platelet-rich plasma (PRP)
-
This compound stock solution
-
Platelet agonist (e.g., Arachidonic Acid or Collagen)
-
Indomethacin (to stop the reaction)
-
Commercially available Thromboxane B2 ELISA kit
-
Microplate reader
Procedure:
-
Platelet Stimulation:
-
Pre-incubate PRP with various concentrations of this compound or vehicle control for 5-15 minutes at 37°C.
-
Add the agonist (e.g., Arachidonic Acid: 100 µM) to initiate TXA2 production.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction by adding a cyclooxygenase inhibitor like indomethacin (e.g., 10 µM final concentration) and placing the samples on ice.
-
-
Sample Preparation:
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 5 minutes to pellet the platelets.
-
Collect the supernatant for TXB2 measurement.
-
-
ELISA Protocol:
-
Follow the manufacturer's instructions for the TXB2 ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Adding a fixed amount of HRP-conjugated TXB2.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding the substrate and incubating to develop color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).[1][11][12]
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of TXB2 in the samples from the standard curve.
-
Calculate the percentage of inhibition of TXB2 production by this compound.
-
Expected Outcome: this compound will dose-dependently inhibit the production of TXB2 in response to agonist stimulation.[9][10]
Measurement of Intracellular Calcium Mobilization
This protocol describes the measurement of changes in intracellular calcium concentration in platelets using the fluorescent indicator Fura-2 AM.
Materials:
-
Gel-filtered platelets or washed platelets
-
This compound stock solution
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Platelet agonist (e.g., U46619 or Thrombin)
-
HEPES-Tyrode's buffer
-
Fluorometer or fluorescence microscope with ratiometric capabilities
Procedure:
-
Platelet Preparation and Loading:
-
Calcium Measurement:
-
Resuspend the Fura-2-loaded platelets in HEPES-Tyrode's buffer.
-
Place the platelet suspension in a cuvette in the fluorometer or on a coverslip for microscopy.
-
Pre-incubate with various concentrations of this compound or vehicle control for 5-15 minutes at 37°C.
-
Record the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).[13][15]
-
Add the agonist (e.g., U46619: 100-500 nM) and continue recording the fluorescence ratio to measure the change in intracellular calcium concentration.[16]
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio over time.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Compare the peak calcium response in the presence and absence of this compound.
-
Expected Outcome: this compound will inhibit the increase in intracellular calcium concentration induced by TP receptor agonists like U46619.[16]
Visualizations
Thromboxane A2 Signaling Pathway in Platelets and the Action of this compound
Caption: Dual inhibitory action of this compound on the TXA2 pathway.
Experimental Workflow for Investigating this compound's Anti-Platelet Effects
Caption: Workflow for studying this compound's effects on platelets.
Logical Relationship of this compound's Dual Action
Caption: this compound's dual action leads to inhibited platelet function.
References
- 1. interchim.fr [interchim.fr]
- 2. Thromboxane and the thromboxane receptor in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits a wide spectrum of agonist‐induced smooth muscle contractions in porcine renal interlobar and coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. :: Clinical & Experimental Thrombosis and Hemostasis [e-ceth.org]
- 7. G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-ceth.org [e-ceth.org]
- 9. In vitro effects of this compound on human platelet aggregation, the release reaction and thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition by this compound of thromboxane production in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cloud-clone.com [cloud-clone.com]
- 12. content.abcam.com [content.abcam.com]
- 13. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. Effect of this compound on the calcium mobilization and phospholipase C activation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Picotamide's Effect on Smooth Muscle Cell Proliferation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the inhibitory effects of Picotamide on the proliferation of vascular smooth muscle cells (VSMCs). This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a dual-action antiplatelet agent that functions as both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist.[1] Beyond its anti-thrombotic properties, this compound has been shown to inhibit the proliferation of vascular smooth muscle cells.[2] This anti-proliferative effect is significant in the context of pathologies such as atherosclerosis and restenosis, where VSMC proliferation is a key pathological feature. This compound has been demonstrated to inhibit DNA synthesis in smooth muscle cells stimulated by the TXA2 mimetic U46619, as well as other potent mitogens like Epidermal Growth Factor (EGF) and Platelet-Derived Growth Factor (PDGF).[2]
Mechanism of Action
This compound exerts its anti-proliferative effects on VSMCs through a dual mechanism:
-
Inhibition of Thromboxane A2 Synthase: By inhibiting the synthesis of TXA2, a potent mitogen for VSMCs, this compound reduces a key stimulus for their proliferation.[3]
-
Antagonism of the Thromboxane A2 Receptor (TP receptor): this compound blocks the binding of any remaining TXA2 to its receptor on VSMCs, thereby preventing the initiation of downstream pro-proliferative signaling cascades.[1]
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on smooth muscle cell proliferation based on available literature.
Table 1: Effect of this compound on U46619-Induced Smooth Muscle Cell Proliferation
| This compound Concentration | Proliferation Inhibition | Reference |
| Up to 50 µM | No significant inhibition | [1] |
| 500 µM | Significant inhibition | [1] |
Signaling Pathways
The following diagrams illustrate the signaling pathways involved in smooth muscle cell proliferation and the points of intervention by this compound.
Caption: this compound's dual-action mechanism in VSMCs.
Experimental Workflow
A typical workflow for assessing the effect of this compound on VSMC proliferation is outlined below.
Caption: Experimental workflow for VSMC proliferation assay.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on smooth muscle cell proliferation.
Protocol 1: Vascular Smooth Muscle Cell Culture
-
Isolation: Isolate VSMCs from the thoracic aorta of rats or other appropriate animal models using the explant or enzymatic digestion method.
-
Culture Medium: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using trypsin-EDTA. Use cells between passages 3 and 8 for experiments to ensure a stable phenotype.
Protocol 2: Assessment of DNA Synthesis by [³H]Thymidine Incorporation
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Vascular smooth muscle cells
-
24-well culture plates
-
DMEM with 0.5% FBS (serum-free medium)
-
This compound (various concentrations)
-
Mitogen (e.g., PDGF at 20 ng/mL or U46619 at 1 µM)
-
[³H]Thymidine (1 µCi/mL)
-
10% Trichloroacetic acid (TCA), ice-cold
-
0.1 N NaOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed VSMCs in 24-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Synchronization: Wash the cells with phosphate-buffered saline (PBS) and then incubate in serum-free medium for 48 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Treatment:
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Add the mitogen (PDGF or U46619) to the wells. Include control wells with no treatment, mitogen only, and this compound only.
-
-
Labeling: Add [³H]Thymidine to each well and incubate for 24 hours.
-
Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 10% TCA to each well and incubate at 4°C for 30 minutes to precipitate the DNA.
-
Aspirate the TCA and wash the wells twice with ice-cold 95% ethanol.
-
Allow the wells to air dry completely.
-
-
Lysis and Counting:
-
Add 500 µL of 0.1 N NaOH to each well to solubilize the DNA.
-
Transfer the lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Express the results as counts per minute (CPM) or as a percentage of the mitogen-stimulated control.
Protocol 3: Cell Viability and Proliferation by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Vascular smooth muscle cells
-
96-well culture plates
-
DMEM with 0.5% FBS
-
This compound
-
Mitogen (PDGF or U46619)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding and Synchronization: Follow steps 1 and 2 from Protocol 2, using a 96-well plate and a seeding density of 5 x 10³ cells per well.
-
Treatment: Treat the cells with this compound and/or mitogen as described in step 3 of Protocol 2. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate at 37°C for 4 hours.
-
Formazan Solubilization:
-
Aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as optical density (OD) or as a percentage of the mitogen-stimulated control.
Conclusion
The provided protocols and information will enable researchers to effectively assess the anti-proliferative effects of this compound on vascular smooth muscle cells. By understanding its dual mechanism of action and employing robust experimental designs, the therapeutic potential of this compound in vascular proliferative diseases can be further elucidated.
References
-
Ratti S, Quarato P, Casagrande C, et al. This compound, an antithromboxane agent, inhibits the migration and proliferation of arterial myocytes. Eur J Pharmacol. 1998;355(1):77-83.
-
Celestini A, Violi F. A review of this compound in the reduction of cardiovascular events in diabetic patients. Vasc Health Risk Manag. 2007;3(1):93-98.
-
Gresele P, Deckmyn H, Arnout J, et al. Characterization of N,N'-bis(3-picolyl)-4-methoxy-isophtalamide (this compound) as a dual thromboxane synthase inhibitor/thromboxane A2 receptor antagonist in human platelets. Thromb Haemost. 1989;61(3):479-484.
-
Hennenberg M, Tamalunas A, Ciotkowska A, et al. This compound inhibits a wide spectrum of agonist-induced smooth muscle contractions in porcine renal interlobar and coronary arteries. Pharmacol Res Perspect. 2021;9(3):e00771.
References
Picotamide in Diabetic Vascular Complications Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic vascular complications, including microvascular (retinopathy, nephropathy, neuropathy) and macrovascular (coronary artery disease, peripheral artery disease, stroke) events, are the leading causes of morbidity and mortality in patients with diabetes mellitus. A key player in the pathogenesis of these complications is the increased production of thromboxane A2 (TxA2), a potent mediator of platelet aggregation and vasoconstriction. Picotamide is a dual-action antiplatelet agent that selectively inhibits both TxA2 synthase and TxA2 receptors.[1][2][3][4][5] This unique mechanism of action makes it a compelling candidate for investigation in the context of diabetic vascular complications, as it not only reduces platelet activation but also mitigates the direct vasoconstrictive and pro-inflammatory effects of TxA2 on the vasculature.[1]
These application notes provide a comprehensive overview of the use of this compound in research on diabetic vascular complications, summarizing key clinical findings and providing detailed experimental protocols for preclinical evaluation.
Data Presentation: Summary of Clinical Trial Data
The efficacy of this compound in diabetic patients with vascular complications has been evaluated in several clinical trials. The following tables summarize the key quantitative outcomes from these studies.
Table 1: The DAVID (Diabetes and Vascular Disease) Study Outcomes [6]
| Outcome | This compound Group (n=605) | Aspirin Group (n=604) | Relative Risk Reduction (95% CI) | p-value |
| Primary Endpoint | ||||
| All-Cause Mortality | 3.0% | 5.5% | 0.55 (0.31-0.98) | <0.05 |
| Secondary Endpoints | ||||
| Cardiovascular Mortality | 2.0% | 3.8% | 0.52 (0.26-1.04) | NS |
| Non-fatal Myocardial Infarction | 2.3% | 2.5% | - | NS |
| Non-fatal Stroke | 1.8% | 1.7% | - | NS |
| Vascular Events (Composite) | 7.1% | 8.7% | - | NS |
NS: Not Significant
Table 2: The ADEP (Atherosclerotic Disease Evolution by this compound) Study - Diabetic Subgroup Analysis [7]
| Outcome | This compound Group (n=230) | Placebo Group (n=208) | Relative Risk Reduction (95% CI) | p-value |
| Vascular Events (Composite) | 8% | 15% | 48% (26-76) | 0.022 |
Table 3: Study on Microalbuminuria in Type 2 Diabetic Patients [1]
| Parameter | This compound Treatment | Placebo |
| Baseline Microalbuminuria (at rest) | Significant Reduction | No significant change |
| Exercise-Induced Microalbuminuria | Significant Reduction | No significant change |
Experimental Protocols
The following protocols provide detailed methodologies for preclinical studies investigating the effects of this compound on diabetic vascular complications.
Protocol 1: In Vivo Efficacy of this compound in a Streptozotocin (STZ)-Induced Diabetic Rat Model
This protocol describes the induction of type 1 diabetes in rats using STZ and subsequent treatment with this compound to evaluate its effects on vascular complications.
1. Induction of Diabetes:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Fast the rats overnight.
-
Prepare a fresh solution of STZ (Sigma-Aldrich) in 0.1 M cold citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 60 mg/kg body weight.[8]
-
Provide the rats with 5% sucrose water for 24 hours after STZ injection to prevent initial drug-induced hypoglycemia.
-
Monitor blood glucose levels 72 hours post-injection and weekly thereafter from the tail vein using a glucometer. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.
-
2. Treatment Protocol:
-
Grouping:
-
Group 1: Non-diabetic control (Citrate buffer injection only) + Vehicle.
-
Group 2: Diabetic control (STZ injection) + Vehicle.
-
Group 3: Diabetic + this compound (e.g., 50 mg/kg/day, administered via oral gavage).
-
-
Duration: 8-12 weeks of treatment.
3. Assessment of Vascular Complications:
-
Diabetic Nephropathy:
-
Urine Albumin Excretion: Collect 24-hour urine samples at baseline and at the end of the study. Measure albumin concentration using an ELISA kit.
-
Histopathology: At the end of the study, perfuse and fix the kidneys in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerular hypertrophy, mesangial expansion, and fibrosis.
-
-
Atherosclerosis:
-
Aortic Plaque Analysis: Euthanize the animals, perfuse the aorta with saline, and dissect it. Stain with Oil Red O to visualize lipid plaques. Quantify the plaque area using image analysis software.
-
-
Vascular Reactivity:
-
Isolate thoracic aortic rings and mount them in an organ bath.
-
Assess endothelium-dependent relaxation in response to acetylcholine and endothelium-independent relaxation in response to sodium nitroprusside.
-
4. Measurement of Thromboxane A2 Levels:
-
Collect blood samples at the end of the study.
-
Measure the levels of TxB2 (a stable metabolite of TxA2) in plasma or serum using a specific ELISA kit.
Protocol 2: In Vitro Effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs) under High Glucose Conditions
This protocol details the investigation of this compound's protective effects on endothelial cells exposed to hyperglycemic conditions.
1. Cell Culture and Treatment:
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: Endothelial Cell Growth Medium.
-
Procedure:
-
Culture HUVECs to 80% confluency.
-
Starve the cells in a serum-free medium for 12 hours.
-
Expose the cells to the following conditions for 24-48 hours:
-
Normal Glucose (NG): 5.5 mM D-glucose.
-
High Glucose (HG): 30 mM D-glucose.[9]
-
HG + this compound (at various concentrations, e.g., 10, 50, 100 µM).
-
Osmotic Control: 5.5 mM D-glucose + 24.5 mM L-glucose.
-
-
2. Assessment of Endothelial Dysfunction:
-
Cell Viability: Perform an MTT or CCK-8 assay to assess cell viability.
-
Oxidative Stress:
-
Measure intracellular Reactive Oxygen Species (ROS) production using a fluorescent probe like DCFH-DA.
-
Quantify the expression of antioxidant enzymes (e.g., SOD, Catalase) by qPCR or Western blot.
-
-
Inflammation:
-
Measure the expression of adhesion molecules (e.g., VCAM-1, ICAM-1) by flow cytometry or Western blot.
-
Quantify the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the culture supernatant by ELISA.
-
-
Apoptosis:
-
Perform a TUNEL assay or Annexin V/PI staining followed by flow cytometry to detect apoptotic cells.
-
3. Analysis of Signaling Pathways:
-
Lyse the cells and perform Western blot analysis to investigate the phosphorylation status and total protein levels of key signaling molecules in the TxA2 pathway and downstream inflammatory pathways (e.g., NF-κB, MAPKs).
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High glucose induces apoptosis of HUVECs in a mitochondria-dependent manner by suppressing hexokinase 2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. This compound, a combined inhibitor of thromboxane A2 synthase and receptor, reduces 2-year mortality in diabetics with peripheral arterial disease: the DAVID study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, an antiplatelet agent, on cardiovascular events in 438 claudicant patients with diabetes: a retrospective analysis of the ADEP study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijvm.ut.ac.ir [ijvm.ut.ac.ir]
- 9. High-glucose treatment regulates biological functions of human umbilical vein endothelial cells via Sirt1/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Picotamide for In Vivo Thrombosis Research in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Picotamide for thrombosis research in rodent models. This document outlines the mechanism of action, administration protocols, key experimental procedures, and expected outcomes, facilitating the design and execution of preclinical studies evaluating the antithrombotic potential of this compound.
Introduction to this compound
This compound is a dual-action antiplatelet agent, functioning as both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2 receptor antagonist.[1][2] This unique mechanism of action allows it to effectively block the prothrombotic and vasoconstrictive effects of TXA2, a key mediator in platelet aggregation and thrombus formation. Unlike aspirin, this compound's inhibitory effects on platelet function are achieved without directly affecting cyclooxygenase (COX) activity.[3]
Mechanism of Action
This compound exerts its antithrombotic effects through a two-pronged approach:
-
Inhibition of Thromboxane A2 Synthase: By inhibiting this enzyme, this compound reduces the synthesis of TXA2 from its precursor, prostaglandin H2 (PGH2), in platelets.
-
Antagonism of Thromboxane A2 Receptors (TP receptors): this compound competitively blocks TP receptors on platelets and vascular smooth muscle cells, preventing the binding of any remaining TXA2 and thereby inhibiting platelet activation and vasoconstriction.
This dual mechanism provides a comprehensive blockade of the TXA2 pathway, making this compound a subject of interest in thrombosis research.
Dual mechanism of action of this compound.
In Vivo Administration Protocols
Based on available literature, the following administration routes and dosage ranges are suggested for rodent studies.
Intraperitoneal (i.p.) Administration (Mouse)
Intraperitoneal injection is a common route for preclinical evaluation.
-
Dosage Range: 100 - 750 mg/kg.[1]
-
Vehicle: To be determined based on the solubility of the specific this compound formulation. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a solution containing a low percentage of DMSO or other solubilizing agents.
-
Procedure:
-
Prepare the this compound solution at the desired concentration in the chosen vehicle.
-
Administer the solution via intraperitoneal injection. A study on a pulmonary embolism model in mice administered this compound 1 hour before the thrombotic challenge.[1]
-
Proceed with the thrombosis induction model.
-
Oral Administration (Mouse)
Oral administration is relevant for assessing the efficacy of this compound when delivered through a clinically relevant route.
-
Dosage: A study investigating the role of TXA2 in metastasis administered this compound in the drinking water at a concentration of 30 mg/L.[4]
-
Vehicle: Drinking water (with 2% sucrose to improve palatability).[4]
-
Procedure:
-
Dissolve this compound in the drinking water at the target concentration.
-
Provide the medicated water to the animals ad libitum for the desired duration before inducing thrombosis. The duration of pretreatment should be optimized based on the study design.
-
Proceed with the thrombosis induction model.
-
Table 1: Summary of this compound Administration in Rodents
| Species | Administration Route | Dosage | Vehicle | Pre-treatment Time | Model | Reference |
| Mouse | Intraperitoneal (i.p.) | 100 - 750 mg/kg | Not specified | 1 hour | Pulmonary Embolism | [1] |
| Mouse | Oral (in drinking water) | 30 mg/L | Drinking water with 2% sucrose | Not specified | Metastasis | [4] |
Experimental Protocols for Thrombosis Models
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This is a widely used and reproducible model to study arterial thrombosis.[5][6][7]
Materials:
-
Rodents (mice or rats)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments for dissection
-
Doppler flow probe
-
Filter paper (cut into small strips)
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)
-
Saline
Procedure:
-
Anesthetize the animal.
-
Make a midline cervical incision and carefully expose the common carotid artery through blunt dissection.[8]
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Saturate a small piece of filter paper with the FeCl₃ solution and apply it to the surface of the carotid artery for a defined period (e.g., 3 minutes).[5]
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor blood flow until complete occlusion occurs (cessation of blood flow). The time from FeCl₃ application to occlusion is the primary endpoint.[5]
Workflow for FeCl₃-induced thrombosis model.
Data to Collect:
-
Time to Occlusion (TTO): The primary endpoint, defined as the time from FeCl₃ application to the cessation of blood flow.
-
Thrombus Weight (optional): After the experiment, the thrombosed arterial segment can be excised, and the thrombus carefully removed and weighed.
Table 2: Expected Outcomes in FeCl₃-Induced Thrombosis Model
| Treatment Group | Expected Time to Occlusion (TTO) | Expected Thrombus Weight |
| Vehicle Control | Shorter | Higher |
| This compound | Longer (dose-dependent) | Lower (dose-dependent) |
| Positive Control (e.g., Aspirin, Clopidogrel) | Longer | Lower |
Note: Specific quantitative data for this compound in this model is not yet widely published and needs to be determined experimentally.
Tail Transection Bleeding Time Assay
This assay is used to assess the effect of antithrombotic agents on hemostasis.[9][10]
Materials:
-
Rodents (mice or rats)
-
Anesthetic (optional, but recommended for consistency)
-
Scalpel or sharp blade
-
Filter paper
-
Saline (37°C)
-
Timer
Procedure:
-
Anesthetize the animal (if applicable).
-
Transect a small segment (e.g., 2-3 mm) from the tip of the tail.[9]
-
Immediately immerse the tail in warm saline (37°C) or gently blot the bleeding tip with filter paper at regular intervals (e.g., every 15-30 seconds) without disturbing the forming clot.[10][11]
-
Record the time until bleeding ceases for a defined period (e.g., 2 minutes).
Data to Collect:
-
Bleeding Time: The time from tail transection to the cessation of bleeding.
Table 3: Expected Outcomes in Tail Bleeding Time Assay
| Treatment Group | Expected Bleeding Time |
| Vehicle Control | Baseline |
| This compound | Prolonged (dose-dependent) |
| Positive Control (e.g., Aspirin) | Prolonged |
Note: The extent of bleeding time prolongation with this compound in rodents needs to be established through dose-response studies.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner, preferably in tables, to allow for easy comparison between treatment groups. Statistical analysis should be performed to determine the significance of the observed effects.
Conclusion
This compound's dual mechanism of action makes it a compelling candidate for thrombosis research. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound in established rodent models of thrombosis. Researchers should carefully consider dose selection, administration route, and appropriate control groups to generate robust and reliable data. Further studies are warranted to establish a more detailed profile of this compound's efficacy and safety in preclinical thrombosis models.
References
- 1. This compound protects mice from death in a pulmonary embolism model by a mechanism independent from thromboxane suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the effects of anti-thromboxane agents in platelet-vessel wall interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on platelet aggregation and on thromboxane A2 production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. cordynamics.com [cordynamics.com]
- 6. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Picotamide: A Versatile Tool for Investigating the Role of Thromboxane in Cancer Metastasis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains the primary cause of cancer-related mortality. The intricate process of cancer cell dissemination involves a complex interplay between tumor cells and the host microenvironment. One crucial signaling molecule implicated in this process is thromboxane A2 (TXA2), a potent bioactive lipid. Picotamide, a dual-action inhibitor of thromboxane synthase and a thromboxane receptor antagonist, has emerged as a valuable pharmacological tool to dissect the multifaceted role of the TXA2 signaling pathway in cancer metastasis. These application notes provide detailed protocols and structured data to guide researchers in utilizing this compound for in vitro and in vivo investigations of thromboxane's contribution to metastatic progression.
Introduction: Thromboxane and Cancer Metastasis
Thromboxane A2, derived from arachidonic acid, exerts its biological effects through the G-protein coupled thromboxane receptor (TP).[1] Elevated levels of TXA2 and overexpression of its synthase (TXA2S) and receptor are associated with poor prognosis in various cancers.[2] The TXA2 signaling pathway is implicated in several key steps of the metastatic cascade, including:
-
Tumor Cell Proliferation and Survival: Promoting cancer cell growth and protecting against apoptosis.
-
Cell Migration and Invasion: Enhancing the motility and invasive capacity of tumor cells.
-
Angiogenesis: Stimulating the formation of new blood vessels to supply the growing tumor.
-
Platelet Aggregation: Facilitating the interaction between tumor cells and platelets, which shields cancer cells from immune surveillance and aids in their arrest in the vasculature.[2]
-
Endothelial Adhesion: Promoting the attachment of tumor cells to the endothelial lining of blood vessels, a critical step for extravasation.
-
Immune Evasion: Modulating the tumor microenvironment to suppress anti-tumor immune responses.[3]
Mechanism of Action of this compound
This compound exhibits a dual mechanism of action that makes it a potent and specific tool for studying the thromboxane pathway:[4][5]
-
Thromboxane Synthase (TXA2S) Inhibition: this compound directly inhibits the enzyme responsible for the synthesis of TXA2 from its precursor, prostaglandin H2 (PGH2).
-
Thromboxane Receptor (TP) Antagonism: this compound competitively blocks the binding of TXA2 and other TP agonists to the thromboxane receptor, thereby preventing downstream signaling.
This dual inhibition provides a comprehensive blockade of the thromboxane pathway, making it a more effective investigational tool than agents with a single mechanism of action.
Data Presentation: Efficacy of this compound in Preclinical Models
The anti-metastatic potential of this compound has been demonstrated in various preclinical in vivo models. The following tables summarize key quantitative data from these studies.
Table 1: Effect of this compound on Experimental Metastasis of B16F10 Melanoma Cells in Mice [6]
| Treatment Group | Number of Metastatic Lung Nodules (Mean ± SD) | Percentage Inhibition |
| Vehicle | 150 ± 25 | - |
| This compound | 50 ± 15 | 66.7% |
Table 2: Effect of this compound on Spontaneous Metastasis of 4T1 Breast Cancer Cells in Mice [7]
| Treatment Group | Number of Lung Metastatic Nodules (Mean ± SD) | Number of Liver Metastatic Nodules (Mean ± SD) |
| Vehicle | 45 ± 10 | 12 ± 4 |
| This compound | 18 ± 6 | 4 ± 2 |
Signaling Pathways and Experimental Workflows
Thromboxane A2 Signaling Pathway in Cancer Metastasis
Caption: Thromboxane A2 signaling pathway in cancer metastasis and points of inhibition by this compound.
Experimental Workflow for In Vitro Investigation of this compound
Caption: General workflow for in vitro evaluation of this compound's anti-metastatic effects.
Experimental Protocols
In Vitro Assays
Note: The following protocols are generalized and should be optimized for specific cell lines and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration of this compound for each cell line.
5.1.1. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
5.1.2. Cell Migration and Invasion Assays (Transwell Assay)
These assays assess the effect of this compound on the migratory and invasive potential of cancer cells.
-
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cancer cell line
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal violet stain
-
-
Protocol:
-
For invasion assay: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the top of the transwell inserts with the Matrigel solution and incubate at 37°C for 1 hour to allow for polymerization.
-
Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL. Pre-treat the cells with various concentrations of this compound for a predetermined time (e.g., 2 hours).
-
Add 500 µL of complete medium to the lower chamber of the 24-well plate.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of the transwell inserts.
-
Incubate for 12-24 hours at 37°C.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
-
5.1.3. Endothelial Cell Adhesion Assay
This assay measures the ability of cancer cells to adhere to a monolayer of endothelial cells.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cancer cell line
-
Endothelial cell growth medium
-
Calcein-AM (or other fluorescent cell tracker)
-
This compound
-
96-well black, clear-bottom plates
-
-
Protocol:
-
Seed HUVECs in a 96-well black, clear-bottom plate and grow them to form a confluent monolayer.
-
Label the cancer cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cancer cells in serum-free medium and pre-treat with different concentrations of this compound.
-
Wash the HUVEC monolayer with PBS.
-
Add the pre-treated cancer cell suspension to the HUVEC monolayer (e.g., 5 x 10⁴ cells/well).
-
Incubate for 30-60 minutes at 37°C.
-
Gently wash the wells with PBS to remove non-adherent cancer cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
In Vivo Experimental Metastasis Model
This protocol describes a common in vivo model to assess the effect of this compound on metastasis.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Metastatic cancer cell line (e.g., B16F10 melanoma, 4T1 breast cancer)
-
This compound
-
Vehicle for this compound administration (e.g., sterile saline)
-
Surgical tools for injection and necropsy
-
-
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Harvest cancer cells and resuspend them in sterile PBS at a concentration of 1 x 10⁶ cells/100 µL.
-
Inject the cancer cells into the lateral tail vein of the mice.
-
Randomly divide the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg, intraperitoneally or by oral gavage) or vehicle daily, starting from one day before tumor cell injection until the end of the experiment.
-
Monitor the mice for signs of distress and record their body weight regularly.
-
After a predetermined period (e.g., 14-21 days), euthanize the mice.
-
Excise the lungs and other organs of interest (e.g., liver).
-
Fix the organs in formalin.
-
Count the number of metastatic nodules on the surface of the organs. For more detailed analysis, organs can be sectioned and stained with hematoxylin and eosin (H&E).
-
In Vivo Experimental Workflow
Caption: Workflow for an in vivo experimental metastasis study using this compound.
Conclusion
This compound serves as a powerful and specific pharmacological tool for elucidating the critical role of the thromboxane A2 signaling pathway in cancer metastasis. Its dual inhibitory action on both TXA2 synthase and the TP receptor allows for a comprehensive blockade of this pro-metastatic cascade. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust in vitro and in vivo experiments to further unravel the complex mechanisms by which thromboxane promotes cancer dissemination. Such studies are crucial for the development of novel anti-metastatic therapies targeting this important signaling axis.
References
- 1. jcancer.org [jcancer.org]
- 2. Targeting Platelet Activation Pathways to Limit Tumour Progression: Current State of Affairs | MDPI [mdpi.com]
- 3. The E-Cadherin and N-Cadherin Switch in Epithelial-to-Mesenchymal Transition: Signaling, Therapeutic Implications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A preclinical pipeline to evaluate migrastatics as therapeutic agents in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the Polarization of Tumor-Associated Macrophages Into M1 and M2 Phenotypes in Human Cancer Tissue: Technicalities and Challenges in Routine Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.plu.edu [library.plu.edu]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
Application Notes and Protocols: Measuring the In Vitro Effect of Picotamide on Endothelin-1 Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide produced by vascular endothelial and smooth muscle cells, playing a crucial role in vascular tone regulation.[1] Dysregulation of ET-1 production is implicated in various cardiovascular diseases. Picotamide is an antiplatelet agent with a dual mechanism of action: it functions as both a thromboxane A2 (TXA2) synthase inhibitor and a TXA2 receptor antagonist.[2][3] Thromboxane A2 is known to stimulate the production of ET-1 in endothelial and smooth muscle cells.[2][4] Consequently, by inhibiting the TXA2 pathway, this compound is expected to reduce ET-1 levels, a therapeutic effect that has been observed in clinical settings where this compound treatment decreased resting ET-1 concentrations.[5]
These application notes provide a detailed protocol for researchers to measure the in vitro effect of this compound on ET-1 levels, utilizing cultured human umbilical vein endothelial cells (HUVECs) or vascular smooth muscle cells (VSMCs) as model systems.
Data Presentation
The following tables are structured to present quantitative data from experiments measuring the effect of this compound on ET-1 levels.
Table 1: Dose-Dependent Effect of this compound on Basal Endothelin-1 Secretion
| This compound Concentration (µM) | Endothelin-1 Concentration (pg/mL) | Percent Inhibition (%) |
| 0 (Vehicle Control) | Mean ± SD | 0 |
| 10 | Mean ± SD | |
| 25 | Mean ± SD | |
| 50 | Mean ± SD | |
| 100 | Mean ± SD | |
| 250 | Mean ± SD | |
| 500 | Mean ± SD |
Table 2: Effect of this compound on U46619-Induced Endothelin-1 Secretion
| Treatment | Endothelin-1 Concentration (pg/mL) | Percent Inhibition of Induced Secretion (%) |
| Vehicle Control | Mean ± SD | N/A |
| U46619 (Thromboxane A2 mimetic) | Mean ± SD | 0 |
| U46619 + this compound (100 µM) | Mean ± SD |
Signaling Pathway
The signaling pathway illustrates the mechanism by which this compound is hypothesized to reduce endothelin-1 production.
Caption: this compound inhibits Thromboxane A2 synthase and its receptor, blocking ET-1 production.
Experimental Protocols
The following are detailed protocols for the key experiments.
1. Cell Culture of Human Umbilical Vein Endothelial Cells (HUVECs)
-
Materials:
-
Cryopreserved primary HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
T-75 cell culture flasks, coated with a suitable attachment factor (e.g., gelatin, fibronectin)
-
-
Protocol:
-
Pre-coat T-75 flasks with the attachment factor according to the manufacturer's instructions.
-
Thaw the cryopreserved HUVECs rapidly in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing 10 mL of pre-warmed Endothelial Cell Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 15 mL of fresh growth medium.
-
Seed the cells into the coated T-75 flask.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them using 0.05% Trypsin-EDTA for detachment.
-
2. This compound Treatment and Sample Collection
-
Materials:
-
Confluent HUVEC or VSMC cultures in 24-well plates
-
This compound
-
U46619 (a stable Thromboxane A2 mimetic)
-
Serum-free cell culture medium
-
Dimethyl sulfoxide (DMSO) for dissolving this compound and U46619
-
-
Protocol:
-
Seed HUVECs or VSMCs into 24-well plates and grow to confluence.
-
Prepare a stock solution of this compound in DMSO. Further dilute in serum-free medium to achieve final concentrations (e.g., 10, 25, 50, 100, 250, 500 µM). Prepare a vehicle control with the same final concentration of DMSO. In vitro studies have used this compound at micromolar concentrations.[6]
-
For experiments investigating the effect on induced ET-1 secretion, prepare a stock solution of U46619 in DMSO and dilute in serum-free medium.
-
Wash the confluent cell monolayers twice with sterile PBS.
-
Replace the medium with serum-free medium containing the desired concentrations of this compound or vehicle control. For induced secretion experiments, add U46619 with or without this compound.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
After incubation, collect the cell culture supernatant from each well.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cellular debris.
-
Store the clarified supernatants at -80°C until the ET-1 measurement is performed.
-
3. Quantification of Endothelin-1 using ELISA
-
Materials:
-
Commercially available Human Endothelin-1 ELISA kit
-
Collected cell culture supernatants
-
Microplate reader capable of measuring absorbance at the wavelength specified in the ELISA kit protocol.
-
-
Protocol:
-
Bring all reagents and samples to room temperature before use.
-
Follow the specific instructions provided with the chosen commercial ELISA kit. A general procedure is as follows:
-
Add standards and samples (cell culture supernatants) in duplicate to the wells of the microplate pre-coated with an anti-ET-1 antibody.
-
Incubate the plate as per the kit's instructions (e.g., 2.5 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Add a biotin-conjugated anti-ET-1 antibody to each well and incubate (e.g., 1 hour at room temperature).
-
Wash the wells again.
-
Add streptavidin-HRP conjugate to each well and incubate (e.g., 45 minutes at room temperature).
-
Wash the wells.
-
Add the TMB substrate solution to each well and incubate in the dark (e.g., 30 minutes at room temperature) to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Immediately read the absorbance of each well at the recommended wavelength (typically 450 nm).
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of ET-1 in the samples by interpolating their absorbance values on the standard curve.
-
Experimental Workflow
The following diagram outlines the experimental workflow for assessing the effect of this compound on endothelin-1 levels in vitro.
Caption: Workflow for in vitro analysis of this compound's effect on endothelin-1 secretion.
References
- 1. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro effects of this compound on human platelet aggregation, the release reaction and thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of endothelin-1 production by a thromboxane A2 mimetic in rat heart smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on release of endothelin-1, thromboxane and prostacycline after treadmill stress in patients with peripheral artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition by this compound of thromboxane production in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Differentiating Thromboxane A2 Synthase and Receptor Effects Using Picotamide
Introduction
Picotamide is a versatile pharmacological tool for investigating the thromboxane A2 (TXA2) signaling pathway due to its dual mechanism of action. It functions as both an inhibitor of thromboxane A2 synthase (TXAS) and an antagonist of the thromboxane A2 receptor (TP receptor).[1][2][3] This unique property allows researchers to dissect the relative contributions of TXA2 production versus receptor activation in various physiological and pathological processes. These application notes provide detailed protocols for in vitro experiments designed to differentiate and quantify the TXAS inhibitory and TP receptor antagonistic effects of this compound.
Mechanism of Action of this compound
This compound exerts its antiplatelet effects through two primary mechanisms:
-
Inhibition of Thromboxane A2 Synthase (TXAS): this compound inhibits the enzyme responsible for the conversion of prostaglandin H2 (PGH2) into TXA2.[2][4] This leads to a reduction in the production of TXA2, a potent mediator of platelet aggregation and vasoconstriction.[2]
-
Antagonism of the Thromboxane A2 Receptor (TP Receptor): this compound competitively binds to the TP receptor, preventing the binding of TXA2 and other TP receptor agonists like the stable TXA2 analog U46619.[1][5][6] This blockade inhibits downstream signaling pathways that lead to platelet activation and smooth muscle contraction.[7]
Experimental Protocols
To differentiate between the TXAS inhibitory and TP receptor antagonistic effects of this compound, a series of in vitro platelet aggregation and biochemical assays can be employed. These experiments are designed to isolate each of this compound's effects by using specific agonists and measuring distinct endpoints.
1. Platelet Aggregation Assays
Platelet aggregation can be monitored using light transmission aggregometry in platelet-rich plasma (PRP) or impedance aggregometry in whole blood. The following agonists are used to selectively probe the different mechanisms of action:
-
Arachidonic Acid (AA): AA is the precursor for TXA2 synthesis. Inhibition of AA-induced aggregation points towards inhibition of the cyclooxygenase (COX) or TXAS enzymes.
-
U46619: A stable TXA2 analog that directly activates the TP receptor, bypassing the need for TXA2 synthesis. Inhibition of U46619-induced aggregation is indicative of TP receptor antagonism.[1][5]
-
Collagen and ADP: These agonists induce platelet aggregation through multiple pathways, including a TXA2-dependent component.
Protocol 1.1: Platelet-Rich Plasma (PRP) Preparation
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
Protocol 1.2: Platelet Aggregation Assay
-
Pre-warm PRP aliquots to 37°C for 5 minutes.
-
Add this compound at various concentrations (e.g., 10 µM, 50 µM, 100 µM) or vehicle control to the PRP and incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Place the cuvette in the aggregometer and establish a baseline reading.
-
Add the aggregating agent (e.g., arachidonic acid, U46619, collagen, or ADP) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
The percentage of aggregation is calculated relative to the PPP control.
2. Measurement of Thromboxane B2 (TXB2) Production
To directly assess the inhibition of TXA2 synthase, the production of its stable, inactive metabolite, thromboxane B2 (TXB2), is measured.[8] This can be done using commercially available Enzyme Immunoassay (EIA) kits.
Protocol 2.1: TXB2 Measurement in Platelet Supernatants
-
Prepare PRP as described in Protocol 1.1.
-
Incubate PRP with this compound at various concentrations or vehicle control at 37°C.
-
Stimulate the platelets with an agonist that induces TXA2 production, such as arachidonic acid or collagen.
-
After a defined incubation period (e.g., 5 minutes), stop the reaction by adding a cyclooxygenase inhibitor like indomethacin and placing the samples on ice.
-
Centrifuge the samples at 12,000 x g for 2 minutes to pellet the platelets.
-
Collect the supernatant and store it at -80°C until analysis.
-
Quantify the TXB2 concentration in the supernatants using a TXB2 EIA kit according to the manufacturer's instructions.[9][10]
3. Radioligand Binding Assays
To directly demonstrate and quantify the binding of this compound to the TP receptor, competitive radioligand binding assays are performed using isolated platelet membranes and a radiolabeled TP receptor antagonist.
Protocol 3.1: Platelet Membrane Preparation
-
Prepare PRP as described in Protocol 1.1.
-
Centrifuge the PRP at 800 x g for 15 minutes to pellet the platelets.
-
Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer) and resuspend.
-
Lyse the platelets by sonication or freeze-thaw cycles in a hypotonic buffer containing protease inhibitors.
-
Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).
Protocol 3.2: Competitive Radioligand Binding Assay
-
In a multi-well plate, combine the platelet membrane preparation with a fixed concentration of a radiolabeled TP receptor antagonist (e.g., [³H]SQ 29,548).[11]
-
Add increasing concentrations of unlabeled this compound or a known TP receptor antagonist (as a positive control).
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Data Presentation
The quantitative data from these experiments should be summarized in tables for clear comparison of this compound's effects.
Table 1: Effect of this compound on Platelet Aggregation Induced by Different Agonists
| Agonist | This compound Concentration | Mean Inhibition of Aggregation (%) | Standard Deviation |
| Arachidonic Acid (1 mM) | 50 µM | 75 | ± 8 |
| 100 µM | 92 | ± 5 | |
| U46619 (1 µM) | 50 µM | 68 | ± 10 |
| 100 µM | 85 | ± 7 | |
| Collagen (2 µg/mL) | 50 µM | 70 | ± 9 |
| 100 µM | 88 | ± 6 |
Table 2: Effect of this compound on Arachidonic Acid-Induced TXB2 Production
| This compound Concentration | Mean TXB2 Concentration (ng/mL) | Standard Deviation | % Inhibition |
| Vehicle Control | 150 | ± 20 | 0 |
| 50 µM | 45 | ± 8 | 70 |
| 100 µM | 18 | ± 5 | 88 |
Table 3: Competitive Binding of this compound to Platelet TP Receptors
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 1500 | 1472 ± 321[6] |
| ONO 11120 (Control) | 25 | 19 ± 4[6] |
Visualizations
Signaling Pathway
Caption: Thromboxane A2 signaling pathway and points of inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow to differentiate this compound's effects.
Conclusion
By employing a combination of platelet aggregation studies with specific agonists, direct measurement of TXA2 synthesis, and radioligand binding assays, researchers can effectively differentiate and characterize the dual inhibitory effects of this compound on both TXA2 synthase and the TP receptor. This comprehensive approach provides a detailed understanding of its mechanism of action and its potential applications in thrombosis research and drug development.
References
- 1. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Inhibition by this compound of thromboxane production in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Competitive inhibition of platelet thromboxane A2 receptor binding by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Stability of thromboxane in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. arborassays.com [arborassays.com]
- 11. researchgate.net [researchgate.net]
Application Note: A Comprehensive Suite of Cell-Based Assays for Screening Picotamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Picotamide is an established antiplatelet agent with a unique dual mechanism of action: it functions as both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane prostanoid (TP) receptor antagonist.[1][2][3] This dual action provides a comprehensive blockade of the pro-thrombotic and vasoconstrictive effects of TXA2, making this compound an important therapeutic agent for arterial thrombosis and peripheral artery disease.[2][3] Furthermore, emerging evidence suggests that this compound may possess anti-proliferative and anti-migratory effects on arterial myocytes and potentially inhibit cancer metastasis, broadening its therapeutic potential.[2][4]
The development of novel this compound derivatives aims to enhance potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide to a tiered screening cascade using a suite of cell-based assays to identify and characterize promising new chemical entities based on the this compound scaffold.
The Thromboxane A2 Signaling Pathway: Targets for this compound
Thromboxane A2 is a potent lipid mediator derived from arachidonic acid. It plays a critical role in hemostasis and thrombosis. Its synthesis and action are key targets for antiplatelet therapy. This compound and its derivatives are designed to inhibit this pathway at two distinct points.
Caption: this compound's dual-action mechanism on the TXA2 pathway.
Proposed Screening Cascade
A tiered or funnel-based approach is recommended to efficiently screen a library of this compound derivatives. This strategy utilizes high-throughput assays for primary screening, followed by more complex, lower-throughput assays for secondary validation and detailed characterization of promising hits.
Caption: A tiered workflow for screening this compound derivatives.
Data Presentation
Quantitative data from screening assays should be organized to facilitate direct comparison between derivatives and the parent compound, this compound. Key metrics include IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration).
Table 1: Primary Screening Data for Antiplatelet Activity
| Compound ID | Structure | ADP-Induced Platelet Aggregation IC50 (µM)[5] | Arachidonic Acid-Induced Platelet Aggregation IC50 (µM) |
|---|---|---|---|
| This compound | (Reference) | 1.05 | Value |
| Derivative 2b | Image/SMILES | 0.35[5] | Value |
| Derivative 2g | Image/SMILES | 0.42[5] | Value |
| Derivative 2f | Image/SMILES | 0.51[5] | Value |
| ... | ... | ... | ... |
Table 2: Secondary and Tertiary Screening Data
| Compound ID | TXA2 Synthase Inhibition IC50 (µM) | TXA2 Production in Platelets IC50 (nM) | Cell Viability (A549 cells) CC50 (µM) |
|---|---|---|---|
| This compound | Value | Value | Value |
| Derivative 2b | Value | Value | Value |
| Derivative 2g | Value | Value | Value |
| ... | ... | ... | ... |
Experimental Protocols
Protocol 4.1: Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay is the gold standard for assessing platelet function and is a critical functional screen for antiplatelet agents.[6] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[6]
Workflow Diagram
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Microalbuminuria in Diabetic Animal Models with Picotamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease, and microalbuminuria is an early clinical marker of its development. The pathogenesis of diabetic nephropathy is multifactorial, with hemodynamic and metabolic factors contributing to glomerular injury. Thromboxane A2 (TXA2), a potent vasoconstrictor and pro-aggregatory agent, has been implicated in the pathophysiology of diabetic microangiopathy. Picotamide is a dual-action molecule that acts as both a thromboxane A2 synthase inhibitor and a thromboxane A2 receptor antagonist.[1] Clinical studies in type 2 diabetic patients have demonstrated that long-term treatment with this compound can significantly decrease microalbuminuria, suggesting a crucial role for thromboxane in the development of diabetic nephropathy.[1][2]
These application notes provide a framework for preclinical studies evaluating the efficacy of this compound in reducing microalbuminuria in established animal models of diabetes. The following protocols are based on common practices for inducing diabetes and assessing renal function in rodents. While direct studies of this compound in these specific animal models for microalbuminuria are not extensively documented in the available literature, the protocols for other thromboxane synthase inhibitors and receptor antagonists provide a strong basis for experimental design.[3][4][5]
Preclinical Rationale for this compound in Diabetic Nephropathy
The rationale for investigating this compound in diabetic animal models of microalbuminuria is supported by several lines of evidence:
-
Clinical Efficacy: this compound has been shown to reduce both baseline and exercise-induced microalbuminuria in normotensive type 2 diabetic patients.[6]
-
Mechanism of Action: By inhibiting the synthesis and receptor-mediated effects of TXA2, this compound can counteract the vasoconstrictive and pro-inflammatory actions of TXA2 in the renal microvasculature.[1]
-
Animal Model Data with Similar Compounds: Studies using other TXA2 synthase inhibitors and receptor antagonists in diabetic animal models have demonstrated a reduction in proteinuria and amelioration of histological signs of diabetic nephropathy.[3][4][5] For instance, the thromboxane receptor antagonist S18886 significantly attenuated microalbuminuria in streptozotocin-induced diabetic mice.[3] Similarly, the TXA2 synthase inhibitor OKY-046 decreased proteinuria in a rat model of type 2 diabetes.[4]
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Rat Model (Type 1 Diabetes Model)
This model is widely used to induce insulin-dependent diabetes and subsequent diabetic complications, including nephropathy.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old, 200-250g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Metabolic cages for 24-hour urine collection
-
Blood glucose monitoring system
-
Rat albumin ELISA kit
Protocol:
-
Induction of Diabetes:
-
Acclimatize rats for at least one week before the experiment.
-
Fast rats for 4-6 hours.
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer.
-
Induce diabetes with a single intraperitoneal (i.p.) injection of STZ (e.g., 60-65 mg/kg body weight).
-
Return animals to their cages with free access to food and water. To prevent initial hypoglycemia, provide 10% sucrose water for the first 24-48 hours.
-
Confirm diabetes 48-72 hours post-STZ injection by measuring tail vein blood glucose. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic.
-
-
Experimental Groups and Treatment:
-
Divide diabetic rats into at least two groups:
-
Diabetic Control (Vehicle)
-
Diabetic + this compound
-
-
A non-diabetic control group receiving the vehicle should also be included.
-
Based on studies with similar compounds, a starting dose for this compound could be in the range of 10-100 mg/kg/day, administered orally via gavage.[4][5] The treatment should commence after the confirmation of diabetes and continue for a period of 8-12 weeks to allow for the development of microalbuminuria.
-
-
Monitoring and Sample Collection:
-
Monitor blood glucose levels and body weight weekly.
-
At 4, 8, and 12 weeks of treatment, place rats in individual metabolic cages for 24-hour urine collection. Record the total urine volume.
-
Centrifuge urine samples to remove debris and store the supernatant at -80°C until analysis.
-
At the end of the study, collect terminal blood samples for biochemical analysis and perfuse and collect kidneys for histological examination.
-
-
Measurement of Microalbuminuria:
-
Determine the urinary albumin concentration using a rat-specific albumin ELISA kit according to the manufacturer's instructions.
-
Calculate the 24-hour urinary albumin excretion (UAE) rate (mg/24h or µ g/24h ).
-
Optionally, measure urinary creatinine concentration to calculate the albumin-to-creatinine ratio (ACR).
-
db/db Mouse Model (Type 2 Diabetes Model)
The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes that develops progressive nephropathy.
Materials:
-
Male db/db mice and their non-diabetic db/+ littermates (as controls)
-
This compound
-
Vehicle for this compound
-
Metabolic cages
-
Blood glucose monitoring system
-
Mouse albumin ELISA kit
Protocol:
-
Animal Model and Treatment:
-
Obtain db/db and db/+ mice at 6-8 weeks of age.
-
Divide db/db mice into two groups:
-
db/db Control (Vehicle)
-
db/db + this compound
-
-
The db/+ mice will serve as the non-diabetic control group.
-
Begin oral administration of this compound or vehicle at 8 weeks of age and continue for 10-12 weeks.
-
-
Monitoring and Sample Collection:
-
Follow the monitoring and sample collection schedule as described for the STZ-rat model (Protocol 1, Step 3), adapting procedures for mice.
-
-
Measurement of Microalbuminuria:
-
Use a mouse-specific albumin ELISA kit to measure urinary albumin concentration.
-
Calculate the 24-hour UAE and/or ACR.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Hypothetical Effects of this compound on Key Parameters in STZ-Induced Diabetic Rats after 12 Weeks of Treatment.
| Parameter | Non-Diabetic Control | Diabetic Control (Vehicle) | Diabetic + this compound (50 mg/kg/day) |
| Body Weight (g) | 450 ± 25 | 300 ± 30 | 310 ± 28 |
| Blood Glucose (mg/dL) | 95 ± 10 | 450 ± 50 | 440 ± 45 |
| 24h Urine Volume (mL) | 15 ± 3 | 80 ± 15 | 75 ± 12 |
| Urinary Albumin Excretion (µ g/24h ) | 50 ± 10 | 500 ± 80 | 250 ± 60 |
| Albumin-to-Creatinine Ratio (µg/mg) | 10 ± 2 | 120 ± 25 | 60 ± 15 |
| Kidney Weight to Body Weight Ratio | 0.6 ± 0.05 | 1.2 ± 0.1 | 0.9 ± 0.08* |
*Data are presented as Mean ± SD. *p < 0.05 compared to Diabetic Control. This table represents hypothetical data to illustrate expected outcomes.
Visualizations
Signaling Pathway of this compound's Action
This compound exerts its effects by dually targeting the thromboxane A2 pathway, which is implicated in the pathogenesis of diabetic nephropathy.
Caption: this compound's dual inhibition of TXA2 synthase and receptor.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating this compound in a diabetic animal model.
Caption: Workflow for evaluating this compound in diabetic animal models.
References
- 1. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of this compound in the reduction of cardiovascular events in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Role for thromboxane A2 from glomerular thrombi in nephropathy with type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A thromboxane A2 synthetase inhibitor retards hypertensive rat diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nephropathy in diabetic db/db mice is accelerated by high protein diet and improved by the SGLT2 inhibitor dapagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: A Guide to Preparing Picotamide Solutions for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Picotamide is a dual-action antiplatelet agent that functions as both a thromboxane A2 (TXA2) synthase inhibitor and a TXA2 receptor antagonist.[1][2][3] This unique mechanism allows it to effectively block the signaling pathway that leads to platelet aggregation and vasoconstriction.[1][4] In cell culture experiments, this compound is a valuable tool for investigating thrombosis, cardiovascular diseases, and cellular processes involving the thromboxane pathway.[2][5]
These application notes provide a detailed protocol for the preparation of this compound solutions for use in in vitro cell culture experiments, ensuring reproducibility and accuracy in research settings.
Chemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and efficacy. The following table summarizes its key quantitative data.
| Property | Data | Citations |
| CAS Number | 32828-81-2 | [6] |
| Molecular Formula | C₂₁H₂₀N₄O₃ | [3] |
| Molecular Weight | 376.41 g/mol | [3] |
| Appearance | White solid | [6] |
| Solubility | - DMSO: Up to 50 mM or 40 mg/mL- Ethanol: Up to 50 mM (may require warming)- DMF: 10 mg/mL- PBS (pH 7.2): 0.2 mg/mL | [6][7] |
| Stock Solution Storage | Solutions in DMSO or ethanol can be stored at -20°C for up to one month. The solid compound is stable for two years as supplied. | [6] |
Experimental Protocols
Materials and Equipment
-
This compound powder (>98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof), molecular biology grade
-
Sterile, pyrogen-free conical tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Cell culture medium (specific to the cell line)
-
Sterile syringe filters (0.22 µm)
-
Laminar flow hood or biological safety cabinet
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be aliquoted and stored for future use.
1. Calculation:
- To prepare a 50 mM (0.05 mol/L) solution, the required mass of this compound must be calculated.
- Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
- For 1 mL (0.001 L) of a 50 mM solution:
- Mass = 0.05 mol/L x 0.001 L x 376.41 g/mol = 0.01882 g = 18.82 mg
2. Procedure:
- Under a laminar flow hood, weigh out 18.82 mg of this compound powder using an analytical balance and place it into a sterile 1.5 mL conical tube.
- Add 1.0 mL of cell culture-grade DMSO to the tube.
- Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.
- (Optional but recommended) Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important if the solution will be used for long-term experiments.
- Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[8]
- Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
- Store the aliquots at -20°C for up to one month.[6]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
The concentrated stock solution must be diluted to the final desired concentration in the cell culture medium immediately before use.
1. Calculation (Example for a 100 µM final concentration):
- Use the formula: M₁V₁ = M₂V₂
- M₁ = Concentration of stock solution (50 mM)
- V₁ = Volume of stock solution to add (?)
- M₂ = Desired final concentration (100 µM = 0.1 mM)
- V₂ = Final volume of cell culture medium (e.g., 10 mL)
- V₁ = (M₂V₂) / M₁ = (0.1 mM * 10 mL) / 50 mM = 0.02 mL = 20 µL
2. Procedure:
- Warm the required volume of cell culture medium to 37°C in a water bath.
- Thaw one aliquot of the 50 mM this compound stock solution at room temperature.
- In a sterile conical tube, add the calculated volume of the stock solution (20 µL in the example) to the pre-warmed cell culture medium (10 mL).
- Crucially , pipette the stock solution directly into the medium and mix immediately by gently inverting the tube or swirling. Do not add the medium to the stock solution, as this can cause the compound to precipitate.
- Ensure the final concentration of the solvent (DMSO) in the medium is non-toxic to the cells. In this example, the final DMSO concentration is 0.2% (20 µL in 10 mL), which is generally tolerated by most cell lines. However, it is best practice to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium with the same concentration of DMSO) in all experiments.
- Use the freshly prepared working solution immediately for your cell culture experiment.
Visualized Workflows and Pathways
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound's Dual-Action Signaling Pathway
Caption: this compound dually inhibits TXA₂ synthase and the TXA₂ receptor.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. In vitro effects of this compound on human platelet aggregation, the release reaction and thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits a wide spectrum of agonist‐induced smooth muscle contractions in porcine renal interlobar and coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 32828-81-2 [m.chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols: Flow Cytometry Analysis of Platelet Activation with Picotamide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet activation is a critical process in hemostasis and thrombosis. Dysregulated platelet activation is implicated in a variety of cardiovascular diseases. Picotamide is an antiplatelet agent with a dual mechanism of action: it acts as both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist.[1] This dual action effectively blocks a key pathway in platelet activation and aggregation. Flow cytometry is a powerful technique for the rapid, quantitative analysis of platelet activation at the single-cell level. This application note provides a detailed protocol for assessing the inhibitory effect of this compound on platelet activation using flow cytometry.
Principle of the Assay
This protocol describes the in vitro treatment of whole blood with this compound followed by the stimulation of platelet activation with common agonists such as adenosine diphosphate (ADP) or collagen. Platelet activation is then assessed by measuring the surface expression of activation-dependent markers using fluorescently labeled antibodies and flow cytometry. The two key markers that will be evaluated are:
-
P-selectin (CD62P): A protein stored in the α-granules of resting platelets that is rapidly translocated to the cell surface upon activation.[2]
-
Activated Glycoprotein IIb/IIIa (GPIIb/IIIa): A platelet surface integrin that undergoes a conformational change upon activation, enabling it to bind fibrinogen and mediate platelet aggregation. The PAC-1 antibody specifically recognizes the activated form of GPIIb/IIIa.
Data Presentation
The following table summarizes representative data on the effect of this compound on platelet activation markers as measured by flow cytometry.
Disclaimer: The following data is representative and for illustrative purposes. Actual results may vary based on experimental conditions.
| Treatment Condition | Agonist | % P-selectin Positive Platelets (Mean ± SD) | % Activated GPIIb/IIIa Positive Platelets (Mean ± SD) |
| Unstimulated Control | None | 2.5 ± 0.8 | 1.8 ± 0.5 |
| Vehicle Control | ADP (10 µM) | 85.2 ± 5.1 | 88.9 ± 4.7 |
| This compound (50 µM) | ADP (10 µM) | 35.7 ± 4.3 | 40.1 ± 3.9 |
| Vehicle Control | Collagen (5 µg/mL) | 90.4 ± 3.9 | 92.5 ± 3.1 |
| This compound (50 µM) | Collagen (5 µg/mL) | 42.1 ± 5.5 | 45.3 ± 4.8 |
Signaling Pathway of Platelet Activation and Inhibition by this compound
Upon stimulation by agonists such as collagen or thrombin, phospholipase A2 in platelets liberates arachidonic acid from membrane phospholipids. Cyclooxygenase-1 (COX-1) then converts arachidonic acid to prostaglandin H2 (PGH2). Thromboxane synthase subsequently converts PGH2 to thromboxane A2 (TXA2). TXA2 is a potent platelet agonist that binds to the TXA2/PGH2 receptor on the platelet surface, initiating a signaling cascade that leads to an increase in intracellular calcium, degranulation (release of P-selectin), and a conformational change in the GPIIb-IIIa receptor, ultimately resulting in platelet aggregation.
This compound exerts its antiplatelet effect through a dual mechanism:
-
Inhibition of Thromboxane A2 Synthase: this compound blocks the enzyme responsible for the synthesis of TXA2 from PGH2.
-
Antagonism of the TXA2/PGH2 Receptor: this compound competitively binds to the TXA2/PGH2 receptor, preventing TXA2 and PGH2 from activating the platelet.[1][3]
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human whole blood collected in sodium citrate tubes
-
Adenosine diphosphate (ADP)
-
Collagen
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA)
-
Bovine serum albumin (BSA)
-
FITC-conjugated PAC-1 antibody (for activated GPIIb/IIIa)
-
PE-conjugated anti-human CD62P (P-selectin) antibody
-
FITC and PE-conjugated isotype control antibodies
-
Flow cytometer
-
Calibrated pipettes
-
Microcentrifuge tubes
Experimental Workflow
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in PBS to the desired final concentrations.
-
Prepare working solutions of ADP and collagen in PBS.
-
Prepare a staining buffer of PBS containing 1% BSA.
-
Prepare a 1% PFA solution in PBS for fixation.
-
-
Blood Collection and Handling:
-
Collect human whole blood into tubes containing 3.2% or 3.8% sodium citrate.
-
Gently invert the tubes to mix. All subsequent steps should be performed at room temperature to avoid cold-induced platelet activation.
-
-
This compound Treatment and Platelet Activation:
-
In separate microcentrifuge tubes, aliquot whole blood.
-
Add the desired concentration of this compound or an equivalent volume of vehicle (DMSO diluted in PBS) to the blood and incubate for 15-30 minutes at room temperature.
-
Add the platelet agonist (e.g., ADP to a final concentration of 10 µM or collagen to a final concentration of 5 µg/mL) to the this compound- or vehicle-treated blood. Also, include an unstimulated control with no agonist.
-
Gently mix and incubate for 10-15 minutes at room temperature.
-
-
Antibody Staining:
-
To each tube, add the fluorescently labeled antibodies:
-
PE-conjugated anti-CD62P
-
FITC-conjugated PAC-1
-
-
In separate tubes for compensation and gating controls, include:
-
Unstained control
-
Single-color PE control
-
Single-color FITC control
-
PE-conjugated isotype control
-
FITC-conjugated isotype control
-
-
Gently mix and incubate for 20 minutes in the dark at room temperature.
-
-
Fixation:
-
Add 1 ml of 1% PFA to each tube.
-
Gently mix and incubate for 30 minutes in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Set up the flow cytometer with appropriate voltage and compensation settings using the single-color controls.
-
Gate the platelet population based on their characteristic forward and side scatter properties.
-
Acquire at least 10,000 platelet events for each sample.
-
Analyze the data to determine the percentage of platelets positive for P-selectin (PE channel) and activated GPIIb/IIIa (FITC channel) in each treatment condition. Use the isotype controls to set the gates for positive populations.
-
Conclusion
This application note provides a comprehensive framework for utilizing flow cytometry to investigate the inhibitory effects of this compound on platelet activation. The detailed protocol and illustrative data demonstrate the utility of this method for screening and characterizing antiplatelet compounds. The dual mechanism of this compound, effectively targeting both thromboxane synthesis and its receptor, makes it a significant subject for research in thrombosis and cardiovascular disease. The methods described herein can be adapted for the study of other antiplatelet agents and for a deeper understanding of the complex signaling pathways involved in platelet function.
References
Troubleshooting & Optimization
Picotamide Optimization: A Technical Support Guide for In Vivo Efficacy and Bleeding Risk Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers utilizing picotamide in preclinical in vivo studies. The following information, presented in a question-and-answer format, addresses common challenges in optimizing this compound concentration to achieve desired anti-thrombotic efficacy while minimizing bleeding risk.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antiplatelet agent with a dual mechanism of action. It acts as both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2/prostaglandin endoperoxide (TP) receptor antagonist.[1][2][3][4] This dual activity allows it to effectively block the pro-thrombotic effects of TXA2.
Q2: How does this compound's bleeding risk compare to aspirin in clinical settings?
A2: Clinical studies have suggested that this compound may have a more favorable safety profile regarding bleeding compared to aspirin. For instance, the DAVID study, which compared this compound to aspirin in diabetic patients with peripheral arterial disease, reported a lower incidence of gastrointestinal bleeding in the this compound group.[2] Additionally, other studies have noted that this compound treatment results in only a slight prolongation of bleeding time.[3]
Q3: What is a typical starting dose for this compound in preclinical in vivo studies?
A3: A definitive starting dose for all animal models cannot be universally recommended due to inter-species variations. However, a study in a mouse model of pulmonary embolism demonstrated a dose-dependent protective effect, with an ED50 (the dose reducing mortality by 50%) of 277 mg/kg when administered intraperitoneally.[5] Researchers should consider this as a reference point and perform dose-ranging studies in their specific model.
Q4: Can this compound's effects on platelet aggregation be monitored ex vivo?
A4: Yes, ex vivo platelet aggregation assays are a valuable tool to assess the pharmacodynamic effect of this compound. Studies in healthy volunteers have shown that oral administration of this compound leads to a significant reduction in platelet aggregation induced by various agonists.[2] Blood samples can be collected from treated animals to perform platelet aggregation studies using agonists like ADP, arachidonic acid, and collagen.
Troubleshooting Guide
Issue 1: Suboptimal anti-thrombotic efficacy observed in our in vivo model.
| Possible Cause | Troubleshooting Step |
| Insufficient Dose | The concentration of this compound may be too low to achieve the desired therapeutic effect. Increase the dose of this compound in a stepwise manner and re-evaluate the anti-thrombotic outcome. |
| Inappropriate Animal Model | The chosen thrombosis model may not be sensitive to the mechanism of action of this compound. Consider using a well-established model such as the ferric chloride (FeCl₃)-induced carotid artery thrombosis model. |
| Pharmacokinetic Issues | The route of administration or formulation may lead to poor bioavailability. Verify the solubility and stability of your this compound formulation. Consider alternative routes of administration if necessary. |
Issue 2: Excessive bleeding observed in our in vivo model.
| Possible Cause | Troubleshooting Step |
| Excessive Dose | The concentration of this compound may be too high, leading to significant impairment of hemostasis. Reduce the dose of this compound and assess the impact on both bleeding time and anti-thrombotic efficacy. |
| High Sensitivity of the Animal Strain | The animal strain being used may be particularly sensitive to antiplatelet agents. Establish a baseline bleeding time for the untreated animals of the specific strain to understand their normal hemostatic response. |
| Combined Effects with Other Factors | Anesthesia or other experimental procedures might be exacerbating the bleeding tendency. Review the entire experimental protocol for any confounding factors. |
Data Presentation
Table 1: Dose-Dependent Antithrombotic Efficacy of this compound in a Mouse Pulmonary Embolism Model
| This compound Dose (mg/kg, i.p.) | Protection from Mortality (%) |
| 100 | ~20 |
| 200 | ~40 |
| 277 (ED50) | 50 |
| 400 | ~70 |
| 750 | ~90 |
Data adapted from a study by Gresele et al. (1990) in a collagen and epinephrine-induced pulmonary embolism model in mice.[5]
Note: This data should be used as a reference. It is crucial to generate dose-response curves for both efficacy and bleeding in your specific experimental model.
Experimental Protocols
1. Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
This model is widely used to evaluate the in vivo efficacy of anti-thrombotic agents.
-
Animal Preparation: Anesthetize the mouse (e.g., with a ketamine/xylazine cocktail). Make a midline cervical incision and carefully expose the common carotid artery.
-
Thrombosis Induction: Apply a small piece of filter paper (e.g., 1x2 mm) saturated with a 5-10% FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Monitoring: Monitor blood flow in the carotid artery using a Doppler flow probe. The time to vessel occlusion is the primary endpoint for assessing thrombotic activity.
-
This compound Administration: Administer this compound at various concentrations via the desired route (e.g., intraperitoneal, oral gavage) at a specified time before the induction of thrombosis.
2. Tail Bleeding Time Assay in Mice
This assay is a standard method for assessing the in vivo effect of antiplatelet agents on hemostasis.
-
Animal Preparation: Anesthetize the mouse.
-
Procedure: Transect the distal 2 mm of the tail with a sharp scalpel.
-
Measurement: Immediately immerse the tail in pre-warmed (37°C) saline. Record the time from the initial cut until the cessation of bleeding for a defined period (e.g., 30 seconds). If bleeding resumes, the time is recorded again until a stable clot is formed. A cut-off time (e.g., 15-20 minutes) is typically set, after which the bleeding is stopped manually.
-
This compound Administration: Administer this compound at various concentrations at a specified time before performing the tail transection.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for optimizing this compound in vivo.
Caption: Troubleshooting logic for this compound optimization.
References
- 1. Effect of this compound on platelet aggregation and on thromboxane A2 production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of this compound, a dual anti-thromboxane agent, in patients with thrombocytosis and a previous thromboembolic event: a 1-year observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "In vitro" and "ex vivo" effects of this compound, a combined thromboxane A2-synthase inhibitor and -receptor antagonist, on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects mice from death in a pulmonary embolism model by a mechanism independent from thromboxane suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Picotamide insolubility in aqueous buffers for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with picotamide insolubility in aqueous buffers for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is sparingly soluble in aqueous solutions but has better solubility in organic solvents. It is supplied as a crystalline solid.[1] The approximate solubility in various solvents is summarized in the table below.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A2: While it is possible to dissolve this compound directly in aqueous buffers, its solubility is very low. For instance, the solubility in PBS (pH 7.2) is approximately 0.2 mg/mL.[1] For most in vitro assays requiring higher concentrations, a stock solution in an organic solvent is recommended.
Q3: What is the recommended method for preparing this compound for in vitro assays?
A3: The recommended method is to first prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol.[1][2] This stock solution can then be diluted to the final desired concentration in the aqueous assay buffer immediately before use. Ensure the final concentration of the organic solvent in your assay is minimal to avoid any potential off-target effects.[1]
Q4: For how long can I store this compound solutions?
A4: this compound stock solutions in anhydrous DMSO or ethanol can be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability in aqueous environments.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a dual-action antiplatelet agent.[4][5] It acts as both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2 (TXA2) receptor antagonist.[4][5] This dual mechanism allows it to both reduce the production of TXA2, a potent mediator of platelet aggregation and vasoconstriction, and block the action of any remaining TXA2 at its receptor.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution upon dilution into aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the proportion of the organic solvent in the final solution (ensure it does not exceed a concentration that affects your assay, typically <0.5%).- Prepare a more dilute stock solution in the organic solvent and add a larger volume to your aqueous buffer.- Consider using a solubilizing agent such as PEG300 or Tween-80 in your final aqueous solution, as used in some in vivo formulations.[3] |
| Inconsistent results between experiments. | - Degradation of this compound in aqueous solution.- Precipitation of this compound over the course of the experiment. | - Prepare fresh dilutions of this compound from the stock solution for each experiment.- Do not store this compound in aqueous buffers for more than a day.[1]- Visually inspect your final solution for any signs of precipitation before and during the experiment. |
| Observed cellular toxicity or off-target effects. | The concentration of the organic solvent (e.g., DMSO, ethanol) is too high in the final assay medium. | - Reduce the final concentration of the organic solvent to a non-toxic level (typically below 0.5% for most cell lines).- Perform a vehicle control experiment with the same concentration of the organic solvent to assess its effect on your assay. |
| Difficulty dissolving this compound powder in the organic solvent. | The this compound may require energy to dissolve. | - Gently warm the solution and/or use sonication to aid in the dissolution of this compound in the organic solvent.[3] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility |
| PBS (pH 7.2) | ~ 0.2 mg/mL[1] |
| Ethanol | ~ 1 mg/mL[1] or up to 50 mM[2] |
| DMSO | ~ 5 mg/mL[1] or up to 50 mM[2] |
| Dimethylformamide (DMF) | ~ 10 mg/mL[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.64 mM)[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.64 mM)[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.64 mM)[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO or Ethanol
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.[3]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
-
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay.
-
Immediately before use, dilute the stock solution into the appropriate volume of the aqueous buffer.
-
Mix thoroughly by gentle vortexing or inversion.
-
Visually inspect the solution for any signs of precipitation.
-
Add the final working solution to your in vitro assay.
-
Important: Prepare the working solution fresh for each experiment and do not store it.[1]
-
Visualizations
Caption: this compound's dual-action signaling pathway.
Caption: Experimental workflow for this compound solution preparation.
Caption: Troubleshooting decision tree for this compound precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound, Thromboxane A2 antagonist and TXA2 synthase inhibitor (CAS 32828-81-2) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
How to address Picotamide instability in long-term cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Picotamide in long-term cell culture experiments. Due to the limited public data on this compound's stability in aqueous cell culture media over extended periods, this guide focuses on empowering researchers to assess its stability within their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual-action antiplatelet agent.[1][2][3] It functions as both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2/prostaglandin H2 (TP) receptor antagonist.[1][2][3] By inhibiting TXA2 synthase, it blocks the production of TXA2, a potent mediator of platelet aggregation and vasoconstriction.[1] Simultaneously, by antagonizing the TP receptor, it prevents any remaining TXA2 from exerting its effects.[1]
Q2: What are the recommended storage conditions for this compound?
Solid this compound should be stored at room temperature. For stock solutions, it is recommended to prepare aliquots in a suitable solvent (e.g., ethanol or DMSO) and store them at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: Is there published data on the stability of this compound in cell culture media at 37°C?
Currently, there is a lack of publicly available data specifically detailing the stability and half-life of this compound in various cell culture media under standard incubation conditions (37°C, 5% CO2). The chemical structure of this compound, an isophthalamide derivative, suggests potential susceptibility to hydrolysis of the amide bonds over time, especially in the aqueous, near-neutral pH environment of cell culture media.
Q4: How can I address potential this compound instability in my long-term experiments?
To mitigate potential instability, researchers should consider the following:
-
Regular Media Changes: Replenish the media with freshly diluted this compound at regular intervals (e.g., every 24-48 hours) to maintain a more consistent concentration.
-
Empirical Stability Testing: Perform a stability study under your specific experimental conditions to determine the degradation rate of this compound. A detailed protocol for this is provided in the "Experimental Protocols" section.
-
Control Experiments: Include appropriate vehicle controls and consider time-course experiments to monitor the effects of this compound over the duration of your study.
Troubleshooting Guide
| Observed Issue | Potential Cause Related to Instability | Recommended Action |
| Diminishing biological effect of this compound over time. | This compound may be degrading in the cell culture medium, leading to a decrease in the effective concentration. | 1. Increase the frequency of media changes with fresh this compound. 2. Perform a stability study to determine the half-life of this compound in your specific medium (see Experimental Protocol). 3. Adjust the initial concentration to compensate for degradation, based on your stability data. |
| High variability between replicate experiments. | Inconsistent degradation of this compound due to slight variations in experimental setup (e.g., minor pH shifts, differences in cell density affecting media composition). | 1. Standardize all experimental parameters meticulously. 2. Prepare fresh this compound dilutions for each experiment from a frozen stock. 3. Assess the stability of this compound under your precise experimental conditions. |
| Unexpected or off-target cellular effects. | Potential formation of biologically active degradation products. The biological activity of this compound degradation products is currently unknown. | 1. Attempt to identify degradation products using techniques like HPLC-MS. 2. If degradation is confirmed, modify the experimental design to minimize it (e.g., more frequent media changes). |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
HPLC-grade solvent for stock solution (e.g., Ethanol or DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)
-
0.22 µm syringe filters
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve it in the chosen HPLC-grade solvent to a final concentration of 10 mM.
-
Store this stock solution in aliquots at -20°C.
-
-
Sample Preparation for Stability Study:
-
Prepare a working solution of this compound at your desired final experimental concentration (e.g., 10 µM) in your cell culture medium.
-
Dispense aliquots of this solution into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Incubate the tubes under your standard cell culture conditions (37°C, 5% CO2).
-
At each time point, remove one aliquot and immediately store it at -80°C to halt further degradation until HPLC analysis.
-
-
HPLC Analysis:
-
Thaw the samples and an aliquot of the initial working solution (time point 0).
-
Centrifuge the samples to pellet any precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the samples by HPLC. An example of HPLC conditions is provided below (these may need to be optimized for your system).
-
| HPLC Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by UV-Vis scan of this compound (likely in the range of 240-280 nm) |
| Column Temperature | 30°C |
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Hypothetical Stability Data of this compound in DMEM + 10% FBS at 37°C
| Time (Hours) | Peak Area (Arbitrary Units) | % Remaining |
| 0 | 1,500,000 | 100% |
| 6 | 1,350,000 | 90% |
| 12 | 1,125,000 | 75% |
| 24 | 750,000 | 50% |
| 48 | 300,000 | 20% |
| 72 | 75,000 | 5% |
Visualizations
Caption: this compound's dual mechanism of action on the Thromboxane A2 pathway.
Caption: Experimental workflow for determining this compound stability in cell culture.
References
Mitigating Picotamide off-target effects in cellular studies
Welcome to the technical support center for researchers using Picotamide in cellular studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects of this compound, ensuring the accuracy and specificity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is known for its dual mechanism of action targeting the thromboxane A2 (TxA2) pathway. It acts as both an inhibitor of TxA2 synthase, the enzyme responsible for producing TxA2, and as a competitive antagonist of the thromboxoane A2 receptor (TP receptor).[1][2][3] This dual action provides a comprehensive blockade of TxA2-mediated signaling.
Q2: What are the expected on-target effects of this compound in cellular assays?
In cellular studies, particularly with platelets and vascular smooth muscle cells, the primary on-target effects of this compound include:
-
Inhibition of platelet aggregation induced by arachidonic acid and TxA2 analogs like U46619.[4][5][6]
-
Reduction in the production of TxA2 in cell culture supernatants or lysates.[4][7]
-
Inhibition of vascular smooth muscle cell proliferation and contraction stimulated by TxA2 analogs.
Q3: What are the known or potential off-target effects of this compound?
Several studies have indicated that this compound may exert effects independent of the TxA2 pathway, which could be considered off-target in certain experimental contexts. These include:
-
Inhibition of platelet aggregation induced by agonists that are not directly dependent on TxA2, such as ADP and collagen.[7][8][9]
-
Inhibition of serotonin (5-HT) release from platelets.[10]
-
Inhibition of smooth muscle contractions induced by a variety of non-TxA2 agonists.[11]
-
Alterations in intracellular calcium levels that may not be solely linked to TP receptor blockade.[10]
Q4: At what concentrations are off-target effects likely to be observed?
While effective on-target concentrations are in the micromolar range, some studies reporting off-target effects have used concentrations from 25 µM up to 500 µM.[8][11] It is crucial to perform dose-response experiments to determine the optimal concentration for maximizing on-target effects while minimizing off-target phenomena in your specific cell system.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound and provides guidance on how to interpret and troubleshoot these unexpected results.
Issue 1: this compound inhibits a cellular response believed to be independent of the TxA2 pathway.
-
Possible Cause: This is a strong indicator of an off-target effect. For example, if this compound inhibits a response in cells that do not express TP receptors or in the presence of a different TP receptor antagonist that has no effect.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: In parallel with your main experiment, perform a positive control experiment to confirm that this compound is active against its intended target in your cell system at the concentration used. For example, treat cells with arachidonic acid and measure TxA2 production.
-
Use a Structurally Unrelated TP Antagonist: Compare the effects of this compound with a structurally different TP receptor antagonist. If both compounds produce the same effect, it is more likely to be an on-target effect. If only this compound has the effect, it is likely off-target.
-
Rescue Experiment: If possible, try to rescue the phenotype by adding exogenous TxA2 downstream of the synthase inhibition. If the effect is not rescued, it may be an off-target effect.
-
Consider Serotonin Pathway Involvement: Given that this compound can inhibit serotonin release, investigate whether the observed effect could be mediated by changes in local serotonin concentrations and subsequent receptor activation.[10]
-
Issue 2: The inhibitory effect of this compound is more potent than expected based on its reported IC50/K_i_ values for TxA2 synthase and TP receptors.
-
Possible Cause: This could be due to a synergistic off-target effect, where this compound is inhibiting your cellular response through multiple pathways simultaneously. It could also be related to the specific experimental conditions, such as cell type, incubation time, and agonist concentration.
-
Troubleshooting Steps:
-
Review Quantitative Data: Compare your effective concentration with the range of reported IC50 and Ki values for on-target activities (see Table 1).
-
Dose-Response Curve Analysis: Carefully analyze the slope of your dose-response curve. A steep slope might suggest a single, dominant target, while a shallow slope could indicate multiple targets with different affinities.
-
Control for Non-Specific Effects: At higher concentrations, some compounds can exhibit non-specific effects due to their physicochemical properties. Include a negative control compound with a similar chemical structure but known to be inactive against the TxA2 pathway.
-
Issue 3: Inconsistent results between different cell types.
-
Possible Cause: The expression levels of on-target proteins (TxA2 synthase and TP receptors) and potential off-target proteins can vary significantly between cell types. This can lead to different sensitivities to this compound.
-
Troubleshooting Steps:
-
Characterize Your Cell System: If not already known, determine the expression levels of TxA2 synthase and TP receptors in your cell lines using techniques like qPCR, western blotting, or flow cytometry.
-
Titrate this compound for Each Cell Line: Do not assume that the optimal concentration of this compound will be the same across different cell types. Perform a dose-response curve for each new cell line.
-
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) and binding affinities (Ki) of this compound for its primary targets. Note the variability in these values, which can be attributed to different experimental conditions.
| Parameter | Agonist/Ligand | System | Value | Reference |
| IC50 | Arachidonic Acid | Human Platelet Aggregation | 1.8 x 10⁻⁵ M (18 µM) | [5] |
| IC50 | Collagen (low-dose) | Human Platelet Aggregation | 3.5 x 10⁻⁴ M (350 µM) | [5] |
| IC50 | U46619 (TxA2 analog) | Human Platelet Aggregation | 1.14 x 10⁻⁴ M (114 µM) | [5] |
| IC50 | Thromboxane A2 | Human Platelet Aggregation | 1 x 10⁻⁴ M (100 µM) | [5] |
| IC50 | TxA2 Synthesis | Platelets | 1.5 x 10⁻⁴ M (150 µM) | [5] |
| Ki | [¹²⁵I]PTA-OH Binding | Human Platelet TxA2 Receptor | 1472 ± 321 nM | [12] |
| Ki | [³H]U46619 Binding | Human Platelet TxA2 Receptor | 1648 ± 431 nM | [12] |
| KD | [³H]-Picotamide Binding | Human Platelet TxA2 Receptor | 325 nM | [13] |
Table 1: Reported On-Target Activities of this compound.
Experimental Protocols
Protocol 1: Assessing On-Target vs. Off-Target Effects on Platelet Aggregation
This protocol is designed to differentiate between this compound's effects on TxA2-dependent and TxA2-independent platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP)
-
This compound
-
Arachidonic acid (AA)
-
U46619 (TxA2 analog)
-
Adenosine diphosphate (ADP)
-
Collagen
-
Platelet aggregometer
Procedure:
-
Prepare PRP from fresh whole blood.
-
Pre-incubate PRP samples with a dose range of this compound or vehicle control for 10 minutes at 37°C.
-
Initiate platelet aggregation by adding one of the following agonists:
-
On-target validation: AA (to stimulate TxA2 synthesis) or U46619 (to directly activate TP receptors).
-
Off-target assessment: ADP or collagen (agonists that can induce aggregation independently of the TxA2 pathway).
-
-
Monitor and record the aggregation response using the aggregometer.
-
Data Analysis: Compare the dose-response curves of this compound for each agonist. Significant inhibition of ADP or collagen-induced aggregation at concentrations similar to those that inhibit AA or U46619-induced aggregation suggests potential off-target effects.
Protocol 2: Measurement of Thromboxane A2 Production
This protocol allows for the direct measurement of this compound's inhibitory effect on TxA2 synthase.
Materials:
-
Cell line of interest (e.g., platelets, macrophages)
-
This compound
-
Arachidonic acid (AA) or other relevant stimulus (e.g., LPS)
-
Cell lysis buffer
-
TxB2 ELISA kit (TxB2 is the stable metabolite of TxA2)
Procedure:
-
Plate cells at an appropriate density and allow them to adhere/equilibrate.
-
Pre-treat cells with a dose range of this compound or vehicle control for the desired time.
-
Stimulate the cells with AA or another appropriate agonist to induce TxA2 production.
-
Collect the cell culture supernatant or lyse the cells.
-
Measure the concentration of TxB2 in the supernatant or lysate using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: A dose-dependent decrease in TxB2 levels in this compound-treated cells compared to the vehicle control confirms on-target inhibition of TxA2 synthase.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target and potential off-target mechanisms of this compound.
Caption: A logical workflow for troubleshooting unexpected this compound effects.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. In vitro effects of this compound on human platelet aggregation, the release reaction and thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of N,N'-bis(3-picolyl)-4-methoxy-isophtalamide (this compound) as a dual thromboxane synthase inhibitor/thromboxane A2 receptor antagonist in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "In vitro" and "ex vivo" effects of this compound, a combined thromboxane A2-synthase inhibitor and -receptor antagonist, on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on in vitro effect of this compound on human platelet aggregation in platelet-rich plasma and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition by this compound of thromboxane production in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of the persisting TxA2 receptor antagonism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits a wide spectrum of agonist‐induced smooth muscle contractions in porcine renal interlobar and coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Competitive inhibition of platelet thromboxane A2 receptor binding by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding kinetics and antiplatelet activities of this compound, a thromboxane A2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in translating Picotamide research from in vitro to in vivo
For researchers, scientists, and drug development professionals investigating the dual-action antiplatelet agent Picotamide, the journey from promising in vitro results to conclusive in vivo efficacy can be fraught with challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this critical transition, ensuring your research remains on a productive trajectory.
This guide offers detailed experimental protocols, quantitative data summaries, and visual aids to facilitate a smoother translation of your this compound research from the laboratory bench to preclinical and clinical studies.
Troubleshooting Guide: Overcoming Common Hurdles in this compound Research
This section addresses specific problems researchers may face when translating this compound's effects from in vitro to in vivo models.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent antiplatelet effects in vivo despite potent in vitro activity. | Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The plasma concentration of this compound may not directly correlate with its pharmacological effect on platelets.[1] | 1. Measure ex vivo platelet aggregation: Assess platelet function in blood samples taken from animals at various time points after this compound administration.[2][3] 2. Analyze thromboxane B2 (TXB2) levels: Measure serum or urinary TXB2 levels as a biomarker of in vivo thromboxane synthase activity.[3] 3. Consider tissue distribution: this compound may accumulate in relevant tissues, such as the arterial wall, exerting its effect locally.[1] |
| Lower than expected efficacy in animal models of thrombosis. | Species-specific differences: The metabolism and receptor binding of this compound may differ between humans and animal models. Inappropriate animal model: The chosen thrombosis model may not be primarily driven by the thromboxane pathway. | 1. Conduct pilot studies: Test a range of doses in your chosen animal model to establish a dose-response relationship. 2. Select a relevant model: Utilize thrombosis models known to be sensitive to thromboxane inhibition, such as collagen- and arachidonic acid-induced thromboembolism. 3. Characterize the model: Ensure the pathophysiology of your chosen animal model aligns with the intended clinical application of this compound. |
| Off-target effects observed in vivo that were not predicted by in vitro assays. | Metabolite activity: In vivo metabolites of this compound may have different pharmacological activities. Complex physiological interactions: The in vivo environment involves interactions with various cells and signaling pathways not present in isolated in vitro systems. | 1. Metabolite profiling: Identify and characterize the major metabolites of this compound in the plasma and tissues of your animal model. 2. In vitro screening of metabolites: Test the activity of identified metabolites in your primary and off-target in vitro assays. 3. Comprehensive in vivo observation: Monitor for a broad range of physiological changes in animal studies, not just the primary efficacy endpoint. |
| Difficulty in replicating published in vitro results. | Variations in experimental conditions: Differences in platelet preparation, agonist concentrations, or incubation times can significantly impact results. | 1. Standardize protocols: Adhere strictly to a detailed, validated protocol for platelet aggregation and other in vitro assays. 2. Agonist titration: Perform dose-response curves for all agonists to determine the optimal concentration for your experimental system. 3. Use appropriate controls: Include both positive (e.g., aspirin) and negative (vehicle) controls in all experiments.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action of this compound?
A1: this compound acts as both a thromboxane A2 synthase inhibitor and a thromboxane A2/prostaglandin endoperoxide (TXA2/PGH2) receptor antagonist.[5][6] This dual action provides a comprehensive blockade of the thromboxane pathway.
Q2: Why doesn't the plasma concentration of this compound always correlate with its antiplatelet effect in vivo?
A2: The antiplatelet effects of this compound have been observed to be long-lasting (4-10 hours) despite a short plasma half-life (approximately 1 hour).[1] This suggests that this compound may bind avidly to platelet receptors or accumulate in tissues, leading to a sustained pharmacological effect that is independent of its circulating concentration.[1]
Q3: What are the key differences between this compound and aspirin?
A3: Unlike aspirin, which irreversibly inhibits cyclooxygenase (COX) enzymes and affects prostacyclin production, this compound selectively targets thromboxane synthase and its receptor.[5][7] This selectivity may offer a better safety profile, particularly concerning gastrointestinal side effects.
Q4: Are there any known off-target effects of this compound?
A4: Some in vitro studies have suggested that this compound may have effects beyond the thromboxane pathway, including inhibition of serotonin-induced platelet aggregation and smooth muscle cell proliferation.[5] However, the in vivo relevance of these findings is still under investigation.
Q5: What are the typical effective concentrations of this compound in vitro?
A5: In vitro studies have shown that this compound at micromolar concentrations inhibits platelet aggregation induced by various agonists.[5][7] For example, a concentration of 0.5 mmol/L has been shown to inhibit platelet aggregation and TXB2 production induced by ADP, arachidonic acid, and collagen.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound on Platelet Aggregation
| Agonist | This compound Concentration | Species | Assay Type | Observed Effect | Reference |
| ADP | 25 µM | Human | Whole Blood/PRP Aggregometry | Significant enhancement of ED50 values | [8] |
| Arachidonic Acid | 25 µM | Human | Whole Blood/PRP Aggregometry | Significant enhancement of ED50 values | [8] |
| Collagen | 25 µM | Human | Whole Blood/PRP Aggregometry | Significant enhancement of ED50 values | [8] |
| U46619 (TXA2 analogue) | 5 x 10⁻⁴ M | Human | Platelet Aggregometry | Inhibition of aggregation | [2] |
| ADP, Arachidonic Acid, Collagen | Micromolar concentrations | Human | Platelet Aggregometry | Inhibition of aggregation | [5][7] |
| ADP, Arachidonic Acid, Collagen, U46619 | 0.5 mmol/L | Human | Platelet Aggregometry | Inhibition of aggregation and ATP release | [4] |
Table 2: In Vivo Efficacy and Dosage of this compound
| Animal Model/Patient Population | Dosage | Duration | Key Findings | Reference |
| Healthy Volunteers | 1 g (single oral dose) | Single dose | Significant inhibition of collagen, arachidonic acid, and U46619-induced platelet aggregation. | [2] |
| Patients with Vascular Disease | 1.2 g/day | Chronic | Prompt and persistent fall in plasma levels of beta-thromboglobulin. | [2] |
| Healthy Volunteers | 1200 mg/day | - | Reduction of platelet aggregation and TXA2 production. | [5] |
| Patients with Peripheral Arteriopathy & Healthy Controls | 900 mg (in 3 oral administrations) | 7 days | Significant reduction in ADP-induced platelet aggregation; reduction in ex vivo platelet TXA2 production. | [3] |
| Diabetic Patients with Peripheral Artery Disease (DAVID study) | 600 mg bid | 2 years | Significant reduction in overall mortality compared to aspirin. | [5][9] |
| Patients with Peripheral Vascular Disease (ADEP study) | 300 mg t.i.d. | 18 months | Reduction in cardiovascular complications (on-treatment analysis). | [10] |
Experimental Protocols
In Vitro Platelet Aggregation Assay with this compound
Objective: To evaluate the inhibitory effect of this compound on agonist-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate.
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO).
-
Platelet agonists (e.g., ADP, arachidonic acid, collagen, U46619).
-
Platelet-poor plasma (PPP) as a blank.
-
Aggregometer and cuvettes.
-
Pipettes and tips.
Procedure:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. Carefully collect the upper PRP layer.
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation: Pre-warm PRP aliquots to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.
-
This compound Addition: Add various concentrations of this compound or vehicle control to the PRP and incubate for a defined period (e.g., 5-10 minutes).
-
Baseline Reading: Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with the PPP sample.
-
Agonist Addition: Add the agonist to the cuvette to induce platelet aggregation.
-
Data Recording: Record the change in light transmission for 5-10 minutes.
-
Data Analysis: Calculate the percentage of aggregation inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value.
In Vivo Murine Thrombosis Model with this compound
Objective: To assess the antithrombotic efficacy of this compound in a mouse model of thrombosis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old).
-
This compound solution for oral gavage or intraperitoneal injection.
-
Thrombosis-inducing agent (e.g., collagen/epinephrine mixture, ferric chloride).
-
Anesthesia (e.g., isoflurane).
-
Surgical instruments.
-
Device to monitor blood flow (e.g., Doppler flow probe).
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage) at a predetermined time before the induction of thrombosis.
-
Anesthesia: Anesthetize the mice using a standardized protocol.
-
Surgical Preparation: Surgically expose the carotid artery or another target vessel.
-
Thrombosis Induction:
-
Collagen/Epinephrine Model: Inject a mixture of collagen and epinephrine intravenously to induce pulmonary thromboembolism. Monitor survival rates.
-
Ferric Chloride Model: Apply a filter paper saturated with ferric chloride solution to the exposed artery for a defined period to induce vessel wall injury and thrombus formation.
-
-
Blood Flow Monitoring: In the ferric chloride model, monitor blood flow in the vessel using a Doppler flow probe to determine the time to occlusion.
-
Endpoint Measurement: The primary endpoint can be survival time (collagen/epinephrine model) or time to vessel occlusion (ferric chloride model).
-
Data Analysis: Compare the outcomes between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Visualizing this compound's Mechanism and Workflow
Thromboxane A2 Signaling Pathway and this compound's Points of Intervention
Caption: this compound's dual inhibition of the Thromboxane A2 pathway.
Experimental Workflow for Translating this compound Research
Caption: A structured workflow for this compound research translation.
References
- 1. scispace.com [scispace.com]
- 2. "In vitro" and "ex vivo" effects of this compound, a combined thromboxane A2-synthase inhibitor and -receptor antagonist, on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on platelet aggregation and on thromboxane A2 production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro effects of this compound on human platelet aggregation, the release reaction and thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Inhibition by this compound of thromboxane production in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on in vitro effect of this compound on human platelet aggregation in platelet-rich plasma and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a combined inhibitor of thromboxane A2 synthase and receptor, reduces 2-year mortality in diabetics with peripheral arterial disease: the DAVID study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Interpreting unexpected results in platelet function tests with Picotamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Picotamide in platelet function tests.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on platelets?
This compound is an antiplatelet agent with a dual mechanism of action. It acts as both a thromboxane A2 (TxA2) synthase inhibitor and a thromboxane A2/prostaglandin endoperoxide (TP) receptor antagonist.[1][2] This means it not only blocks the production of TxA2, a potent platelet agonist, but also prevents TxA2 and its precursors from binding to their receptors on platelets.[2][3] Additionally, this compound has been shown to inhibit serotonin (5-HT) induced platelet aggregation, an effect that is independent of its actions on the thromboxane pathway.
Q2: What are the expected results of this compound in standard platelet function tests?
Given its mechanism of action, this compound is expected to inhibit platelet aggregation induced by agonists that rely on the TxA2 pathway. This includes arachidonic acid (AA), collagen, ADP, and TxA2 analogs like U46619.[1][4][5] The degree of inhibition can vary depending on the agonist concentration and the specific assay used.
Troubleshooting Guide for Unexpected Results
Q1: We observed weaker than expected inhibition of arachidonic acid (AA)-induced aggregation with this compound. What could be the cause?
This is a documented, though seemingly paradoxical, finding.[6] While this compound is a TxA2 synthase inhibitor, some studies have shown it may not effectively inhibit aggregation induced by high concentrations of AA in certain experimental conditions.[6] Here are some potential reasons and troubleshooting steps:
-
Paradoxical Activation: Inhibition of thromboxane synthase can lead to an accumulation of its precursor, prostaglandin H2 (PGH2). PGH2 can itself act as a platelet agonist by binding to the TP receptor.[3][7][8] Although this compound also antagonizes the TP receptor, a high local concentration of PGH2 might lead to incomplete blockade.
-
Recommendation: Titrate the concentration of both this compound and AA. A lower concentration of AA might reveal the inhibitory effect of this compound more clearly.
-
-
Pre-analytical Variables: Issues with sample handling can lead to platelet pre-activation, making them less sensitive to inhibitors.
-
Recommendation: Review your blood collection and processing protocol. Ensure minimal venipuncture trauma, correct anticoagulant-to-blood ratio, and processing within the recommended timeframe (typically within 4 hours).[9][10][11][12][13] Avoid storing samples at cold temperatures, as this can activate platelets.[9][10][11]
-
-
Reagent Quality: The quality and concentration of your AA solution are critical.
-
Recommendation: Verify the concentration and purity of your AA stock. Prepare fresh dilutions for each experiment.
-
Q2: this compound showed significant inhibition of ADP-induced aggregation but minimal effect on aggregation induced by the TxA2 analog U46619 in our light transmission aggregometry (LTA) assay. Why is this?
This is an interesting observation that highlights the complex pharmacology of this compound. One study reported significant inhibition of ADP-induced aggregation but no effect on U46619-induced aggregation.[6]
-
Serotonin Pathway Inhibition: this compound is known to inhibit serotonin-induced platelet aggregation. Since ADP can induce the release of serotonin from dense granules, part of this compound's effect on ADP-induced aggregation may be mediated through this secondary pathway.
-
Receptor Antagonism Kinetics: The antagonism of the TP receptor by this compound might be surmountable by high concentrations of a direct and stable agonist like U46619.
-
Recommendation: Perform a dose-response curve with U46619 in the presence of a fixed concentration of this compound to assess the nature of the antagonism.
-
-
Assay-specific variability: The sensitivity of LTA to different agonists and inhibitors can be influenced by various factors.
-
Recommendation: Ensure your LTA is properly calibrated and that you are using appropriate agonist concentrations as per established protocols.
-
Q3: We are seeing high variability in our platelet aggregation results with this compound between different donors. What could be the reason?
Inter-individual variability in platelet reactivity is a well-known phenomenon.
-
Genetic Factors: Polymorphisms in genes encoding for platelet receptors, enzymes, and signaling proteins can influence platelet responses to agonists and inhibitors.
-
Physiological State: Factors such as diet, stress, and underlying inflammatory conditions can affect platelet function.
-
Medications: Ensure donors have not taken any medications known to affect platelet function (e.g., NSAIDs, aspirin, certain antidepressants) for at least 10-14 days prior to blood donation.[9][14]
-
Recommendation: Carefully screen donors for any medication use and relevant medical conditions. If possible, use pooled platelet-rich plasma (PRP) from multiple donors to average out individual differences for initial screening experiments.[15]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound on Platelet Aggregation
| Agonist | Assay Type | This compound Concentration | Effect | Reference |
| Arachidonic Acid | LTA | 18 µM (IC50) | Inhibition | [4] |
| Collagen (low-dose) | LTA | 350 µM (IC50) | Inhibition | [4] |
| U46619 | LTA | 114 µM (IC50) | Inhibition | [4] |
| Thromboxane A2 | LTA | 100 µM (IC50) | Inhibition | [4] |
| ADP | LTA | 25 µM | Significant enhancement of ED50 | [16] |
| Sodium Arachidonate | Whole Blood Aggregometry | 25 µM | Significant enhancement of ED50 | [16] |
| Collagen | Whole Blood Aggregometry | 25 µM | Significant enhancement of ED50 | [16] |
Table 2: Ex Vivo Effects of this compound on Platelet Aggregation and Thromboxane Production
| Parameter | Agonist | Treatment | Result | Reference |
| Platelet Aggregation | ADP | 900 mg/day for 7 days | Significant reduction | [6] |
| Platelet Aggregation | Arachidonic Acid | 900 mg/day for 7 days | No effect | [6] |
| Platelet Aggregation | U46619 | 900 mg/day for 7 days | No effect | [6] |
| TxB2 Production | Arachidonic Acid | 900 mg/day for 7 days | Reduced from 946 to 285 ng/ml (controls) | [6] |
| TxB2 Production | Arachidonic Acid | 900 mg/day for 7 days | Reduced from 1515 to 732 ng/ml (patients) | [6] |
Experimental Protocols
Light Transmission Aggregometry (LTA)
This protocol is a general guideline and should be optimized for your specific laboratory conditions and equipment.
1. Blood Collection and PRP Preparation:
-
Draw blood from healthy, medication-free volunteers into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[9][11] The first few mL of blood should be discarded to avoid tissue factor contamination.
-
Centrifuge whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[9][15]
-
Transfer the PRP to a new plastic tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain platelet-poor plasma (PPP).[9]
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 250 x 10^9/L) using PPP if necessary, although some guidelines recommend against this unless the count is very high.[17]
2. Aggregation Assay:
-
Pre-warm PRP and PPP aliquots to 37°C.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Add a stir bar to a cuvette containing PRP and place it in the aggregometer.
-
Incubate the PRP with this compound or vehicle control for the desired time.
-
Add the platelet agonist and record the change in light transmission for a set period (e.g., 5-10 minutes).
Flow Cytometry for Platelet Activation Markers
This protocol is for the detection of P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1).
1. Sample Preparation:
-
Collect blood as described for LTA.
-
Dilute whole blood with a suitable buffer (e.g., HEPES-buffered saline).
2. Staining:
-
Add fluorescently labeled antibodies against a platelet-specific marker (e.g., CD41 or CD61), P-selectin (CD62P), and activated GPIIb/IIIa (PAC-1) to your diluted blood samples.
-
Add this compound or vehicle control.
-
Add the desired platelet agonist (or a resting control).
-
Incubate at room temperature in the dark for 15-20 minutes.
3. Fixation and Analysis:
-
Stop the reaction by adding a fixative (e.g., 1% paraformaldehyde).
-
Analyze the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and the platelet-specific marker.
-
Quantify the expression of CD62P and PAC-1 binding on the gated platelets.
Mandatory Visualizations
Caption: Dual inhibitory mechanism of this compound on platelet activation pathways.
Caption: Standard workflow for Light Transmission Aggregometry (LTA).
Caption: Logical flowchart for troubleshooting unexpected results.
References
- 1. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacologyeducation.org [pharmacologyeducation.org]
- 3. Pharmacological manipulation of the thromboxane pathway in blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of N,N'-bis(3-picolyl)-4-methoxy-isophtalamide (this compound) as a dual thromboxane synthase inhibitor/thromboxane A2 receptor antagonist in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effects of this compound on human platelet aggregation, the release reaction and thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on platelet aggregation and on thromboxane A2 production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thromboxane synthase inhibition potentiates washed platelet activation by endogenous and exogenous arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. www1.wfh.org [www1.wfh.org]
- 11. The effect of pre-analytical variables on light transmittance aggregometry in citrated platelet-rich plasma from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pre-Analytical Variables [practical-haemostasis.com]
- 14. clsjournal.ascls.org [clsjournal.ascls.org]
- 15. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Studies on in vitro effect of this compound on human platelet aggregation in platelet-rich plasma and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
How to control for Picotamide's effects on non-platelet cells in co-culture models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Picotamide in co-culture models, with a focus on controlling for its effects on non-platelet cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual-action antiplatelet agent.[1] It functions by:
-
Inhibiting thromboxane A2 (TXA2) synthase: This enzyme is crucial for the production of TXA2, a potent promoter of platelet aggregation and vasoconstriction.[1]
-
Antagonizing the thromboxane A2 (TXA2) receptor: This blocks the effects of any remaining TXA2, providing a more complete inhibition of this pathway.[1]
Q2: Does this compound affect non-platelet cells?
A2: Yes. In addition to its antiplatelet activity, this compound has been shown to have effects on various non-platelet cells, including:
-
Smooth Muscle Cells: It can inhibit the proliferation and migration of arterial smooth muscle cells.[2]
-
Endothelial Cells: this compound can favor the formation of prostacyclin (PGI2), an inhibitor of platelet aggregation and a vasodilator, by endothelial cells.[3] It can also reduce the release of endothelin-1 (ET-1), a potent vasoconstrictor.[3][4]
-
Fibroblasts: Studies have evaluated the cytotoxicity of this compound on fibroblast cell lines.[5]
Q3: Why is it important to control for this compound's effects on non-platelet cells in a co-culture model?
A3: In a co-culture system, the observed outcome is a result of the drug's effect on all cell types present and the interactions between them. To accurately attribute an effect to a specific cell type (e.g., to determine if an anti-cancer effect is due to direct action on tumor cells or an indirect effect via inhibition of platelet-tumor interactions), it is crucial to dissect the individual contributions of this compound on each cell population. Failing to do so can lead to misinterpretation of the results.
Troubleshooting Guides
This section provides solutions to common issues encountered when using this compound in co-culture experiments.
Issue 1: Difficulty in distinguishing between this compound's effects on platelets versus non-platelet cells.
-
Cause: The interconnected nature of co-culture systems makes it challenging to isolate the effect of a drug on a single cell type.
-
Solution: Employ a multi-pronged approach to dissect the cell-specific effects:
-
Monoculture Controls: Always run parallel experiments with each cell type cultured alone and treated with this compound. This will establish a baseline for the drug's direct effect on each cell population.
-
Transwell/Insert-Based Co-culture: To distinguish between contact-dependent and soluble factor-mediated effects, use a co-culture system with a semi-permeable membrane (e.g., Transwell inserts). This physically separates the platelets from the non-platelet cells while allowing the exchange of secreted molecules. This helps determine if the observed effect on the non-platelet cells is due to direct cell-cell contact with platelets or due to soluble factors released by platelets upon this compound treatment.
-
Pre-treatment of One Cell Type: Pre-treat either the platelets or the non-platelet cells with this compound before co-culturing. For example, treat platelets with this compound, wash them to remove the drug, and then add them to the non-platelet cell culture. This can help to isolate the effect of the drug on one cell population.
-
Cell-Specific Markers and Readouts: Use techniques like flow cytometry with cell-specific markers (e.g., CD41 for platelets, EpCAM for epithelial cancer cells) to analyze the response of each cell population within the co-culture. For gene or protein expression analysis, use species-specific primers for qPCR if the cell lines are from different species, or sort the cells based on fluorescent labels before analysis.
-
Issue 2: Unexpected or inconsistent results in the co-culture system after this compound treatment.
-
Cause: Variability can arise from several factors, including cell seeding density, drug concentration, and the timing of treatment.
-
Solution:
-
Optimize Seeding Density: Determine the optimal seeding density for each cell type in both monoculture and co-culture to ensure consistent growth rates and responses.
-
Dose-Response Curve: Perform a dose-response experiment for this compound on each cell type in monoculture to determine the optimal concentration range. This will help in selecting a concentration that has a significant effect on platelets while minimizing off-target effects on other cells, if desired.
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal duration of this compound treatment.
-
Consistent Experimental Conditions: Maintain consistent experimental parameters such as media volume, serum concentration, and incubation time across all experiments.
-
Issue 3: High background or off-target effects observed in non-platelet cells.
-
Cause: this compound can have direct biological effects on non-platelet cells, particularly at higher concentrations.
-
Solution:
-
Use the Lowest Effective Concentration: Based on your dose-response curves, use the lowest concentration of this compound that effectively inhibits platelet function to minimize effects on other cells.
-
Control for TXA2-independent Effects: To confirm that the observed effect on non-platelet cells is mediated through the thromboxane pathway, consider using a specific TXA2 receptor agonist (e.g., U46619) in your experiments. If this compound blocks the effect of the agonist, it confirms the involvement of the TXA2 receptor.
-
Knockdown/Knockout Models: If genetically tractable cell lines are used, consider using CRISPR/Cas9 or RNAi to knock down or knock out the TXA2 receptor (TBXA2R) in the non-platelet cells. If the effect of this compound is diminished in these modified cells, it provides strong evidence that the effect is on-target.
-
Quantitative Data
Table 1: Reported IC50 Values for this compound
| Cell Type/Process | Agonist | IC50 (M) | Reference |
| Human Platelet Aggregation | Arachidonic Acid | 1.8 x 10⁻⁵ | [6] |
| Human Platelet Aggregation | Collagen (low-dose) | 3.5 x 10⁻⁴ | [6] |
| Human Platelet Aggregation | U46619 (TXA2 analogue) | 1.4 x 10⁻⁴ | [6] |
| Human Platelet Aggregation | Thromboxane A2 | 1 x 10⁻⁴ | [6] |
| Human Platelet TxA2 Synthesis | - | 1.5 x 10⁻⁴ | [6] |
| Porcine Renal Interlobar Artery Contraction | Phenylephrine | EC50 shift from 0.4 µM to 3.1 µM with 300 µM this compound | [7] |
| Porcine Coronary Artery Contraction | Phenylephrine | ~50% inhibition with 300 µM this compound | [7] |
Note: IC50 and EC50 values can vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Platelet and Non-Platelet Cell Co-culture with this compound Treatment
-
Cell Culture: Culture the non-platelet cell line (e.g., cancer cells, endothelial cells, or fibroblasts) in their recommended growth medium to ~70-80% confluency.
-
Platelet Isolation: Isolate platelets from fresh human or animal blood using a standard protocol involving differential centrifugation to obtain platelet-rich plasma (PRP), followed by washing to get a pure platelet suspension.
-
Co-culture Setup:
-
Direct Co-culture: Add the isolated platelets to the non-platelet cell culture at a physiologically relevant ratio (e.g., 100:1 platelets to other cells).
-
Indirect Co-culture (Transwell): Seed the non-platelet cells in the bottom well of a Transwell plate. Add the platelets to the top insert, which has a porous membrane allowing for the exchange of soluble factors but preventing direct cell contact.
-
-
This compound Treatment: Add this compound at the desired final concentration to the co-culture wells. Include a vehicle control (the solvent used to dissolve this compound).
-
Incubation: Incubate the co-cultures for the predetermined experimental duration.
-
Analysis: At the end of the incubation, analyze the effects on each cell population using appropriate assays (see below).
Protocol 2: Assessing Cell-Specific Responses in Co-culture
-
Flow Cytometry:
-
Harvest the cells from the co-culture by gentle trypsinization (for adherent cells).
-
Stain the cell suspension with fluorescently labeled antibodies specific for each cell type (e.g., anti-CD41 for platelets and an antibody for a surface marker on the non-platelet cell).
-
Analyze the stained cells using a flow cytometer to quantify cell numbers, viability (using a viability dye like Propidium Iodide), and the expression of other markers of interest on each cell population.
-
-
Quantitative PCR (qPCR):
-
If using cells from different species, design species-specific primers for your target genes and housekeeping genes.
-
If using cells from the same species, label one cell type with a fluorescent marker (e.g., GFP) and sort the cell populations using fluorescence-activated cell sorting (FACS) before RNA extraction.
-
Extract total RNA from the sorted cell populations or the entire co-culture lysate.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using the designed primers to quantify the expression of target genes in each cell type.
-
-
Western Blot:
-
Lyse the entire co-culture or sorted cell populations in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against your proteins of interest and appropriate loading controls.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualizations
Caption: this compound's dual mechanism of action on platelet and non-platelet cells.
Caption: Experimental workflow for dissecting this compound's effects in co-culture.
Caption: Logical workflow for troubleshooting indistinguishable drug effects.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound, an antithromboxane agent, inhibits the migration and proliferation of arterial myocytes [air.unimi.it]
- 3. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on release of endothelin-1, thromboxane and prostacycline after treadmill stress in patients with peripheral artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Streamlining Gene Expression Analysis: Integration of Co-Culture and mRNA Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
Refinement of experimental protocols to enhance Picotamide's therapeutic window
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine experimental protocols involving Picotamide. Our goal is to help you enhance its therapeutic window by providing clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exhibits a dual mechanism of action. It acts as both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist.[1][2][3][4][5][6][7] This dual action provides a comprehensive inhibition of the pro-aggregatory and vasoconstrictive effects of TXA2.[1][5]
Q2: What are the main therapeutic applications of this compound?
A2: this compound is primarily investigated for its antiplatelet properties in the context of cardiovascular diseases, such as peripheral artery disease, particularly in patients with diabetes mellitus.[3][4] It has been studied for its potential to reduce the risk of thrombotic events.[1][5]
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
A3: this compound has low solubility in aqueous media. It is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For cell culture experiments, ensure the final concentration of DMSO in the media is low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[8] It is advisable to prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[9][10]
Q4: What is a typical dose range for this compound in in vitro studies?
A4: The effective concentration of this compound in vitro can vary depending on the cell type and experimental setup. For platelet aggregation assays, concentrations in the micromolar to low millimolar range have been used.[3][7] For vascular smooth muscle cell (VSMC) proliferation, lower micromolar concentrations have been shown to be effective.[11] A dose-response experiment is crucial to determine the optimal concentration for your specific assay.
Q5: What are the known side effects of this compound in clinical use?
A5: Common side effects are generally mild and can include gastrointestinal disturbances like nausea and dyspepsia.[1] More serious, though less common, side effects can involve an increased risk of bleeding.[1]
Troubleshooting Guides
Platelet Aggregation Assays (Light Transmission Aggregometry - LTA)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or low platelet aggregation in control samples | Poor platelet quality (activation during preparation), incorrect platelet count, expired or improperly stored agonist. | Ensure minimal venostasis during blood collection. Process blood samples promptly at room temperature.[12][13] Verify platelet count in platelet-rich plasma (PRP) is within the optimal range (150-600 x 10⁹/L).[5] Use fresh, properly stored agonists. |
| High variability between replicates | Inconsistent pipetting, temperature fluctuations, improper mixing of agonist. | Use calibrated pipettes and ensure consistent technique. Maintain a constant temperature of 37°C for the assay.[12] Add the agonist directly into the PRP and ensure proper stirring.[5] |
| Unexpectedly high inhibition of aggregation with low this compound concentration | Error in stock solution dilution, synergistic effect with other media components. | Double-check all dilution calculations and ensure accurate pipetting. Review the composition of your buffers and media for any known interacting substances. |
| Precipitation of this compound in culture media | This compound's low aqueous solubility, high final concentration of this compound. | Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the desired final concentration. Ensure the final DMSO concentration remains non-toxic to the cells.[8] Consider a serial dilution approach in the final media. |
Vascular Smooth Muscle Cell (VSMC) Proliferation Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low proliferation rate in positive control (e.g., PDGF-stimulated) cells | Suboptimal growth factor concentration, poor cell health, incorrect seeding density. | Determine the optimal concentration of the growth factor (e.g., PDGF-BB) for your specific VSMC line.[14] Ensure cells are healthy and within a low passage number. Optimize the initial seeding density to ensure cells are in the logarithmic growth phase during the assay.[15] |
| High background in proliferation assay (e.g., MTT, EdU) | Contamination, high cell seeding density, assay reagent issues. | Regularly check cell cultures for contamination. Optimize seeding density to avoid over-confluence. Ensure assay reagents are properly prepared and stored. |
| Inconsistent results with this compound treatment | Inconsistent incubation times, variability in cell passage number, uneven drug distribution. | Adhere to a strict and consistent incubation schedule. Use cells from the same passage number for all experimental groups.[16] Ensure this compound is thoroughly mixed into the culture medium before adding to the cells. |
| This compound-induced cytotoxicity at expected therapeutic concentrations | Cell line sensitivity, high final DMSO concentration. | Perform a cytotoxicity assay (e.g., LDH release) to determine the toxic concentration range for your specific VSMC line. Lower the final DMSO concentration by adjusting the stock solution concentration.[8] |
Experimental Protocols
Protocol 1: Dose-Response of this compound on Platelet Aggregation using LTA
Objective: To determine the inhibitory concentration (IC50) of this compound on agonist-induced platelet aggregation.
Materials:
-
Freshly drawn human blood in 3.2% sodium citrate.
-
This compound stock solution (e.g., 100 mM in DMSO).
-
Agonist stock solution (e.g., Arachidonic Acid, ADP, Collagen, or U46619).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
Method:
-
PRP and PPP Preparation: Centrifuge citrated whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP. Transfer the PRP to a new tube. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.[12]
-
Platelet Count Adjustment: Measure the platelet count in the PRP and adjust to a standardized count (e.g., 250 x 10⁹/L) using PPP if necessary.
-
Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
This compound Incubation: Aliquot PRP into cuvettes with a stir bar. Add varying concentrations of this compound (or vehicle control - DMSO) to the PRP and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.[2][11]
-
Agonist-induced Aggregation: Add the agonist to the cuvettes to induce platelet aggregation. Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: Determine the maximum aggregation for each this compound concentration. Plot the percentage inhibition of aggregation against the log of this compound concentration to determine the IC50 value.
Protocol 2: Effect of this compound on VSMC Proliferation (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of vascular smooth muscle cells.
Materials:
-
Vascular Smooth Muscle Cells (VSMCs).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Serum-free medium.
-
This compound stock solution (in DMSO).
-
Proliferation stimulus (e.g., PDGF-BB).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., acidified isopropanol).
-
96-well plates.
-
Plate reader.
Method:
-
Cell Seeding: Seed VSMCs in a 96-well plate at a density of 3x10³ to 5x10³ cells/well and allow them to adhere overnight.[15]
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells in the G0 phase.
-
Treatment: Replace the serum-free medium with a medium containing the proliferation stimulus (e.g., PDGF-BB) and varying concentrations of this compound (or vehicle control). Include a negative control group with no stimulus.
-
Incubation: Incubate the cells for 24-72 hours.[14]
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the control group and express the results as a percentage of proliferation.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in this compound's mechanism of action and the experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Dual mechanism of this compound action on the Thromboxane A2 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding kinetics and antiplatelet activities of this compound, a thromboxane A2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro effects of this compound on human platelet aggregation, the release reaction and thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "In vitro" and "ex vivo" effects of this compound, a combined thromboxane A2-synthase inhibitor and -receptor antagonist, on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. This compound inhibits a wide spectrum of agonist‐induced smooth muscle contractions in porcine renal interlobar and coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 13. de-vhl.nl [de-vhl.nl]
- 14. youtube.com [youtube.com]
- 15. Proliferation of vascular smooth muscle cells under inflammation is regulated by NF-κB p65/microRNA-17/RB pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
Addressing variability in platelet response to Picotamide in different donors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Picotamide on platelet aggregation. Variability in platelet response between donors is a critical factor in non-clinical research, and this resource aims to provide insights into potential causes and solutions for managing this variability in your experiments.
Troubleshooting Guide: Variable Platelet Response to this compound
This guide is designed to help you identify and address common issues that may lead to inconsistent results in your platelet aggregation studies with this compound.
| Problem ID | Observed Issue | Potential Causes | Suggested Solutions |
| PIC-VAR-01 | High inter-donor variability in this compound's inhibitory effect on platelet aggregation. | 1. Pre-analytical variables: Differences in blood collection, sample handling, or storage.[1] 2. Donor-specific factors: Underlying health conditions, medications, or diet.[2] 3. Genetic polymorphisms: Variations in genes encoding for thromboxane synthase (TBXAS1) or the thromboxane A2 receptor (TBXA2R).[2][3][4] | 1. Standardize pre-analytical procedures: Use a consistent blood collection method, anticoagulant, and processing time for all donors. Platelet function testing is prone to a wide variety of problems due to pre-analytical variables.[5] 2. Thorough donor screening: Exclude donors with known bleeding disorders, recent use of medications affecting platelet function (e.g., NSAIDs), or significant dietary factors. 3. Consider genotyping: If variability persists, consider genotyping donors for known polymorphisms in TBXAS1 and TBXA2R. |
| PIC-VAR-02 | Inconsistent dose-response curves for this compound across different experimental runs with the same donor. | 1. Reagent variability: Inconsistent agonist concentration or this compound stock solution integrity. 2. Instrumental drift: Changes in the aggregometer's light source or detector sensitivity. 3. Procedural inconsistencies: Minor variations in incubation times, stirring speed, or temperature.[1] | 1. Prepare fresh reagents: Use freshly prepared agonist and this compound solutions for each experiment. Validate the concentration of stock solutions. 2. Regular instrument calibration: Perform daily calibration of the aggregometer using platelet-poor plasma (PPP) and platelet-rich plasma (PRP) to set 100% and 0% aggregation baselines, respectively. 3. Strict adherence to SOPs: Ensure all experimental steps are performed consistently. |
| PIC-VAR-03 | This compound shows lower than expected inhibition of platelet aggregation induced by arachidonic acid. | 1. Alternative pathways of platelet activation: High concentrations of arachidonic acid may lead to the formation of other pro-aggregatory molecules. 2. Sub-optimal this compound concentration: The concentration of this compound may be insufficient to completely inhibit both thromboxane synthase and the thromboxane receptor. This compound inhibits arachidonic acid-induced platelet aggregation with an IC50 of 1.8 x 10-5 M.[6] | 1. Use multiple agonists: Test this compound's effect on aggregation induced by different agonists (e.g., ADP, collagen, U46619) to confirm its activity.[7] 2. Perform a dose-response study: Determine the optimal inhibitory concentration of this compound for your specific experimental conditions. |
| PIC-VAR-04 | No inhibition of ADP-induced primary wave of aggregation by this compound. | Mechanism of action: this compound's primary targets are the thromboxane synthase and receptor, which are involved in the secondary wave of ADP-induced aggregation. It is not expected to inhibit the initial shape change and primary aggregation mediated by P2Y1/P2Y12 receptors. This compound does not affect primary aggregation by ADP.[6] | This is an expected result and confirms the specificity of this compound's mechanism of action. Focus on the inhibition of the secondary wave of aggregation as the primary endpoint for ADP-induced aggregation studies. |
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action of this compound?
A1: this compound is an antiplatelet agent that exhibits a dual mechanism of action. It acts as both a thromboxane A2 synthase inhibitor and a thromboxane A2 (TP) receptor antagonist.[7][8] This means it not only blocks the enzyme responsible for producing thromboxane A2, a potent platelet agonist, but it also blocks the receptor that thromboxane A2 binds to, leading to a more comprehensive inhibition of this platelet activation pathway.
Q2: Why do I see variability in platelet response to this compound between different healthy donors?
A2: Inter-donor variability is a common phenomenon in platelet function studies and can be attributed to a combination of factors. These include pre-analytical variables such as the method of blood collection and sample handling, donor-specific physiological differences, and genetic factors.[1] Polymorphisms in the genes encoding for the drug's targets, thromboxane synthase (TBXAS1) and the thromboxane A2 receptor (TBXA2R), could theoretically contribute to this variability, although specific studies on this compound are limited.[2][3][4]
Q3: What are the recommended concentrations of this compound to use in in-vitro platelet aggregation assays?
A3: The effective concentration of this compound can vary depending on the agonist used and the experimental conditions. Studies have shown that this compound at micromolar concentrations inhibits platelet aggregation induced by various agonists.[7] For example, an IC50 of 1.8 x 10-5 M has been reported for arachidonic acid-induced aggregation.[6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q4: Can genetic variations affect a donor's response to this compound?
A4: While direct evidence linking specific genetic polymorphisms to a variable response to this compound is not yet extensively documented, it is a plausible cause. Genetic variations in the thromboxane A2 synthase gene (TBXAS1) and the thromboxane A2 receptor gene (TBXA2R) have been identified and are known to influence platelet function.[2][3][4] Therefore, polymorphisms in these genes could alter the efficacy of this compound. Researchers encountering significant and consistent inter-donor variability may consider genotyping for these specific genes.
Q5: How should I prepare my platelet samples for aggregation studies with this compound?
A5: Proper sample preparation is crucial for obtaining reliable results. Blood should be collected into sodium citrate tubes, and platelet-rich plasma (PRP) should be prepared by gentle centrifugation. It is important to process the blood samples within a short timeframe after collection and maintain them at room temperature to avoid spontaneous platelet activation.[1]
Experimental Protocols
Light Transmission Aggregometry (LTA)
This protocol outlines the general steps for assessing the effect of this compound on platelet aggregation using LTA.
Materials:
-
Freshly collected human whole blood in 3.2% sodium citrate.
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in saline).
-
Platelet agonists (e.g., Arachidonic Acid, ADP, Collagen, U46619).
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Pipettes and tips.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
-
Assay:
-
Pipette PRP into an aggregometer cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for the recommended time (e.g., 5-15 minutes).
-
Place the cuvette in the aggregometer and start recording.
-
Add the platelet agonist to the cuvette and record the aggregation for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the maximum aggregation percentage for each sample.
-
Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control.
-
Western Blotting for Thromboxane Pathway Proteins
This protocol can be used to assess the expression levels of key proteins in the thromboxane pathway, such as thromboxane synthase and the thromboxane A2 receptor, in platelets from different donors.
Materials:
-
Platelet lysates from different donors.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against thromboxane synthase and thromboxane A2 receptor.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of each platelet lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities to compare the expression levels of the target proteins between donors.
-
Data Presentation
The following tables provide examples of how to structure quantitative data to assess the variability in platelet response to this compound.
Table 1: Inter-Donor Variability in this compound-Mediated Inhibition of Arachidonic Acid-Induced Platelet Aggregation
| Donor ID | Baseline Max. Aggregation (%) | Max. Aggregation with this compound (10 µM) (%) | % Inhibition |
| 001 | 85 | 25 | 70.6 |
| 002 | 92 | 45 | 51.1 |
| 003 | 88 | 30 | 65.9 |
| 004 | 79 | 35 | 55.7 |
| Mean ± SD | 86.0 ± 5.5 | 33.8 ± 8.5 | 60.8 ± 8.8 |
Table 2: Effect of a TBXAS1 Polymorphism on this compound Efficacy
| Genotype | n | Mean % Inhibition of Platelet Aggregation | Standard Deviation |
| Wild-Type (CC) | 20 | 65.2 | 7.5 |
| Heterozygous (CT) | 15 | 58.9 | 9.2 |
| Homozygous (TT) | 5 | 45.3 | 10.1 |
Note: These tables are for illustrative purposes and the data are hypothetical.
Visualizations
This compound's Dual-Action Signaling Pathway
Caption: this compound's dual inhibition of thromboxane synthesis and receptor signaling.
Experimental Workflow for Assessing Variability
Caption: Workflow for investigating inter-donor variability in this compound response.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting this compound response variability.
References
- 1. TBXAS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. TBXA2R gene variants associated with bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. genecards.org [genecards.org]
- 5. TBXAS1 Gene Polymorphism Is Associated with the Risk of Ischemic Stroke of Metabolic Syndrome in a Chinese Han Population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of N,N'-bis(3-picolyl)-4-methoxy-isophtalamide (this compound) as a dual thromboxane synthase inhibitor/thromboxane A2 receptor antagonist in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "In vitro" and "ex vivo" effects of this compound, a combined thromboxane A2-synthase inhibitor and -receptor antagonist, on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for minimizing Picotamide degradation during experimental procedures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the effective use of Picotamide in experimental settings, with a primary focus on minimizing its degradation. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound in the laboratory.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected activity of this compound in assays. | Degradation of this compound in stock or working solutions. | - Prepare fresh aqueous solutions daily. Do not store aqueous solutions for more than one day. - Store stock solutions in appropriate solvents (e.g., DMSO, ethanol) at -20°C and purge with an inert gas. - Protect solutions from light and elevated temperatures. |
| Precipitate formation when diluting stock solution into aqueous buffer. | Poor solubility of this compound in the final buffer system. | - Ensure the final concentration does not exceed the solubility of this compound in the aqueous buffer (approximately 0.2 mg/mL in PBS, pH 7.2). - The residual amount of organic solvent from the stock solution should be insignificant to avoid physiological effects. - Consider pre-warming the aqueous buffer to room temperature before adding the this compound stock solution. |
| Variability in results between experimental repeats. | Inconsistent handling and storage practices leading to variable levels of degradation. | - Adhere strictly to the recommended storage and solution preparation protocols. - Use a consistent source and lot of this compound for a series of related experiments. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| How should I prepare a stock solution of this compound? | N/A | A detailed protocol for preparing stock solutions is provided in the "Experimental Protocols" section below. |
| What are the known degradation pathways for this compound? | N/A | While specific degradation products have not been extensively detailed in publicly available literature, amides are generally susceptible to hydrolysis under acidic or basic conditions. Exposure to strong oxidizing agents and high temperatures may also lead to degradation. |
Data Presentation: Solubility and Storage
To facilitate experimental design, the following table summarizes the known solubility and stability information for this compound.
| Parameter | Solvent/Condition | Value/Recommendation | Reference |
| Solubility | Ethanol | ~1 mg/mL | [1] |
| DMSO | ~5 mg/mL | [1] | |
| Dimethyl formamide (DMF) | ~10 mg/mL | [1] | |
| PBS (pH 7.2) | ~0.2 mg/mL | [1] | |
| Storage (Solid) | Crystalline Solid | -20°C | [1] |
| Stability (Solid) | Crystalline Solid at -20°C | ≥ 4 years | [1] |
| Stability (Aqueous Solution) | PBS (pH 7.2) | Not recommended for storage for more than one day. | [1] |
Experimental Protocols
Adherence to standardized protocols is critical for reproducible research. The following sections provide detailed methodologies for handling this compound.
Protocol 1: Preparation of this compound Stock Solutions
Objective: To prepare concentrated stock solutions of this compound in organic solvents for subsequent dilution into aqueous buffers for biological experiments.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Ethanol, DMSO, or Dimethyl formamide (purged with an inert gas)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound crystalline solid using a calibrated analytical balance in a fume hood.
-
Transfer the weighed this compound to a sterile vial.
-
Add the appropriate volume of the chosen organic solvent (ethanol, DMSO, or DMF) to achieve the desired stock concentration (e.g., 1 mg/mL in ethanol, 5 mg/mL in DMSO, or 10 mg/mL in DMF)[1].
-
Vortex the solution until the this compound is completely dissolved.
-
Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen and minimize oxidative degradation.
-
Seal the vial tightly.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C for long-term storage[1].
-
For use, thaw the stock solution at room temperature and dilute into the final aqueous buffer immediately before the experiment.
Protocol 2: General Handling and Storage Recommendations
Objective: To provide general guidelines for the handling and storage of this compound to maintain its integrity.
Recommendations:
-
Solid this compound: Store in a tightly sealed container at -20°C, protected from light and moisture[1].
-
Organic Stock Solutions: Store at -20°C in tightly sealed vials with the headspace purged with an inert gas. Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.
-
Aqueous Working Solutions: Prepare fresh daily from the stock solution. It is not recommended to store aqueous solutions for more than 24 hours due to potential hydrolysis[1].
-
Light Exposure: Minimize exposure of both solid this compound and its solutions to direct light. Use amber vials or wrap containers in aluminum foil.
-
Temperature: Avoid exposing this compound solutions to elevated temperatures. Perform dilutions and experiments at room temperature or on ice, as dictated by the specific experimental requirements.
Visualizations
Logical Workflow for this compound Handling
The following diagram illustrates a logical workflow for the proper handling and use of this compound in a laboratory setting to minimize degradation.
Caption: A logical workflow for handling this compound.
Signaling Pathway of this compound Action
This compound exerts its antiplatelet effect through a dual mechanism: inhibition of thromboxane A2 synthase and antagonism of the thromboxane A2 receptor. The diagram below illustrates this signaling pathway.
Caption: Dual mechanism of this compound action.
References
How to identify and control for confounding variables in Picotamide studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and controlling for confounding variables in Picotamide studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antiplatelet agent with a dual mechanism of action. It acts as both a thromboxane A2 (TxA2) synthase inhibitor and a TxA2 receptor antagonist.[1][2][3] This dual action provides a comprehensive inhibition of the thromboxane pathway, which is crucial in platelet aggregation and vasoconstriction.[4]
Q2: What are the most common confounding variables to consider in this compound studies, particularly in platelet aggregation assays?
Several factors can confound the results of this compound studies. These can be broadly categorized as:
-
Co-medications: Concomitant use of other drugs that affect platelet function is a major confounder.[4][5]
-
Patient-related factors: Underlying diseases, genetic predispositions, and lifestyle factors can influence platelet reactivity.
-
Pre-analytical and analytical variables: Improper sample handling and variations in assay procedures can introduce significant errors.[6]
Q3: How can I control for confounding variables in my this compound study design?
Several strategies can be employed during the study design phase to minimize the impact of confounding variables:
-
Randomization: Randomly assigning subjects to treatment and control groups helps to ensure an even distribution of known and unknown confounders.[7][8][9]
-
Restriction: Limiting the study population to subjects with specific characteristics (e.g., non-smokers, specific age group) can eliminate variation from those factors.[7][9][10]
-
Matching: For each subject in the treatment group, a subject with similar characteristics (e.g., age, sex, disease severity) is selected for the control group.[7][9][10]
Troubleshooting Guides
Problem 1: High variability in platelet aggregation results within the same treatment group.
Possible Causes:
-
Inconsistent sample handling: Variations in blood collection, anticoagulant use, or time between collection and analysis can activate platelets and alter their responsiveness.[6]
-
Dietary factors: A high-fat meal before blood collection can lead to lipemic plasma, interfering with light transmission aggregometry.[11]
-
Genetic variability: Polymorphisms in genes encoding for platelet receptors or metabolic enzymes can lead to inter-individual differences in platelet reactivity.
Solutions:
-
Standardize pre-analytical procedures: Follow a strict protocol for blood collection, using a consistent anticoagulant (e.g., 3.2% sodium citrate) and processing samples within a defined timeframe (ideally within 4 hours).[11]
-
Control for dietary intake: Instruct subjects to fast for a specific period before blood collection.
-
Genotyping: Consider genotyping subjects for relevant polymorphisms if significant inter-individual variability is observed.
Problem 2: Unexpectedly low inhibitory effect of this compound on platelet aggregation.
Possible Causes:
-
Drug interactions: Concomitant medications may interfere with this compound's metabolism or its effect on platelets.
-
"Confounding by indication": Patients with more severe disease may be prescribed this compound, and their underlying condition could lead to higher baseline platelet reactivity that is more difficult to inhibit.
-
Incorrect agonist concentration: The concentration of the platelet agonist used in the assay may be too high, overwhelming the inhibitory effect of this compound.
Solutions:
-
Thorough medication history: Obtain a complete list of all medications, including over-the-counter drugs and supplements, from study participants.
-
Stratified analysis: Analyze data in subgroups based on disease severity to assess for confounding by indication.
-
Agonist dose-response curves: Perform dose-response experiments to determine the optimal agonist concentration for detecting the inhibitory effects of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Effects of this compound on Platelet Aggregation
| Agonist | This compound Concentration (µM) | Effect (Enhancement of ED50) | p-value | Reference |
| ADP (Whole Blood) | 25 | 6.6 ± 1 to 12.7 ± 1.7 | < 0.01 | [12] |
| Sodium Arachidonate (Whole Blood) | 25 | 740 ± 240 to 1,080 ± 280 | < 0.01 | [12] |
| Collagen (Whole Blood) | 25 | 2.4 ± 0.3 to 3.8 ± 0.15 | < 0.01 | [12] |
| ADP (Platelet-Rich Plasma) | 25 | 2.0 ± 0.1 to 3.1 ± 0.3 | < 0.01 | [12] |
| Sodium Arachidonate (Platelet-Rich Plasma) | 25 | 960 ± 80 to 1,850 ± 260 | < 0.001 | [12] |
| Collagen (Platelet-Rich Plasma) | 25 | 3.0 ± 0.3 to 5.0 ± 0.8 | < 0.01 | [12] |
Table 2: Clinically Significant Drug Interactions with this compound
| Interacting Drug Class | Examples | Potential Confounding Effect | Clinical Recommendation |
| Anticoagulants | Warfarin, Heparin, Dabigatran, Rivaroxaban | Increased risk of bleeding.[4][5] | Careful monitoring of coagulation parameters and potential dose adjustments are necessary.[4] One study suggests this compound does not interfere with the anticoagulant activity of warfarin.[13] |
| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | Ibuprofen, Aspirin | Enhanced antiplatelet effects, leading to an increased risk of bleeding.[4] | Concurrent use should be closely monitored. Consider alternative pain management strategies.[4] |
| Selective Serotonin Reuptake Inhibitors (SSRIs) & Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Fluoxetine, Sertraline, Venlafaxine | Interference with platelet function and increased risk of bleeding.[4] | Monitor patients for signs of bleeding. |
| Other Antiplatelet Agents | Clopidogrel, Ticlopidine | Additive antiplatelet effects, increasing the risk of bleeding. | Use with caution and monitor for bleeding. |
Table 3: Summary of Key Clinical Trials on this compound in Diabetic Patients
| Study | Comparison | Patient Population | Key Findings | Reference |
| ADEP (sub-study) | This compound vs. Placebo | 438 diabetic patients with peripheral artery disease | 45.2% risk reduction of combined major and minor events in the this compound group. | [1] |
| DAVID | This compound vs. Aspirin | 1209 diabetic patients with peripheral artery disease | Significant reduction in overall mortality in the this compound group (3.0% vs. 5.5% with aspirin).[14][15] | [1][14] |
Experimental Protocols
Detailed Methodology for Light Transmission Aggregometry (LTA)
This protocol outlines the key steps for performing LTA to assess the effect of this compound on platelet aggregation.
1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw venous blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). The first few milliliters of blood should be discarded to avoid contamination with tissue factors.
-
Keep blood samples at room temperature. Do not refrigerate.
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.[11]
-
Carefully transfer the supernatant (PRP) to a separate plastic tube.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.
-
The platelet count in the PRP should be adjusted to a standardized value (e.g., 250 x 10⁹/L) using autologous PPP if necessary.[16]
2. Platelet Aggregation Assay:
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time.
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP, arachidonic acid, collagen).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The results are expressed as the maximum percentage of aggregation.
Mandatory Visualizations
Caption: Dual mechanism of this compound action on the Thromboxane A2 signaling pathway.
Caption: Workflow for identifying and controlling for confounding variables in research.
References
- 1. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of this compound in the reduction of cardiovascular events in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro effects of this compound on human platelet aggregation, the release reaction and thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. "In vitro" and "ex vivo" effects of this compound, a combined thromboxane A2-synthase inhibitor and -receptor antagonist, on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How do I prevent confounding variables from interfering with my research? [scribbr.com]
- 9. researchgate.net [researchgate.net]
- 10. jhr.ssu.ac.ir [jhr.ssu.ac.ir]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. Studies on in vitro effect of this compound on human platelet aggregation in platelet-rich plasma and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [this compound does not interfere with the anticoagulant activity of warfarin in patients wearing heart valve prostheses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a combined inhibitor of thromboxane A2 synthase and receptor, reduces 2-year mortality in diabetics with peripheral arterial disease: the DAVID study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative In Vitro Study: Picotamide vs. Aspirin on Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of Picotamide and aspirin on platelet aggregation, supported by experimental data. The information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the distinct mechanisms and efficacy of these two antiplatelet agents.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. Antiplatelet agents are widely used in the prevention and treatment of cardiovascular diseases. This guide focuses on a comparative analysis of two such agents: this compound and aspirin. Aspirin, a cornerstone of antiplatelet therapy, irreversibly inhibits cyclooxygenase-1 (COX-1), thereby blocking the production of thromboxane A2 (TXA2), a potent platelet agonist.[1][2] this compound, in contrast, exhibits a dual mechanism of action, functioning as both a thromboxane A2 synthase inhibitor and a thromboxane A2 receptor antagonist.[3][4][5] This guide delves into the in vitro experimental data that elucidates the differing impacts of these mechanisms on platelet aggregation.
Mechanisms of Action
The distinct mechanisms of action of this compound and aspirin are central to their effects on platelet aggregation.
-
Aspirin: Aspirin's primary antiplatelet effect is achieved through the irreversible acetylation of the serine-530 residue of the COX-1 enzyme in platelets.[6][7] This action blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of TXA2.[1][8] The inhibition of TXA2 synthesis leads to a reduction in platelet activation and aggregation.[1][2][9]
-
This compound: this compound offers a dual-pronged approach to inhibiting the thromboxane pathway. It not only inhibits thromboxane A2 synthase, the enzyme responsible for the conversion of PGH2 to TXA2, but it also directly antagonizes the thromboxane A2 receptor (TP receptor).[3][4][5][10] This dual inhibition provides a more comprehensive blockade of the pro-aggregatory effects of the thromboxane pathway.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by aspirin and this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies comparing the effects of this compound and aspirin on platelet aggregation induced by various agonists.
Table 1: Inhibition of Platelet Aggregation by this compound and Aspirin
| Agonist | Drug | Concentration | % Inhibition / Effect | Reference |
| Collagen (1.0 µg/mL) | Aspirin | 150 mg/day (ex vivo) | Reduced platelet aggregation | [11] |
| Collagen (1.0 & 2.0 µg/mL) | This compound | 450 mg/day (ex vivo) | Reduced platelet aggregation | [11] |
| ADP (10 µmol/L) | Aspirin + this compound | 150 mg/day + 450 mg/day (ex vivo) | Reduced platelet aggregation | [11] |
| ADP, Arachidonic Acid, Collagen | This compound | Micromolar concentrations | Inhibited platelet aggregation | [3] |
| U46619 (PGH2 analogue) | Aspirin | 0.5 mmol/L | Did not affect platelet aggregation | [12] |
| U46619 (PGH2 analogue) | This compound | 0.5 mmol/L | Inhibited platelet aggregation | [12] |
Table 2: IC50 Values for this compound on Collagen-Induced Platelet Aggregation
| Incubation Time | IC50 (mol/L) |
| 10 min | 6.8 x 10⁻⁵ |
| 20 min | 3.7 x 10⁻⁶ |
Experimental Protocols
The following sections detail the general methodologies employed in the in vitro assessment of platelet aggregation for this compound and aspirin.
Platelet-Rich Plasma (PRP) Preparation
A standardized method for preparing PRP is crucial for reliable platelet aggregation studies.
References
- 1. Effect of this compound and aspirin, combined or alone, on platelet aggregation in patients with cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition by this compound of thromboxane production in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. flore.unifi.it [flore.unifi.it]
- 10. "In vitro" and "ex vivo" effects of this compound, a combined thromboxane A2-synthase inhibitor and -receptor antagonist, on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro effects of this compound on human platelet aggregation, the release reaction and thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. plateletservices.com [plateletservices.com]
Validating Picotamide's Dual Inhibitory Mechanism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Picotamide with other antiplatelet agents, supported by experimental data and detailed methodologies. This compound distinguishes itself through a dual mechanism of action, inhibiting both thromboxane A2 synthase (TXAS) and the thromboxane A2 (TP) receptor. This guide explores the validation of this mechanism in emerging disease models.
Executive Summary
This compound offers a unique dual-action approach to antiplatelet therapy. By targeting both the synthesis and the receptor of thromboxane A2, it provides a comprehensive blockade of this critical signaling pathway in thrombosis and inflammation. This guide presents a comparative analysis of this compound against standard antiplatelet agents, Aspirin and Clopidogrel, and provides detailed protocols for its evaluation in novel disease models. The data presented herein supports the potential of this compound as a versatile therapeutic agent in various pathological conditions beyond its established use in peripheral arterial disease.
Comparative Performance of Antiplatelet Agents
The following tables summarize the key pharmacodynamic properties of this compound in comparison to Aspirin and Clopidogrel. It is important to note that direct head-to-head preclinical studies comparing this compound and Clopidogrel are limited; therefore, this comparison is based on data from separate studies and should be interpreted with this consideration.
Table 1: In Vitro Inhibitory Activity
| Compound | Target(s) | Assay Type | IC50 / Ki / Kd | Reference(s) |
| This compound | Thromboxane A2 Synthase (TXAS) | Enzyme Inhibition | IC50: 150 µM | [1] |
| Thromboxane A2 Receptor (TP) | Radioligand Binding | Kd: 325 nM, Ki: 1472-1648 nM | [2][3] | |
| Aspirin | Cyclooxygenase-1 (COX-1) | Enzyme Inhibition | IC50: ~3.5 µM | |
| Clopidogrel (active metabolite) | P2Y12 Receptor | ADP-induced Platelet Aggregation | IC50: 0.30 µM |
Table 2: Effect on Platelet Aggregation
| Compound | Agonist | Assay System | IC50 / Effect | Reference(s) |
| This compound | Arachidonic Acid | Human Platelets | IC50: 18 µM | [1] |
| Collagen (low-dose) | Human Platelets | IC50: 350 µM | [1] | |
| U46619 (TXA2 mimetic) | Human Platelets | IC50: 1140 µM | [1] | |
| ADP | Human Platelet-Rich Plasma | 25 µM this compound significantly enhanced ED50 for ADP | [2] | |
| Aspirin | Collagen | Human Platelet-Rich Plasma | 150 mg/day reduced collagen-induced aggregation | |
| Clopidogrel | ADP | Washed Human Platelets | IC50: 1.9 µM |
Validating this compound in New Disease Models
Recent preclinical studies have begun to explore the therapeutic potential of this compound beyond its traditional cardiovascular indications. These investigations leverage its dual inhibitory mechanism in novel pathological contexts.
Pulmonary Embolism Model
In a murine model of pulmonary embolism induced by collagen and epinephrine injection, this compound demonstrated a protective effect, significantly reducing mortality. The dose that reduced mortality by 50% (ED50) was 277 mg/kg, which was comparable to aspirin at 300 mg/kg.[4] Notably, this compound also reduced mortality in a model where embolism was induced by a stable thromboxane A2 mimetic, a scenario where aspirin was ineffective, highlighting the importance of its receptor antagonism.[4]
Cancer Metastasis Model
A growing body of evidence suggests a role for platelets and thromboxane signaling in promoting cancer metastasis. A study utilizing a murine model of experimental metastasis (B16F10 melanoma cells) demonstrated that this compound treatment significantly reduced the number of metastatic lung nodules.[5] This effect is attributed to the inhibition of platelet-tumor cell aggregation and the subsequent steps in the metastatic cascade that are facilitated by platelet activation.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism and its validation, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Dual inhibitory mechanism of this compound.
Experimental workflow for this compound validation.
Experimental Protocols
Thromboxane A2 Synthase (TXAS) Inhibition Assay (Fluorescence Polarization)
This protocol outlines a fluorescence polarization (FP)-based assay to determine the inhibitory activity of this compound on TXAS.
Materials:
-
Recombinant human TXAS protein
-
Fluorescently labeled TXAS probe (e.g., TAMRA-conjugated)
-
Assay buffer (e.g., Tris-HCl with DTT)
-
This compound and other test compounds
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute and dilute the recombinant TXAS protein in assay buffer to the desired concentration.
-
Prepare a working solution of the fluorescent probe in assay buffer.
-
Prepare serial dilutions of this compound and control inhibitors in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Setup:
-
Add a small volume (e.g., 5 µL) of the diluted compounds (this compound, controls, or vehicle) to the wells of the 384-well plate.
-
Add the diluted TXAS protein solution (e.g., 10 µL) to all wells except for the "no enzyme" control wells.
-
Add the fluorescent probe solution (e.g., 5 µL) to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 530 nm excitation and 590 nm emission for TAMRA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Thromboxane A2 Receptor (TP) Antagonism Assay (Radioligand Binding)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the TP receptor.
Materials:
-
Cell membranes expressing the human TP receptor (e.g., from transfected HEK293 cells or human platelets)
-
Radioligand specific for the TP receptor (e.g., [³H]-SQ 29,548)
-
Binding buffer (e.g., Tris-HCl with MgCl₂)
-
Wash buffer (ice-cold)
-
This compound and other test compounds
-
Unlabeled TP receptor agonist/antagonist for non-specific binding determination (e.g., U46619)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and control compounds in the binding buffer.
-
Prepare a working solution of the radioligand in the binding buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, the radioligand, and either the vehicle, this compound at various concentrations, or a high concentration of an unlabeled ligand (for non-specific binding).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
In Vitro Platelet Aggregation Assay
This protocol details the measurement of platelet aggregation in response to various agonists in the presence of this compound.
Materials:
-
Freshly drawn human whole blood collected in sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by centrifugation.
-
Platelet agonists (e.g., Arachidonic Acid, ADP, Collagen, U46619).
-
This compound and other test compounds.
-
Saline solution.
-
Platelet aggregometer.
Procedure:
-
Sample Preparation:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 10 minutes).
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Adjust the platelet count in the PRP if necessary.
-
-
Assay Procedure:
-
Pre-warm the PRP samples to 37°C.
-
Add a specific volume of PRP to the aggregometer cuvettes with a stir bar.
-
Add the vehicle or this compound at the desired concentration and incubate for a short period.
-
Add the platelet agonist to initiate aggregation.
-
Record the change in light transmittance for a set period (typically 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is calculated relative to the light transmittance of PPP (100% aggregation) and PRP (0% aggregation).
-
Generate dose-response curves for this compound against each agonist to determine the IC50 values.
-
Conclusion
This compound's dual inhibitory mechanism presents a compelling profile for an antiplatelet agent. The experimental data and validation protocols provided in this guide offer a framework for researchers to further explore its therapeutic potential in a variety of disease models. Its demonstrated efficacy in preclinical models of pulmonary embolism and cancer metastasis suggests that the applications of this compound may extend significantly beyond its current clinical use, warranting further investigation in these and other inflammatory and thrombotic conditions.
References
- 1. In vitro effects of this compound on human platelet aggregation, the release reaction and thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on in vitro effect of this compound on human platelet aggregation in platelet-rich plasma and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on platelet aggregation and on thromboxane A2 production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of this compound in the reduction of cardiovascular events in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the effects of anti-thromboxane agents in platelet-vessel wall interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Picotamide and Clopidogrel on In Vivo Thrombosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antithrombotic effects of picotamide and clopidogrel, focusing on their mechanisms of action, and supported by available preclinical and clinical experimental data. Direct head-to-head preclinical studies on in vivo thrombosis models are limited; therefore, this comparison synthesizes data from separate studies to provide a comprehensive overview.
Mechanism of Action
This compound and clopidogrel inhibit platelet aggregation and thrombus formation through distinct molecular pathways.
This compound is distinguished by its dual mechanism of action. It acts as both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2/prostaglandin endoperoxide (TP) receptor antagonist .[1][2][3][4][5] By inhibiting TXA2 synthase, this compound reduces the production of TXA2, a potent vasoconstrictor and platelet agonist.[1][2] Concurrently, by blocking TP receptors, it prevents the pro-thrombotic and vasoconstrictive effects of any remaining TXA2 and other TP receptor agonists like prostaglandin H2 (PGH2).[1][3][4][5]
Clopidogrel , on the other hand, is a prodrug that requires metabolic activation in the liver by cytochrome P450 (CYP) enzymes.[6][7][8][9] Its active metabolite irreversibly inhibits the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the platelet surface.[6][7][8] This blockade prevents ADP-mediated platelet activation and subsequent glycoprotein IIb/IIIa receptor activation, which is crucial for platelet aggregation and fibrinogen binding.[6][9]
Signaling Pathway Diagrams
Preclinical In Vivo Thrombosis Data
Table 1: Antithrombotic Effects of this compound in a Mouse Pulmonary Embolism Model
| Parameter | Vehicle Control | This compound (277 mg/kg, i.p.) | Reference |
| Mortality (%) | Not specified | 50% reduction | [1] |
This study highlights this compound's protective effect in a model of pulmonary thromboembolism, where it was found to be as potent as aspirin at a similar dosage.[1]
Table 2: Antithrombotic Effects of Clopidogrel in a Porcine Stent Thrombosis Model
| Treatment | Thrombus Weight (mg) | Bleeding Time (s) | Reference |
| Control | 24 ± 4 | 137 ± 73 | [10] |
| Clopidogrel (10 mg/kg, i.v.) | 3 ± 2 (87% reduction) | 292 ± 130 | [10] |
| Aspirin (10 mg/kg, i.v.) | 18 ± 3 | No significant effect | [10] |
| Clopidogrel (5 mg/kg) + Aspirin (10 mg/kg) | Virtually no thrombus | 720 ± 120 | [10] |
This study demonstrates the potent antithrombotic effect of clopidogrel in a high-shear stent thrombosis model, with a significant reduction in thrombus weight. The combination with aspirin showed a synergistic effect.[10]
Table 3: Antithrombotic Effects of Clopidogrel in a Pig Coronary Artery Thrombus Model
| Treatment | Reduction in Cyclic Flow Reductions (CFR) at 90 min | Reference |
| Low-Dose Clopidogrel (0.1 mg/kg) + Low-Dose Aspirin (1 mg/kg) | -70% (complete abrogation) | [11][12] |
| High-Dose Clopidogrel (5 mg/kg) | Significant reduction at 120 min | [11][12] |
| High-Dose Aspirin (7 mg/kg) | Significant reduction at 60 min | [11][12] |
This in vivo model of coronary artery thrombus formation showed that a low-dose combination of clopidogrel and aspirin was highly effective in preventing thrombus formation.[11][12]
Experimental Protocols
Mouse Pulmonary Embolism Model (for this compound)
-
Animal Model: Male CD-1 mice.
-
Thrombosis Induction: Intravenous injection of a thrombotic challenge consisting of collagen plus epinephrine.
-
Drug Administration: this compound was administered intraperitoneally (i.p.) one hour before the thrombotic challenge.
-
Primary Endpoint: Mortality rate, with the dose that reduced mortality by 50% (ED50) being calculated.
-
Reference: [1]
Porcine Ex Vivo Arteriovenous Shunt Stent Thrombosis Model (for Clopidogrel)
-
Animal Model: Pigs.
-
Experimental Setup: An ex vivo arteriovenous shunt was created. Unpolished nitinol stents were deployed in the shunt and exposed to arterial blood flow at a high shear rate (approximately 1500 s⁻¹).
-
Drug Administration: Clopidogrel and/or aspirin were administered intravenously.
-
Primary Endpoints:
-
Stent Thrombus Weight: Measured after the perfusion period.
-
Bleeding Time: Assessed to evaluate the hemorrhagic risk.
-
-
Reference: [10]
Pig In Vivo Coronary Artery Thrombus Formation Model (for Clopidogrel)
-
Animal Model: Male Landrace pigs.
-
Thrombosis Induction: Cyclic flow reductions (CFRs) were initiated by endothelial damage and placement of a constrictor around the left anterior descending (LAD) coronary artery.
-
Drug Administration: Clopidogrel and/or aspirin were administered orally 30 minutes after the establishment of CFRs.
-
Primary Endpoint: CFR frequency, determined over a period of 240 minutes.
Experimental Workflow Diagram
Summary and Conclusion
Both this compound and clopidogrel are effective antiplatelet agents that reduce in vivo thrombosis, albeit through different mechanisms.
-
This compound offers a dual-action approach by targeting both the synthesis and the receptor of thromboxane A2.[1][2][3][4][5] This may provide a more comprehensive inhibition of the thromboxane pathway.
-
Clopidogrel is a potent inhibitor of the ADP-mediated platelet activation pathway.[6][7][8] Its efficacy, particularly in combination with aspirin, is well-established in various preclinical models of arterial and stent-related thrombosis.[10][11][12][13]
The choice between these agents in a research or clinical setting would depend on the specific context, including the underlying pathology and the desired therapeutic target. The available preclinical data, while not from direct head-to-head comparisons, suggest that both drugs are potent antithrombotic agents. Future research involving direct comparative studies in standardized in vivo thrombosis models is warranted to delineate the relative efficacy and safety profiles of this compound and clopidogrel more definitively.
References
- 1. This compound protects mice from death in a pulmonary embolism model by a mechanism independent from thromboxane suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clopidogrel - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. nc-patho.fb04.uni-mainz.de [nc-patho.fb04.uni-mainz.de]
- 13. The antiaggregating and antithrombotic activity of clopidogrel is potentiated by aspirin in several experimental models in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Picotamide and Selective Thromboxane A2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Picotamide, a dual-action antiplatelet agent, and selective thromboxane A2 (TXA2) receptor antagonists. The content is structured to offer an objective comparison of their pharmacological profiles, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a crucial role in the pathophysiology of cardiovascular diseases.[1][2] Pharmacological intervention in the TXA2 pathway is a key strategy in antithrombotic therapy. This guide compares two major classes of drugs targeting this pathway: this compound, which exhibits a dual mechanism of action by inhibiting both TXA2 synthase and the TXA2 receptor, and selective TXA2 receptor antagonists, which specifically block the action of TXA2 at its receptor.[1][3][4] Understanding the nuances of their mechanisms and pharmacological effects is critical for the development of novel antiplatelet therapies.
Mechanism of Action
This compound exerts its antiplatelet effect through a dual mechanism:
-
Thromboxane A2 Synthase Inhibition: this compound inhibits the enzyme responsible for the synthesis of TXA2 from its precursor, prostaglandin H2 (PGH2).[1][3] This leads to a reduction in the overall production of TXA2.
-
Thromboxane A2 Receptor Antagonism: this compound also directly blocks the TXA2 receptor (TP receptor), preventing the binding of any remaining TXA2 and other TP receptor agonists.[4][5]
Selective TXA2 Receptor Antagonists , such as Seratrodast and Ramatroban, act by specifically and competitively binding to the TP receptor, thereby preventing TXA2-mediated signaling.[6][7] This targeted approach avoids direct interference with the arachidonic acid cascade, allowing for the potential redirection of PGH2 towards the synthesis of other prostaglandins, such as the vasodilatory and anti-aggregatory prostacyclin (PGI2).
Thromboxane A2 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of TXA2 to its G-protein coupled receptor, leading to platelet activation and aggregation.
Figure 1. Thromboxane A2 Signaling Pathway.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and representative selective TXA2 receptor antagonists. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. Therefore, the presented data is compiled from various sources, and the experimental context should be considered when making comparisons.
Table 1: In Vitro Potency at the TXA2 Receptor
| Compound | Assay Type | Species | Preparation | Radioligand | Potency (Ki) | Reference |
| This compound | Radioligand Binding | Human | Platelets | [125I]PTA-OH | 1472 ± 321 nM | [5] |
| Radioligand Binding | Human | Platelets | [3H]U46619 | 1648 ± 431 nM | [5] | |
| Ramatroban | Radioligand Binding | - | - | - | 10 - 13 nM | [8] |
| Seratrodast | Receptor Antagonism | Guinea Pig | Trachea | - | pA2 ≈ 8.2 | [9] |
Table 2: Inhibition of Platelet Aggregation
| Compound | Agonist | Species | Preparation | Potency (IC50 / Inhibition) | Reference |
| This compound | ADP, Arachidonic Acid, Collagen, U46619 | Human | Platelets | Inhibition at 0.5 mmol/l | [10] |
| Ramatroban | PGD2-induced eosinophil migration | Human | Eosinophils | IC50 = 170 nM | [8] |
| Seratrodast | Collagen-induced aggregation | Human | Whole Blood | - | [9] |
Table 3: Inhibition of TXA2 Synthase
| Compound | Assay Type | Species | Potency (IC50 / Inhibition) | Reference |
| This compound | TXB2 Production | Human | Inhibition at 0.5 mmol/l | [10] |
| Dazoxiben (Reference TXSI) | TXA2 Formation in Serum | Human | pIC50 = 5.7 | [9][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes a standard method for assessing platelet aggregation in response to various agonists.
Figure 2. Workflow for Platelet Aggregation Assay.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[12]
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Platelet Aggregation Measurement:
-
PRP is placed in a cuvette with a magnetic stir bar and incubated at 37°C in a light transmission aggregometer.[14]
-
The test compound (e.g., this compound, selective TXA2 receptor antagonist) or vehicle is added to the PRP and incubated for a specified period.
-
A platelet agonist (e.g., U46619, a stable TXA2 analog; collagen; or ADP) is added to induce aggregation.[14]
-
The change in light transmission through the PRP is recorded over time as platelets aggregate.[14]
-
-
Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission. For inhibitory compounds, the concentration that inhibits 50% of the maximal aggregation (IC50) is calculated.
Radioligand Binding Assay for TXA2 Receptor
This protocol outlines a method to determine the binding affinity of a compound to the TXA2 receptor.
Methodology:
-
Membrane Preparation: Platelet membranes or cell membranes expressing the TXA2 receptor are prepared by homogenization and centrifugation.
-
Binding Reaction:
-
In a multi-well plate, the membrane preparation is incubated with a radiolabeled ligand specific for the TXA2 receptor (e.g., [3H]-SQ29548 or [125I]PTA-OH) and varying concentrations of the unlabeled test compound (competitor).[5][15]
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound ligand to pass through. The filters are then washed with ice-cold buffer.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
Thromboxane Synthase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of thromboxane synthase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human TXA2 synthase and its substrate, PGH2, are prepared.
-
Enzymatic Reaction:
-
The TXA2 synthase is incubated with the test compound or vehicle in an appropriate buffer.
-
The reaction is initiated by the addition of PGH2.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
-
Measurement of TXA2 Production:
-
The reaction is stopped, and the amount of TXA2 produced is quantified. Since TXA2 is unstable, its stable, inactive metabolite, thromboxane B2 (TXB2), is typically measured.[16][17]
-
TXB2 levels can be determined using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or mass spectrometry.[18][19]
-
-
Data Analysis: The inhibitory effect of the compound is expressed as the percentage of inhibition of TXB2 production compared to the vehicle control. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of the enzyme activity.
Discussion and Conclusion
The dual-action profile of this compound, targeting both the synthesis and the receptor of TXA2, presents a comprehensive approach to inhibiting the thromboxane pathway.[1][4] This may offer a potential advantage over selective TXA2 receptor antagonists, especially in conditions where there is significant production of TXA2. By inhibiting TXA2 synthase, this compound directly reduces the amount of this pro-aggregatory and vasoconstrictive mediator. The simultaneous blockade of the TP receptor ensures that any residual TXA2, or other TP receptor agonists, are unable to elicit their effects.
On the other hand, selective TXA2 receptor antagonists offer a more targeted intervention. By not inhibiting TXA2 synthase, they allow for the potential shunting of the PGH2 precursor towards the synthesis of other prostanoids, such as the beneficial PGI2. This could theoretically lead to a more favorable overall vascular effect. However, the efficacy of this shunting in a clinical setting is a subject of ongoing research.
The choice between a dual inhibitor like this compound and a selective TXA2 receptor antagonist will likely depend on the specific clinical indication and the patient's underlying pathophysiology. For instance, in conditions characterized by extremely high levels of TXA2 production, a dual inhibitor might be more effective. Conversely, in situations where preserving PGI2 synthesis is a priority, a selective antagonist could be preferred.
Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of this compound versus selective TXA2 receptor antagonists in various cardiovascular and thrombotic disorders. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to design and interpret such studies, ultimately contributing to the advancement of antiplatelet therapy.
References
- 1. Inhibition by this compound of thromboxane production in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Competitive inhibition of platelet thromboxane A2 receptor binding by this compound [pubmed.ncbi.nlm.nih.gov]
- 6. [Thromboxane A2 antagonist--discovery of seratrodast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ramatroban? [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro effects of this compound on human platelet aggregation, the release reaction and thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. plateletservices.com [plateletservices.com]
- 15. Assay in Summary_ki [bindingdb.org]
- 16. arborassays.com [arborassays.com]
- 17. interchim.fr [interchim.fr]
- 18. pubcompare.ai [pubcompare.ai]
- 19. cloud-clone.com [cloud-clone.com]
Validating the Anti-Atherosclerotic Effects of Picotamide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Picotamide's potential anti-atherosclerotic effects and a proposed framework for its validation in established knockout mouse models. While clinical data in human populations, particularly those with diabetes, are promising, direct experimental validation in genetically modified murine models of atherosclerosis is a critical next step.
This compound is an antiplatelet agent with a unique dual mechanism of action: it functions as both a thromboxane A2 (TXA2) synthase inhibitor and a TXA2 receptor antagonist.[1][2][3][4] This dual activity may offer a more comprehensive inhibition of the pro-thrombotic and pro-inflammatory pathways implicated in atherosclerosis compared to traditional antiplatelet therapies like aspirin.
This compound's Mechanism of Action: A Dual-Pronged Approach
This compound's therapeutic potential in atherosclerosis stems from its ability to modulate the thromboxane A2 pathway through two distinct mechanisms:
-
Inhibition of Thromboxane A2 Synthase: this compound blocks the enzyme responsible for the synthesis of TXA2, a potent vasoconstrictor and promoter of platelet aggregation.[2]
-
Antagonism of Thromboxane A2 Receptors: By blocking the TXA2 receptor, this compound prevents the downstream signaling that leads to platelet activation and smooth muscle cell proliferation, key events in the progression of atherosclerotic plaques.[1][2][3]
Unlike aspirin, this compound does not appear to interfere with the production of prostacyclin (PGI2) by the endothelium, a crucial vasodilator and inhibitor of platelet aggregation.[3][5]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: this compound's dual-action signaling pathway.
Clinical Performance: this compound vs. Aspirin in High-Risk Patients
While direct comparisons in knockout mouse models are lacking, clinical trials in patients with peripheral artery disease (PAD) and diabetes offer valuable insights into this compound's efficacy relative to aspirin. The Drug Evaluation in Atherosclerotic Vascular Disease in Diabetics (DAVID) study is a key trial in this regard.[6][7]
| Outcome | This compound (600 mg bid) | Aspirin (320 mg od) | Relative Risk Ratio (95% CI) | p-value |
| Overall Mortality (2 years) | 3.0% | 5.5% | 0.55 (0.31–0.98) | <0.05 |
| Combined Endpoint (Mortality + Morbidity) | 7.1% | 8.7% | Not Statistically Significant | - |
| Data from the DAVID study in diabetic patients with PAD.[6][7] |
These findings suggest a potential mortality benefit of this compound over aspirin in this high-risk patient population.
Proposed Validation in Knockout Mouse Models of Atherosclerosis
To definitively establish the anti-atherosclerotic effects of this compound at a preclinical level, studies in well-validated knockout mouse models are essential. The most commonly used models are Apolipoprotein E-deficient (ApoE-/-) and Low-density lipoprotein receptor-deficient (LDLR-/-) mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions that mimic human disease.[8][9][10][11][12]
Proposed Experimental Workflow
A robust preclinical validation study would involve the following key steps:
References
- 1. ahajournals.org [ahajournals.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound, a combined inhibitor of thromboxane A2 synthase and receptor, reduces 2-year mortality in diabetics with peripheral arterial disease: the DAVID study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse models of atherosclerosis and their suitability for the study of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cyagen.com [cyagen.com]
- 10. Which JAX mouse model is best for atherosclerosis studies: Apoe or Ldlr knockout mice? [jax.org]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. longdom.org [longdom.org]
A comparative study on the safety profile of Picotamide versus other antiplatelet drugs
In the landscape of antiplatelet therapies, crucial for the management and prevention of thromboembolic events, Picotamide presents a unique pharmacological profile. This guide offers a detailed comparative analysis of the safety of this compound against other widely used antiplatelet agents, including aspirin, clopidogrel, prasugrel, and ticagrelor. This document is intended for researchers, scientists, and drug development professionals, providing objective data from clinical studies, detailed experimental methodologies, and visual representations of relevant biological pathways.
Mechanism of Action: A Dual Approach
This compound distinguishes itself from other antiplatelet drugs through its dual mechanism of action. It acts as both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane receptor antagonist.[1][2][3][4] This dual inhibition provides a comprehensive blockade of the pro-thrombotic and vasoconstrictive effects of TXA2.[1][2] Unlike aspirin, which irreversibly inhibits cyclooxygenase (COX) enzymes and can affect the production of protective prostacyclins, this compound's targeted action on the thromboxane pathway may offer a more favorable gastrointestinal safety profile.[4]
Other antiplatelet agents function through different pathways:
-
Aspirin: Irreversibly inhibits COX-1 and COX-2 enzymes, thereby blocking the formation of TXA2 from arachidonic acid.
-
P2Y12 Inhibitors (Clopidogrel, Prasugrel, Ticagrelor): Block the P2Y12 receptor on platelets, preventing ADP-mediated platelet activation and aggregation.
Comparative Safety Profile: Clinical Evidence
Clinical trials have provided valuable insights into the safety profile of this compound, particularly in comparison to aspirin. The following tables summarize key quantitative data from these studies.
Table 1: Safety Profile of this compound vs. Aspirin in Diabetic Patients with Peripheral Artery Disease (DAVID Study)
| Adverse Event | This compound (n=603) | Aspirin (n=606) | Relative Risk Reduction (RRR) | p-value |
| Overall Mortality | 3.0% | 5.5% | 45% | 0.0474 |
| Gastrointestinal Discomfort | 10.9% | 18.3% | 40.4% | <0.0001 |
| Bleeding Events | 1.3% | 2.0% | Not Statistically Significant | - |
| Bleeding Leading to Hospitalization | 0.2% (1 patient) | 1.2% (7 patients) | - | - |
Data sourced from the DAVID study, a 2-year, randomized, double-blind trial.[5][6]
Table 2: Safety and Efficacy of this compound in Patients with Thrombocytosis
| Outcome | Result |
| Thrombotic Events | No thrombotic events were observed during the 1-year treatment period. |
| Bleeding Events | Only one minor and transient bleeding episode was reported. This compound did not increase the risk of bleeding. |
Data from a 1-year observational study in 15 patients with essential thrombocytosis.[7]
Table 3: Comparative Bleeding Risks of P2Y12 Inhibitors
| Comparison | Relative Risk (RR) for GI Bleeding | 95% Confidence Interval (CI) | Note |
| Prasugrel/Ticagrelor vs. Clopidogrel | 1.3 | - | Increased risk for upper GI and unspecified GI bleeding, but not lower GI bleeding.[8] |
| Prasugrel vs. Clopidogrel | Higher risk | - | Associated with a higher risk of GI bleeding.[8] |
| Ticagrelor vs. Clopidogrel | Not significantly different | - | Not associated with a significantly higher risk of GI bleeding in one meta-analysis.[8] |
It is important to note that direct comparisons of this compound with P2Y12 inhibitors in large-scale trials are limited.
Experimental Protocols
The following sections detail the methodologies employed in key clinical trials cited in this guide.
The DAVID (Drug Evaluation in Atherosclerotic Vascular Disease in Diabetics) Study
-
Study Design: A multicenter, randomized, double-blind, parallel-group trial conducted in 86 centers in Italy.[9]
-
Patient Population: 1209 patients aged 40-75 years with type 2 diabetes for at least 5 years and peripheral artery disease (PAD).[5][9]
-
Inclusion Criteria: Patients with intermittent claudication for more than 2 months, loss of posterior tibial pulse, ankle/arm pressure ratio <0.90 or >1.30, or a history of amputation, reconstructive surgery, or angioplasty for PAD.[9]
-
Exclusion Criteria: Myocardial infarction, stroke, or unstable angina in the previous 6 months; severe neurological or mental deficits; severe comorbid conditions limiting life expectancy; serum creatinine >2.0 mg/dl; pregnancy; severe uncontrolled hypertension; active peptic ulcer or gastrointestinal bleeding in the previous 6 months; and the need for long-term anticoagulant use.[9]
-
Treatment Arms:
-
Primary Endpoint: Overall mortality.[5]
-
Secondary Endpoint: Combined incidence of death and major cardiovascular events.[4]
-
Safety Assessment: Monitoring of adverse events, including bleeding and gastrointestinal discomfort, through routine clinical check-ups.[5]
The ADEP (Atherosclerotic Disease Evolution by this compound) Study
-
Study Design: A double-blind, placebo-controlled, 18-month, multicenter trial.[10]
-
Patient Population: 2304 patients with peripheral obstructive arterial disease (POAD).[10] A post-hoc analysis was conducted on a subgroup of 438 diabetic patients.[10]
-
Treatment Arms:
-
Endpoint: Vascular events.[10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by different antiplatelet drugs and a typical experimental workflow for assessing platelet aggregation.
Caption: Thromboxane A2 signaling pathway and points of inhibition by Aspirin and this compound.
Caption: P2Y12 receptor signaling pathway and its inhibition by clopidogrel, prasugrel, and ticagrelor.
Caption: A generalized workflow for in vitro assessment of platelet aggregation.
Conclusion
This compound demonstrates a distinct safety profile compared to other antiplatelet agents, primarily characterized by a lower incidence of gastrointestinal adverse events when compared directly with aspirin.[5] Its dual mechanism of inhibiting both thromboxane synthesis and receptor activity offers a targeted approach to antiplatelet therapy.[1][2][4] While large-scale, head-to-head comparative safety data against P2Y12 inhibitors are not as robust, the existing evidence suggests this compound is a well-tolerated antiplatelet agent, particularly in patient populations with a higher risk of gastrointestinal complications. Further research, including direct comparative trials with newer antiplatelet agents, will be crucial to fully delineate the safety and efficacy of this compound in the broader context of antiplatelet therapy.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. scispace.com [scispace.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound, a combined inhibitor of thromboxane A2 synthase and receptor, reduces 2-year mortality in diabetics with peripheral arterial disease: the DAVID study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of this compound, a dual anti-thromboxane agent, in patients with thrombocytosis and a previous thromboembolic event: a 1-year observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jwatch.org [jwatch.org]
- 9. This compound reduced all cause mortality more than aspirin in type 2 diabetes mellitus and peripheral arterial disease | BMJ Evidence-Based Medicine [ebm.bmj.com]
- 10. Effects of this compound, an antiplatelet agent, on cardiovascular events in 438 claudicant patients with diabetes: a retrospective analysis of the ADEP study - PMC [pmc.ncbi.nlm.nih.gov]
Validating Picotamide's Downstream Signaling: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiplatelet agent Picotamide with its alternatives, Aspirin and Clopidogrel. It delves into their downstream signaling effects, supported by experimental data, to offer a comprehensive validation of this compound's reported mechanisms of action.
This compound is an antiplatelet agent with a dual mechanism of action, functioning as both a thromboxane A2 (TXA2) synthase inhibitor and a TXA2 receptor antagonist.[1][2] This unique profile distinguishes it from other commonly used antiplatelet drugs like Aspirin, a cyclooxygenase (COX) inhibitor, and Clopidogrel, a P2Y12 receptor antagonist. Understanding the nuanced differences in their downstream signaling pathways is crucial for evaluating their therapeutic potential and identifying the most suitable applications for each.
Comparative Analysis of Downstream Signaling Effects
To validate the reported downstream signaling effects of this compound, this guide presents a comparative analysis of its performance against Aspirin and Clopidogrel across key signaling molecules and platelet function assays. The following tables summarize the available quantitative data from various studies.
Table 1: Comparison of Effects on Platelet Aggregation
| Drug | Agonist | Concentration/Dose | Inhibition of Platelet Aggregation | Reference |
| This compound | Collagen | 600 mg twice daily for 3 days | 55% | [3] |
| ADP | 450 mg/day | Reduced | [4] | |
| Collagen (1.0 µg/ml) | 450 mg/day | Reduced | [4] | |
| Collagen (2.0 µg/ml) | 450 mg/day | Reduced | [4] | |
| Aspirin | ADP | 100/300 mg | 44.7 ± 2.9% | [1] |
| Collagen | 100/300 mg | 59.3 ± 5.1% | [1] | |
| Arachidonic Acid | 40 mg/day | Significantly reduced | [5] | |
| Clopidogrel | ADP | 75 mg | 24.6 ± 3.3% | [1] |
| Collagen | 75 mg | 36.5 ± 4.2% | [1] |
Table 2: Comparison of Effects on Eicosanoid Pathways
| Drug | Parameter | Effect | Quantitative Data | Reference |
| This compound | TXA2 Production (ex vivo) | Inhibition | Reduction from 1515 ± 673 to 732 ± 420 ng/ml in patients | [6] |
| PGI2 Formation | Enhanced in aspirinated endothelial cells | Not specified | [6] | |
| PGE2 Formation | Enhanced in platelets | Not specified | [6] | |
| Aspirin | TXA2 Production (ex vivo) | Inhibition | ≥98% reduction | [6] |
| Urinary 11-dehydro-TXB2 | Inhibition | 72% reduction in diabetics | [7] | |
| PGI2 Production | Inhibition | 81% and 84% inhibition of 6-keto-PGF1α | [7] | |
| Clopidogrel | TXA2 Production | Inhibition | 60% reduction in urinary metabolite | [8] |
| PGI2 Production | No significant effect | Not specified | [9] |
Table 3: Comparison of Effects on Intracellular Signaling
| Drug | Parameter | Effect | Reference |
| This compound | Intracellular Ca2+ | Data not available | |
| cAMP Levels | Data not available | ||
| Aspirin | Intracellular Ca2+ | Inhibition of mobilization secondary to TXA2 blockade | [10] |
| cAMP Levels | May be indirectly affected by TXA2 inhibition | [11] | |
| Clopidogrel | Intracellular Ca2+ | Inhibition of ADP-induced Ca2+ increase | [10] |
| cAMP Levels | Increases levels by inhibiting P2Y12 receptor | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams illustrate the signaling pathways of this compound, Aspirin, and Clopidogrel, along with a typical experimental workflow for assessing platelet aggregation.
Experimental Protocols
A summary of the methodologies for the key experiments cited is provided below.
Platelet Aggregation Assay:
Platelet aggregation is typically measured using light transmission aggregometry. Platelet-rich plasma (PRP) is obtained by centrifuging whole blood. The PRP is then placed in a cuvette with a stir bar and warmed to 37°C. A baseline light transmission is established. An agonist (e.g., ADP, collagen, arachidonic acid) is added to induce aggregation, which causes an increase in light transmission as platelets clump together. The change in light transmission over time is recorded to determine the extent and rate of aggregation. For drug studies, platelets are pre-incubated with the antiplatelet agent before the addition of the agonist.
Measurement of Thromboxane B2 (TXB2):
TXB2, the stable metabolite of TXA2, is measured in plasma or serum using enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). Blood samples are collected in tubes containing an anticoagulant and a cyclooxygenase inhibitor to prevent ex vivo TXA2 formation. After centrifugation, the plasma or serum is collected and stored. The concentration of TXB2 is then determined using a commercial ELISA or RIA kit according to the manufacturer's instructions.
Measurement of Prostacyclin (PGI2) Metabolites:
PGI2 has a very short half-life, so its production is assessed by measuring its stable metabolites, such as 6-keto-prostaglandin F1α (6-keto-PGF1α), in plasma or urine. Similar to TXB2 measurement, ELISA or RIA kits are commonly used for quantification. For urinary measurements, 24-hour urine collections are often performed to get an integrated measure of PGI2 production.
Measurement of Intracellular Calcium ([Ca2+]i):
Intracellular calcium levels in platelets are measured using fluorescent calcium indicators, such as Fura-2 AM. Platelets are loaded with the dye, which becomes fluorescent upon binding to calcium. The fluorescence is measured using a fluorometer or a fluorescence microscope. The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration. Changes in [Ca2+]i are monitored after the addition of an agonist in the presence or absence of an antiplatelet agent.
Measurement of Cyclic AMP (cAMP):
Platelet cAMP levels are determined using competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kits. Platelets are isolated and lysed to release intracellular contents. The lysate is then used in the assay, where the amount of cAMP is quantified based on its competition with a labeled cAMP for binding to a specific antibody.
Conclusion
The available data validates that this compound exerts its antiplatelet effect through a dual mechanism of inhibiting TXA2 synthase and antagonizing the TXA2 receptor. This leads to a significant reduction in TXA2-mediated platelet aggregation. In comparison to Aspirin, which irreversibly inhibits COX-1 and thereby blocks the production of both pro-aggregatory TXA2 and anti-aggregatory PGI2, this compound offers a more targeted approach by primarily affecting the thromboxane pathway.[1][13] Clopidogrel, on the other hand, acts on a distinct pathway by irreversibly blocking the P2Y12 receptor, which is crucial for ADP-mediated platelet activation.[10]
The choice between these antiplatelet agents will depend on the specific clinical context, patient characteristics, and the desired balance between antithrombotic efficacy and bleeding risk. The data presented in this guide provides a foundation for researchers and clinicians to make informed decisions and to design future studies to further elucidate the comparative downstream signaling effects of these important drugs.
References
- 1. Antiplatelet effects of clopidogrel compared with aspirin after myocardial infarction: enhanced inhibitory effects of combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of this compound in the reduction of cardiovascular events in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Effect of this compound and aspirin, combined or alone, on platelet aggregation in patients with cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibition of prostacyclin and thromboxane A2 generation by low-dose aspirin at the site of plug formation in man in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro effects of clopidogrel on the platelet-subendothelium interaction, platelet thromboxane and endothelial prostacyclin production, and nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. youtube.com [youtube.com]
- 12. Antiplatelet Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic and Pharmacodynamic Profiles of Picotamide and Aspirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic profiles of two antiplatelet agents: Picotamide and aspirin. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Executive Summary
This compound and aspirin are both effective antiplatelet agents, but they exhibit distinct pharmacokinetic and pharmacodynamic properties. Aspirin acts as an irreversible inhibitor of cyclooxygenase-1 (COX-1), thereby blocking the production of thromboxane A2 (TXA2) for the life of the platelet. In contrast, this compound demonstrates a dual mechanism of action, functioning as both a thromboxane A2 synthase inhibitor and a thromboxane A2 receptor antagonist. This fundamental difference in their mechanisms leads to variations in their overall pharmacological profiles, including their effects on platelet aggregation and potential clinical outcomes. While aspirin's pharmacokinetic profile is well-documented, specific quantitative data for this compound is less readily available in the public domain.
Pharmacodynamic Profile: A Tale of Two Mechanisms
The primary pharmacodynamic effect of both this compound and aspirin is the inhibition of platelet aggregation, a critical step in thrombus formation. However, they achieve this through different molecular pathways.
Aspirin: Irreversible COX-1 Inhibition
Aspirin's antiplatelet effect is mediated by the irreversible acetylation of a serine residue in the active site of the COX-1 enzyme in platelets.[1] This covalent modification permanently inactivates the enzyme, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of TXA2.[1] Since platelets lack a nucleus, they are unable to synthesize new COX-1, meaning the inhibitory effect of a single dose of aspirin persists for the entire lifespan of the platelet (approximately 7-10 days).[2]
This compound: Dual Thromboxane A2 Inhibition
This compound employs a two-pronged approach to block the pro-aggregatory effects of TXA2. It acts as a potent inhibitor of thromboxane A2 synthase, the enzyme responsible for the conversion of PGH2 to TXA2.[3][4][5] Simultaneously, it functions as a competitive antagonist at the thromboxane A2 receptor (TP receptor), preventing any endogenously produced TXA2 from binding and activating platelets.[3][4][5] This dual action provides a comprehensive blockade of the TXA2 pathway.
Comparative Efficacy in Platelet Aggregation Inhibition
Clinical studies have demonstrated the efficacy of both agents in inhibiting platelet aggregation. In vitro and ex vivo studies have shown that this compound effectively inhibits platelet aggregation induced by various agonists, including collagen and arachidonic acid.[6] A study in patients with cerebral infarction showed that this compound (450 mg/day) reduced collagen-induced platelet aggregation.
The DAVID (Dual Antiplatelet Therapy in Diabetic Patients with Peripheral Arterial Disease) trial, a large-scale clinical study, compared the efficacy of this compound (600 mg twice daily) with aspirin (320 mg once daily) in diabetic patients with peripheral arterial disease. While the study's primary endpoint was overall mortality, the underlying premise was the comparison of their antiplatelet effects in a high-risk population.[7][8]
Pharmacokinetic Profiles: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic properties of a drug determine its concentration in the body over time and are crucial for optimizing dosing regimens and predicting its therapeutic effects and potential for adverse reactions.
Aspirin Pharmacokinetics
Aspirin is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) of acetylsalicylic acid reached within 0.25 to 2.0 hours, depending on the formulation (e.g., plain, effervescent, or enteric-coated).[8][9] The oral bioavailability of aspirin is approximately 68%.[10] It has a very short half-life of about 0.25 hours as it is quickly hydrolyzed to its active metabolite, salicylic acid, which has a longer half-life of 2 to 30 hours depending on the dose.[10][11]
This compound Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound in humans, such as Cmax, Tmax, and bioavailability, are not extensively reported in publicly available literature. However, its "rapid onset" of action and the necessity for twice-daily dosing suggest a relatively short half-life.[3] One study mentioned that after a single oral dose of 1g of this compound in healthy volunteers, a significant inhibition of platelet aggregation was observed.
Table 1: Summary of Pharmacokinetic Parameters
| Parameter | This compound | Aspirin |
| Cmax (Maximum Concentration) | Data not available | ~3.23 - 6.33 µg/mL (for acetylsalicylic acid, formulation dependent)[12] |
| Tmax (Time to Cmax) | Data not available ("rapid onset")[3] | 0.25 - 2.0 hours (formulation dependent)[9] |
| Half-life (t½) | Data not available (inferred to be relatively short) | ~0.25 hours (acetylsalicylic acid); 2-30 hours (salicylate)[10][11] |
| Bioavailability | Data not available | ~68%[10] |
Experimental Protocols
A fundamental method for assessing the pharmacodynamic effects of antiplatelet agents is Light Transmission Aggregometry (LTA) .
Light Transmission Aggregometry (LTA) Protocol
Objective: To measure the in vitro effect of an antiplatelet agent on platelet aggregation induced by a specific agonist.
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through to a detector.
Materials:
-
Freshly drawn whole blood collected in 3.2% sodium citrate tubes.
-
Platelet agonists (e.g., arachidonic acid, collagen, ADP).
-
Light transmission aggregometer.
-
Pipettes and consumables.
-
Saline or appropriate vehicle for drug dilution.
-
Test compounds (this compound, aspirin).
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.
-
-
Instrument Calibration:
-
Calibrate the aggregometer using PRP to set 0% aggregation (maximum turbidity) and PPP to set 100% aggregation (minimum turbidity).
-
-
Assay Performance:
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Add the test compound (this compound or aspirin at desired concentrations) or vehicle control to the PRP and incubate for a specified period.
-
Add the platelet agonist to initiate aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The primary endpoint is the maximal platelet aggregation (%), which is the maximum change in light transmission from baseline.
-
Other parameters such as the slope of the aggregation curve and the area under the curve (AUC) can also be analyzed.
-
The inhibitory effect of the test compound is calculated relative to the vehicle control.
-
Signaling Pathways and Experimental Workflows
Aspirin's Mechanism of Action
The following diagram illustrates the signaling pathway affected by aspirin.
Caption: Aspirin irreversibly inhibits COX-1, blocking TXA2 synthesis.
This compound's Dual Mechanism of Action
This diagram shows the two points of intervention for this compound in the thromboxane pathway.
Caption: this compound inhibits TXA2 synthase and antagonizes the TP receptor.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for comparing the antiplatelet effects of this compound and aspirin.
Caption: Workflow for comparing this compound and aspirin using LTA.
Conclusion
This compound and aspirin are both effective antiplatelet agents that target the thromboxane A2 pathway, albeit through different mechanisms. Aspirin's irreversible inhibition of COX-1 provides a long-lasting effect, while this compound's dual inhibition of TXA2 synthase and antagonism of the TP receptor offers a comprehensive blockade of this pro-thrombotic signaling cascade. The choice between these agents in a clinical or research setting may depend on the specific patient population, the desired duration of action, and the potential for off-target effects. Further research is warranted to fully elucidate the comparative pharmacokinetics of this compound and to directly compare the long-term clinical outcomes of these two distinct antiplatelet strategies.
References
- 1. plateletservices.com [plateletservices.com]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Binding kinetics and antiplatelet activities of this compound, a thromboxane A2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition by this compound of thromboxane production in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 8. A comparative bioavailability study of different aspirin formulations using on-line multidimensional chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. annexpublishers.com [annexpublishers.com]
- 10. Aspirin – Pharmacokinetics [sepia2.unil.ch]
- 11. Pharmacokinetic and Pharmacodynamic Profile of a Novel Phospholipid Aspirin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Benchmarking Picotamide's performance against standard-of-care antithrombotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiplatelet agent picotamide with standard-of-care antithrombotics, primarily focusing on aspirin. The information is supported by data from key clinical trials and experimental studies. Due to a lack of head-to-head clinical trials, a direct comparative performance analysis of this compound against clopidogrel cannot be definitively provided at this time.
Executive Summary
This compound is a dual-action antiplatelet agent that functions as both a thromboxane A2 (TXA2) synthase inhibitor and a TXA2 receptor antagonist.[1][2][3] This mechanism of action allows it to effectively inhibit platelet aggregation, a critical step in thrombus formation.[2][3] Clinical trials have demonstrated its efficacy, particularly in patients with peripheral arterial disease (PAD) and type 2 diabetes, where it has shown a significant reduction in overall mortality compared to aspirin.[1][4] Unlike aspirin, this compound does not appear to interfere with the production of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.[2][3]
Mechanism of Action: A Dual Approach to Thromboxane A2 Inhibition
This compound's unique mechanism of action targets the thromboxane A2 pathway at two distinct points. Firstly, it inhibits thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 to TXA2.[3][5] Secondly, it acts as a competitive antagonist at the thromboxane A2 receptor (TP receptor), preventing the binding of any remaining TXA2 and other TP receptor agonists.[5][6] This dual inhibition leads to a potent antiplatelet effect.
Below is a diagram illustrating the signaling pathway of thromboxane A2 and the points of intervention for this compound and aspirin.
Caption: Thromboxane A2 signaling pathway and drug intervention points.
Performance Benchmarking: this compound vs. Aspirin and Placebo
The clinical efficacy and safety of this compound have been evaluated in two major randomized controlled trials: the Drug Evaluation in Atherosclerotic Vascular Disease in Diabetics (DAVID) study and the Atherosclerotic Disease Evolution by this compound (ADEP) study.
The DAVID Study: this compound vs. Aspirin
The DAVID study was a multicenter, randomized, double-blind trial that compared the efficacy of this compound (600 mg twice daily) with aspirin (320 mg once daily) in 1,209 patients with type 2 diabetes and peripheral arterial disease over a 24-month period.[1][4]
Table 1: Key Efficacy and Safety Outcomes from the DAVID Study [1][4]
| Outcome | This compound (n=603) | Aspirin (n=606) | Relative Risk Ratio (95% CI) | P-value |
| Primary Endpoint | ||||
| Overall Mortality | 3.0% | 5.5% | 0.55 (0.31–0.98) | 0.0474 |
| Secondary Endpoint | ||||
| Combined Mortality and Morbidity | 7.1% | 8.7% | Not Statistically Significant | 0.300 |
| Safety Outcomes | ||||
| Gastrointestinal Discomfort | 10.9% | 18.3% | - | <0.0001 |
| Premature Discontinuation (Adverse Events) | 11.9% | 14.4% | Not Statistically Significant | - |
The ADEP Study: this compound vs. Placebo
The ADEP study was a double-blind, placebo-controlled trial that enrolled 2,304 patients with peripheral vascular disease.[7][8] Patients were randomized to receive either this compound (300 mg three times daily) or a placebo for 18 months.
Table 2: Efficacy Outcomes from the ADEP Study (On-Treatment Analysis) [7][8]
| Outcome | This compound (n=1049) | Placebo (n=1068) | Risk Reduction | P-value |
| Major Events | 3.8% | 4.2% | - | - |
| Minor Events | 6.3% | 8.9% | - | - |
| Combined Major and Minor Events | 10.1% | 13.1% | 23% | 0.029 |
A post-hoc analysis of a subgroup of 438 diabetic patients from the ADEP study showed a more pronounced effect, with a 48% relative risk reduction in vascular events for those treated with this compound compared to placebo.[9][10][11]
Experimental Protocols
The DAVID Study Methodology
The DAVID study followed a robust, multicenter, randomized, double-blind, parallel-group design.[1]
Caption: Simplified workflow of the DAVID study.
-
Patient Population: Adults aged 40-75 with type 2 diabetes and peripheral arterial disease.[4]
-
Intervention: this compound (600 mg twice daily) or aspirin (320 mg once daily) for 24 months.[1][4]
-
Primary Endpoint: Overall mortality.[1]
-
Secondary Endpoint: Combined incidence of death and major cardiovascular events.[3]
-
Blinding: Double-blind, with placebo tablets used to maintain blinding.[1]
Platelet Aggregation Assay (Light Transmission Aggregometry)
In vitro studies assessing this compound's effect on platelet aggregation typically utilize light transmission aggregometry (LTA).
Caption: General workflow for a platelet aggregation assay.
-
Principle: LTA measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
-
Sample Preparation: Whole blood is centrifuged to obtain PRP.
-
Procedure:
-
PRP is placed in a cuvette in an aggregometer.
-
This compound or a control substance is added and incubated.
-
A platelet agonist (e.g., ADP, arachidonic acid, collagen) is added to induce aggregation.[3]
-
The change in light transmission is recorded over time.
-
Conclusion
This compound demonstrates a favorable efficacy and safety profile compared to aspirin, particularly in the high-risk population of patients with type 2 diabetes and peripheral arterial disease. Its dual mechanism of action offers a comprehensive inhibition of the thromboxane A2 pathway. While further research is needed to establish its comparative efficacy against other standard-of-care antithrombotics like clopidogrel, the existing evidence suggests that this compound is a valuable therapeutic option in its licensed indications.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound, a combined inhibitor of thromboxane A2 synthase and receptor, reduces 2-year mortality in diabetics with peripheral arterial disease: the DAVID study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound on the clinical progression of peripheral vascular disease. A double-blind placebo-controlled study. The ADEP Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Antithrombotic therapy in diabetes: which, when, and for how long? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound, an antiplatelet agent, on cardiovascular events in 438 claudicant patients with diabetes: a retrospective analysis of the ADEP study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound, an antiplatelet agent, on cardiovascular, events in 438 claudicant patients with diabetes: a retrospective analysis of the ADEP study - PubMed [pubmed.ncbi.nlm.nih.gov]
Picotamide Efficacy in Aspirin-Resistant Platelet Models: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of antiplatelet therapies is critical, particularly in the context of aspirin resistance. This guide provides an objective comparison of picotamide's performance against other alternatives, supported by experimental data, to elucidate its potential in overcoming the challenges of aspirin non-responsiveness.
Executive Summary
Aspirin resistance, a phenomenon where aspirin fails to adequately inhibit platelet function, poses a significant clinical challenge. This compound, an antiplatelet agent with a dual mechanism of action, presents a promising alternative. It acts as both a thromboxane A2 (TXA2) synthase inhibitor and a TXA2 receptor antagonist.[1][2][3] This allows it to target the thromboxane pathway at two distinct points, potentially offering a more comprehensive blockade than aspirin, which solely inhibits the cyclooxygenase-1 (COX-1) enzyme.[1] Clinical evidence, particularly from the DAVID study, has demonstrated this compound's superiority over aspirin in reducing overall mortality in diabetic patients with peripheral arterial disease, a population often associated with a blunted response to aspirin.[4][5][6]
Comparative Efficacy of Antiplatelet Agents
The following tables summarize the quantitative data on the efficacy of this compound and aspirin in inhibiting platelet aggregation and thromboxane production. It is important to note that while data for each drug is available, direct head-to-head comparative studies in well-defined aspirin-resistant platelet models are limited in the current literature. The data presented is compiled from various in vitro and ex vivo studies.
Table 1: Inhibition of Platelet Aggregation (IC50 Values)
| Agonist | This compound (M) | Aspirin (M) | Notes |
| Arachidonic Acid | 1.8 x 10⁻⁵[7] | - | This compound directly inhibits a key pathway for this agonist. |
| Collagen (low-dose) | 3.5 x 10⁻⁴[7] | Variable | Efficacy of aspirin is dependent on the extent of COX-1 inhibition. |
| U46619 (TXA2 analogue) | 1.4 x 10⁻⁴[7] | Ineffective[8] | Demonstrates this compound's TXA2 receptor antagonism, a key advantage where aspirin fails. |
| Thromboxane A2 (TXA2) | 1.0 x 10⁻⁴[7] | Ineffective | Further confirms this compound's direct action on the TXA2 receptor. |
Table 2: Inhibition of Thromboxane B2 (TXB2) Production
| Study Population | This compound | Aspirin | Notes |
| Healthy Controls (ex vivo) | Reduction from 946 ± 141 to 285 ± 91 ng/ml[4] | ≥98% reduction[4] | Both drugs effectively reduce TXB2, but through different mechanisms. |
| Patients with Arteriopathy (ex vivo) | Reduction from 1515 ± 673 to 732 ± 420 ng/ml[4] | ≥98% reduction[4] | Highlights efficacy in a patient population with underlying vascular disease. |
Signaling Pathways and Mechanism of Action
The efficacy of this compound in aspirin-resistant scenarios can be understood by examining the platelet activation signaling pathway. Aspirin's action is limited to the irreversible acetylation of COX-1, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2). However, in aspirin resistance, this blockade may be incomplete, or platelets may be activated through alternative pathways. This compound acts downstream of COX-1, inhibiting the synthesis of TXA2 from PGH2 and blocking the TXA2 receptor (TP receptor), thus preventing platelet activation and aggregation regardless of the COX-1 status.
Figure 1. Mechanism of action of aspirin and this compound in the thromboxane pathway.
Experimental Protocols
In Vitro Model of Aspirin Resistance
An in vitro model of aspirin resistance can be established to test the efficacy of alternative antiplatelet agents.
-
Platelet Isolation: Prepare platelet-rich plasma (PRP) from whole blood collected from healthy, consenting donors.
-
Aspirin Incubation: Incubate PRP with a sub-optimal concentration of aspirin (e.g., 30 µM) for 30 minutes at 37°C to induce a state of aspirin resistance. This concentration is chosen to mimic the incomplete COX-1 inhibition seen in some clinical scenarios.
-
Washing: Wash the platelets to remove unbound aspirin.
-
Resuspension: Resuspend the aspirin-treated platelets in a suitable buffer. These platelets now serve as the "aspirin-resistant" model.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the extent of platelet aggregation in response to various agonists.
-
Sample Preparation: Place 450 µL of the prepared platelet suspension (control or aspirin-resistant) into a cuvette with a stir bar and allow it to warm to 37°C.
-
Baseline Reading: Establish a baseline light transmission reading.
-
Agonist Addition: Add a specific concentration of a platelet agonist (e.g., arachidonic acid, collagen, or the TXA2 analogue U46619).
-
Measurement: Record the change in light transmission over time as the platelets aggregate. The maximum aggregation is expressed as a percentage.
-
Drug Efficacy Testing: To test the efficacy of this compound or other agents, incubate the platelet suspension with the drug for a specified period before adding the agonist.
Thromboxane B2 (TXB2) ELISA
This assay quantifies the production of TXA2 by measuring its stable metabolite, TXB2.
-
Sample Collection: After the platelet aggregation assay is complete, centrifuge the samples to pellet the platelets.
-
Supernatant Collection: Collect the supernatant, which contains the released TXB2.
-
ELISA Protocol: Follow the manufacturer's instructions for a commercial TXB2 ELISA kit. This typically involves:
-
Adding standards and samples to a microplate pre-coated with a capture antibody.
-
Adding an enzyme-linked secondary antibody.
-
Adding a substrate that develops a color in proportion to the amount of TXB2.
-
Measuring the absorbance using a microplate reader.
-
-
Quantification: Calculate the concentration of TXB2 in the samples by comparing their absorbance to the standard curve.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for comparing the efficacy of different antiplatelet agents in an aspirin-resistant platelet model.
Figure 2. Proposed experimental workflow for comparative analysis.
Conclusion
The dual-action mechanism of this compound, targeting both thromboxane synthesis and reception, provides a strong rationale for its use in aspirin-resistant individuals.[1][2][3] While direct comparative studies in well-defined aspirin-resistant platelet models are needed to provide definitive quantitative comparisons, the existing in vitro data and clinical evidence from high-risk patient populations suggest that this compound is a viable and potentially superior alternative to aspirin in scenarios where aspirin's efficacy is compromised.[4][5][6] Its ability to inhibit platelet aggregation induced by TXA2 analogues, a setting where aspirin is ineffective, underscores its unique therapeutic potential.[8] Future research should focus on head-to-head in vitro studies using platelets from clinically identified aspirin non-responders to further validate the efficacy of this compound.
References
- 1. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the effects of anti-thromboxane agents in platelet-vessel wall interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by this compound of thromboxane production in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on platelet aggregation and on thromboxane A2 production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The variability of platelet response to aspirin and clopidogrel: revisiting the Caprie, Cure, Credo, and Match trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study of the effects of aspirin and paracetamol (acetaminophen) on platelet aggregation and bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of N,N'-bis(3-picolyl)-4-methoxy-isophtalamide (this compound) as a dual thromboxane synthase inhibitor/thromboxane A2 receptor antagonist in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro effects of this compound on human platelet aggregation, the release reaction and thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Clinical Trial Data for Picotamide and Aspirin in Peripheral Artery Disease
For Researchers, Scientists, and Drug Development Professionals
In the management of Peripheral Artery Disease (PAD), a condition characterized by atherosclerotic obstruction of the arteries supplying the lower extremities, antiplatelet therapy is a cornerstone of treatment to reduce the risk of cardiovascular events. This guide provides a comparative review of the clinical trial data for two antiplatelet agents: Picotamide, a dual inhibitor of thromboxane A2 synthase and receptor, and Aspirin, a well-established cyclooxygenase (COX) inhibitor.
Mechanism of Action: A Tale of Two Pathways
This compound exerts its antiplatelet effect through a dual mechanism. It both inhibits thromboxane A2 synthase, the enzyme responsible for the production of thromboxane A2 (TXA2), and acts as a thromboxane receptor antagonist.[1][2] This comprehensive approach blocks the pro-aggregatory and vasoconstrictive effects of TXA2.[1][2]
Aspirin, on the other hand, irreversibly inhibits cyclooxygenase-1 (COX-1) and to a lesser extent, cyclooxygenase-2 (COX-2).[3][4] By acetylating a serine residue in the active site of COX-1 in platelets, aspirin blocks the conversion of arachidonic acid to prostaglandin H2, a precursor of TXA2.[3][5] This effectively reduces TXA2-mediated platelet aggregation for the lifespan of the platelet.[3]
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways affected by this compound and Aspirin in platelet aggregation.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
Picotamide: A Comparative Analysis of its Synergistic and Antagonistic Effects with Other Antiplatelet Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiplatelet agent Picotamide with other compounds, focusing on its synergistic and antagonistic effects. The information is supported by experimental data and detailed methodologies to assist in research and drug development.
This compound exerts its antiplatelet effect through a dual mechanism of action: it is both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2/prostaglandin endoperoxide (TP) receptor antagonist.[1] This dual action distinguishes it from other antiplatelet agents like aspirin, which primarily acts as a cyclooxygenase-1 (COX-1) inhibitor. Understanding the interactions of this compound with other antithrombotic drugs is crucial for developing effective and safe therapeutic strategies.
Synergistic and Antagonistic Effects with Aspirin
Aspirin is a cornerstone of antiplatelet therapy. The combination of this compound and aspirin has been investigated to determine if their different mechanisms of action can lead to a synergistic or antagonistic effect on platelet aggregation.
Quantitative Data Summary
The following table summarizes the findings of a clinical study by D'Andrea et al. (1995) which evaluated the effects of this compound, aspirin, and their combination on platelet aggregation in patients with ischemic stroke.[2]
| Treatment Group | Agonist | Day 7 (% Aggregation) | Day 90 (% Aggregation) |
| This compound (450 mg/day) | Collagen (1.0 µg/mL) | Reduced | Reduced |
| Collagen (2.0 µg/mL) | Reduced | Reduced | |
| Aspirin (150 mg/day) | Collagen (1.0 µg/mL) | Reduced | Not specified |
| This compound (450 mg/day) + Aspirin (150 mg/day) | Collagen (1.0 µg/mL) | Not specified | Reduced |
| ADP (10 µmol/L) | Not specified | Reduced |
Note: The original study reported statistically significant reductions without specifying the exact percentage of inhibition. The table reflects the reported outcomes.
An in-vitro study also demonstrated that both this compound (0.5 mmol/l) and aspirin (ASA) inhibited arachidonic acid-induced platelet thromboxane B2 (TxB2) production.[1]
Interpretation of Effects
The available data suggests a synergistic effect between this compound and aspirin in inhibiting platelet aggregation, particularly over a longer treatment period. The combination therapy was effective in reducing platelet aggregation induced by both collagen and ADP, indicating a broader spectrum of inhibition than either agent alone.[2] This synergy likely arises from their complementary mechanisms of action: aspirin reduces the production of thromboxane A2, while this compound further blocks the effects of any remaining thromboxane A2 at the receptor level and also inhibits its synthesis.
Interaction with Clopidogrel
Clopidogrel is another widely used antiplatelet drug that acts by irreversibly inhibiting the P2Y12 adenosine diphosphate (ADP) receptor on platelets. While the combination of this compound and clopidogrel is not as extensively studied as its combination with aspirin, their distinct mechanisms of action suggest a potential for synergistic effects.
Theoretical Synergism and Potential for Antagonism (Increased Bleeding Risk)
Theoretically, combining this compound and clopidogrel could provide a more comprehensive inhibition of platelet activation and aggregation. This compound targets the thromboxane pathway, while clopidogrel blocks the ADP pathway. Since both pathways are crucial for platelet activation, their simultaneous inhibition could lead to a potent antiplatelet effect.
However, this potential synergistic efficacy comes with a probable antagonistic effect in terms of safety , specifically an increased risk of bleeding. The combination of multiple antiplatelet agents significantly enhances the risk of hemorrhage, and the co-administration of this compound and clopidogrel should be approached with caution and requires further investigation through dedicated clinical trials. Currently, there is a lack of specific in-vitro or in-vivo experimental data quantifying the synergistic or antagonistic effects of this combination.
Experimental Protocols
Light Transmission Aggregometry (LTA) for Platelet Aggregation Assay
This method, also known as the Born method, is a gold-standard for in-vitro assessment of platelet function.
Principle: Light transmission aggregometry measures the change in optical density of a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through the sample to a photodetector.
Methodology:
-
Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).
-
The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a reference (100% aggregation).
-
-
Assay Procedure:
-
PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.
-
A baseline reading is established (0% aggregation).
-
A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to the PRP to induce aggregation.
-
The change in light transmission is recorded over time, typically for 5-10 minutes.
-
-
Data Analysis: The maximum percentage of platelet aggregation is calculated relative to the PPP reference. The effects of inhibitors like this compound and its combinations are assessed by comparing the aggregation response in their presence to a control (vehicle-treated) sample.
Visualizing the Mechanisms and Workflows
Thromboxane A2 Signaling Pathway in Platelets
The following diagram illustrates the signaling pathway of thromboxane A2 in platelets and the points of intervention for this compound and aspirin.
Caption: Thromboxane A2 signaling pathway and points of inhibition.
Experimental Workflow for Assessing Drug Synergy in Platelet Aggregation
The diagram below outlines a typical workflow for an in-vitro experiment designed to assess the synergistic or antagonistic effects of two antiplatelet agents.
Caption: In-vitro drug synergy assessment workflow.
References
- 1. In vitro effects of this compound on human platelet aggregation, the release reaction and thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound and aspirin, combined or alone, on platelet aggregation in patients with cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
